Product packaging for 16-Hexadecanoyloxyhexadecanoic acid(Cat. No.:CAS No. 162582-28-7)

16-Hexadecanoyloxyhexadecanoic acid

Cat. No.: B8553396
CAS No.: 162582-28-7
M. Wt: 510.8 g/mol
InChI Key: STQGCUDZOMCLNX-UHFFFAOYSA-N
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Description

16-Hexadecanoyloxyhexadecanoic acid is a useful research compound. Its molecular formula is C32H62O4 and its molecular weight is 510.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H62O4 B8553396 16-Hexadecanoyloxyhexadecanoic acid CAS No. 162582-28-7

Properties

CAS No.

162582-28-7

Molecular Formula

C32H62O4

Molecular Weight

510.8 g/mol

IUPAC Name

16-hexadecanoyloxyhexadecanoic acid

InChI

InChI=1S/C32H62O4/c1-2-3-4-5-6-7-8-10-14-17-20-23-26-29-32(35)36-30-27-24-21-18-15-12-9-11-13-16-19-22-25-28-31(33)34/h2-30H2,1H3,(H,33,34)

InChI Key

STQGCUDZOMCLNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 16-Hexadecanoyloxyhexadecanoic Acid in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The plant cuticle is a crucial protective layer covering the aerial surfaces of terrestrial plants, acting as a barrier against environmental stresses such as water loss, UV radiation, and pathogen attack. This intricate layer is primarily composed of a lipid polymer called cutin, embedded with and covered by waxes. The major component of the cutin polymer in many plant species, including the model organism Arabidopsis thaliana, is 16-hexadecanoyloxyhexadecanoic acid. This C32 ester is formed by the esterification of two C16 fatty acid derivatives: 16-hydroxyhexadecanoic acid and hexadecanoic acid. The biosynthesis of this complex molecule is a multi-step process involving a cascade of enzymatic reactions localized in different cellular compartments, from the plastid to the endoplasmic reticulum and finally to the apoplast for polymerization.

Understanding the intricate details of the this compound biosynthetic pathway is of significant interest for agricultural and biotechnological applications. Manipulating this pathway could lead to the development of crops with enhanced drought tolerance, improved resistance to pathogens, and modified surface properties for industrial uses. Furthermore, the enzymes involved in this pathway represent potential targets for the development of novel herbicides and fungicides.

This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound in plants. It details the key enzymatic steps, the genes encoding these enzymes, and their subcellular localization. The guide also presents available quantitative data in structured tables, offers detailed experimental protocols for key analyses, and provides visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of this vital metabolic process.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the ubiquitous C16 fatty acid, palmitic acid, and proceeds through a series of modifications and assembly steps. The pathway can be broadly divided into three major stages: (1) ω-hydroxylation of palmitic acid, (2) activation and transfer to a glycerol backbone, and (3) esterification to form the final C32 monomer, which is then exported for polymerization into the cutin matrix.

Stage 1: ω-Hydroxylation of Palmitic Acid

The initial precursor for the biosynthesis of the C16 cutin monomers is palmitic acid (16:0), which is synthesized in the plastids. Palmitic acid is then exported to the cytoplasm and subsequently targeted to the endoplasmic reticulum (ER), where the key hydroxylation reactions occur.

  • Enzyme: Cytochrome P450 monooxygenase, specifically members of the CYP86A family. In Arabidopsis thaliana, CYP86A2 (also known as ATT1) has been shown to play a major role in this step.[1]

  • Reaction: CYP86A2 catalyzes the ω-hydroxylation of palmitic acid, introducing a hydroxyl group at the terminal (C16) position to form 16-hydroxypalmitic acid (also known as 16-hydroxyhexadecanoic acid).[1] This reaction requires NADPH and O2.

  • Subcellular Localization: Endoplasmic Reticulum (ER).

Stage 2: Acyl-CoA Formation and Transfer to Glycerol

Following ω-hydroxylation, the resulting 16-hydroxypalmitic acid, along with another molecule of palmitic acid, must be activated to their coenzyme A (CoA) thioesters before they can be incorporated into a glycerol backbone.

  • Enzyme: Long-Chain Acyl-CoA Synthetases (LACSs) . In Arabidopsis, LACS1 and LACS2 have been implicated in cutin biosynthesis.[2]

  • Reaction: LACS enzymes catalyze the ATP-dependent conversion of free fatty acids (palmitic acid and 16-hydroxypalmitic acid) into their corresponding acyl-CoA thioesters (palmitoyl-CoA and 16-hydroxypalmitoyl-CoA).

  • Subcellular Localization: Endoplasmic Reticulum (ER).

Once activated, these acyl-CoAs are then transferred to a glycerol-3-phosphate (G3P) backbone.

  • Enzyme: Glycerol-3-Phosphate Acyltransferases (GPATs) . Specifically, GPAT4 and GPAT8 are crucial for cutin biosynthesis in Arabidopsis.[3]

  • Reaction: GPAT4 and GPAT8 catalyze the acylation of glycerol-3-phosphate. While the precise mechanism of assembling the two fatty acid chains is still under investigation, it is believed that these enzymes are involved in the formation of monoacylglycerol and/or diacylglycerol intermediates that will ultimately form the this compound structure. These GPATs have a preference for ω-oxidized acyl-CoAs.[4]

  • Subcellular Localization: Endoplasmic Reticulum (ER).

Stage 3: Formation and Export of this compound

The final assembly of this compound involves the esterification of 16-hydroxypalmitic acid with another palmitic acid molecule. The exact enzyme responsible for this final esterification step in the formation of the C32 monomer is not yet fully elucidated. However, it is hypothesized to be an acyltransferase.

Following its synthesis in the ER, the this compound monomer is then exported from the cell to the apoplast, where it is incorporated into the growing cutin polymer.

  • Enzyme: Cutin Synthase (CUS1) . CUS1 is a GDSL lipase/acyltransferase located in the apoplast.[5][6][7][8][9]

  • Reaction: CUS1 is responsible for the polymerization of cutin monomers, including this compound, into the cutin polymer. It catalyzes the formation of ester bonds between the monomers.[5][6][7][8][9]

  • Subcellular Localization: Apoplast (extracellular space).

The overall biosynthetic pathway is depicted in the following diagram:

Biosynthesis_Pathway cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum (ER) cluster_Apoplast Apoplast Palmitic_Acid Palmitic Acid (16:0) Palmitoyl_CoA Palmitoyl-CoA Palmitic_Acid->Palmitoyl_CoA LACS1/2 Palmitic_Acid_ER Palmitic Acid Palmitic_Acid->Palmitic_Acid_ER MAG_DAG Monoacyl/Diacylglycerol Intermediates Palmitoyl_CoA->MAG_DAG 16_OH_Palmitic_Acid 16-Hydroxypalmitic Acid 16_OH_Palmitoyl_CoA 16-Hydroxypalmitoyl-CoA 16_OH_Palmitic_Acid->16_OH_Palmitoyl_CoA LACS1/2 16_OH_Palmitoyl_CoA->MAG_DAG G3P Glycerol-3-Phosphate G3P->MAG_DAG GPAT4/8 C32_Monomer 16-Hexadecanoyloxy- hexadecanoic acid MAG_DAG->C32_Monomer Acyltransferase (putative) Cutin_Polymer Cutin Polymer C32_Monomer->Cutin_Polymer CUS1 Palmitic_Acid_ER->16_OH_Palmitic_Acid CYP86A2 (ATT1)

Figure 1: Biosynthetic pathway of this compound.

Quantitative Data

While detailed kinetic parameters for all enzymes in the pathway are not exhaustively characterized, studies on gene knockouts and overexpression lines in Arabidopsis thaliana provide valuable quantitative insights into the contribution of key enzymes to cutin formation.

Gene/EnzymeMutant/Overexpression LineTissueChange in C16 Monomer ContentReference
CYP86A2 (ATT1) att1 knockoutLeaves~70% reduction in total cutin
LACS2 lacs2 knockoutLeavesSignificant reduction in cutin[2]
GPAT4/GPAT8 gpat4/gpat8 double knockoutStems60-70% decrease in total cutin
GPAT4 35S::GPAT4 (Overexpression)Stems~80% increase in C16 & C18 monomers
GPAT8 35S::GPAT8 (Overexpression)Stems~80% increase in C16 & C18 monomers
CUS1 (CD1) cd1 mutant (tomato)Fruit>90% reduction in cutin[5][6][8][9]

Experimental Protocols

Analysis of Cutin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the depolymerization of the cutin polymer and subsequent analysis of the constituent monomers by GC-MS.

Materials:

  • Plant tissue (e.g., Arabidopsis leaves)

  • Chloroform

  • Methanol

  • Sulfuric acid

  • Sodium methoxide (NaOMe) in methanol (0.5 M)

  • Hexane

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal standard (e.g., methyl heptadecanoate)

  • Glass vials with Teflon-lined caps

  • Heater block

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Wax Extraction:

    • Immerse fresh plant tissue in chloroform for 30 seconds to dissolve epicuticular waxes.

    • Repeat the chloroform extraction twice.

    • Combine the chloroform extracts for wax analysis if desired. The remaining tissue is the dewaxed sample.

  • Depolymerization (Transesterification):

    • Dry the dewaxed plant tissue and record the dry weight.

    • To the dried tissue in a glass vial, add a known amount of internal standard.

    • Add 2 mL of 0.5 M NaOMe in methanol.

    • Incubate at 60°C for 2 hours with occasional vortexing.

    • Cool the reaction to room temperature and add 1 mL of 1 M H2SO4 in methanol to neutralize the reaction.

    • Add 2 mL of hexane and vortex thoroughly to extract the fatty acid methyl esters (FAMEs).

    • Centrifuge to separate the phases and transfer the upper hexane phase to a new vial.

    • Repeat the hexane extraction twice and pool the extracts.

  • Derivatization (Silylation):

    • Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

    • Incubate at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the separation of the different cutin monomers. A typical program starts at 150°C, holds for 2 minutes, then ramps to 300°C at 3°C/min, and holds for 15 minutes.[10]

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650.

    • Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with authentic standards if available.

    • Quantify the individual monomers by comparing their peak areas to the peak area of the internal standard.

GCMS_Workflow Start Plant Tissue Collection Wax_Extraction Epicuticular Wax Extraction (Chloroform Dip) Start->Wax_Extraction Depolymerization Cutin Depolymerization (NaOMe/Methanol) Wax_Extraction->Depolymerization Extraction Monomer Extraction (Hexane) Depolymerization->Extraction Derivatization Silylation (BSTFA) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GCMS_Analysis->Data_Analysis End Results Data_Analysis->End

Figure 2: Experimental workflow for GC-MS analysis of cutin monomers.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps for quantifying the transcript levels of key genes involved in this compound biosynthesis.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • qPCR instrument

  • Primers for target genes (e.g., CYP86A2, LACS2, GPAT4, GPAT8, CUS1) and a reference gene (e.g., ACTIN2)

Procedure:

  • RNA Extraction and DNase Treatment:

    • Harvest plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.

  • qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (final concentration of 300-500 nM each), and diluted cDNA template.

    • Perform the qPCR in a real-time PCR detection system. A typical thermal cycling protocol is: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.

    • Include no-template controls (NTCs) and no-reverse-transcriptase controls (-RT) to check for contamination.

    • Perform a melt curve analysis at the end of the PCR to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for each sample.

    • Calculate the relative expression of the target genes using the 2-ΔΔCq method, normalizing to the expression of the reference gene.[11][12]

Primer Design Considerations:

  • Primers should be 18-24 nucleotides in length.

  • GC content should be between 40-60%.

  • The melting temperature (Tm) of the primers should be between 58-62°C and similar for the forward and reverse primers.

  • The amplicon size should be between 70-200 bp.

  • Primers should be designed to span an exon-exon junction to avoid amplification of any residual genomic DNA.

Example Primer Sequences for Arabidopsis thaliana:

GeneForward Primer (5'-3')Reverse Primer (5'-3')
CYP86A2 TGCTCTCTCTTGCTTGCTTCTCCAAAGAAACCGAAACGAG
LACS2 GCTCTCTTGCTTGCTTCGTTGAAACCGAAACGAGGAAGAG
GPAT4 AGCTCTCTTGCTTGCTTCGTCGAAACGAGGAAGAGAAGGA
CUS1 TCTTGCTTGCTTCGTTGAGAAACGAGGAAGAGAAGGAGGA
ACTIN2 GGTAACATTGTGCTCAGTGGTGGAACGACCTTAATCTTCATGCTGC

Note: These are example primer sequences and should be validated experimentally.

Regulation of the Biosynthetic Pathway

The biosynthesis of this compound is tightly regulated at the transcriptional level to coordinate with plant development and respond to environmental cues. Several transcription factors have been identified that play a role in controlling the expression of the key biosynthetic genes.

  • WIN1/SHN1: The WAX INDUCER1/SHINE1 transcription factor, a member of the AP2/ERF family, has been shown to be a key regulator of cutin biosynthesis. Overexpression of WIN1/SHN1 leads to increased expression of several cutin biosynthetic genes, including LACS2 and GPAT4, resulting in a thicker cuticle.

  • MYB Transcription Factors: Several MYB transcription factors have also been implicated in the regulation of cuticle formation.

The regulatory network is complex and involves crosstalk with other signaling pathways, such as those for plant hormones and stress responses.

Regulatory_Network Environmental_Cues Environmental Cues (Drought, Pathogens) WIN1_SHN1 WIN1/SHN1 (AP2/ERF TF) Environmental_Cues->WIN1_SHN1 MYB_TFs MYB TFs Environmental_Cues->MYB_TFs Developmental_Signals Developmental Signals Developmental_Signals->WIN1_SHN1 Developmental_Signals->MYB_TFs LACS2_gene LACS2 WIN1_SHN1->LACS2_gene GPAT4_gene GPAT4 WIN1_SHN1->GPAT4_gene CYP86A2_gene CYP86A2 MYB_TFs->CYP86A2_gene CUS1_gene CUS1 MYB_TFs->CUS1_gene Cutin_Biosynthesis Cutin Biosynthesis CYP86A2_gene->Cutin_Biosynthesis LACS2_gene->Cutin_Biosynthesis GPAT4_gene->Cutin_Biosynthesis CUS1_gene->Cutin_Biosynthesis

Figure 3: Simplified transcriptional regulatory network of cutin biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound is a fundamental process in plants, essential for the formation of the protective cuticular layer. Significant progress has been made in identifying the key enzymes and genes involved in this pathway. However, several aspects still require further investigation. The precise mechanisms of monomer assembly within the ER, the transport of the C32 monomer across the cell wall, and the detailed kinetic properties of all the enzymes involved are areas that warrant further research. A complete understanding of the regulatory networks controlling this pathway will be crucial for the targeted genetic engineering of plant cuticles for improved agronomic traits. The protocols and information provided in this guide serve as a valuable resource for researchers aiming to unravel the remaining mysteries of cutin biosynthesis and to harness its potential for crop improvement and the development of novel bio-based materials.

References

role of 16-Hexadecanoyloxyhexadecanoic acid in plant cuticle structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Role of 16-Hexadecanoyloxyhexadecanoic Acid and its Precursors in Plant Cuticle Structure

Audience: Researchers, scientists, and drug development professionals.

Abstract

The plant cuticle is a critical extracellular layer that protects terrestrial plants from environmental stresses, including water loss and pathogen attack. Its structural integrity is primarily derived from cutin, a complex polyester composed mainly of oxygenated C16 and C18 fatty acids. This technical guide delves into the pivotal role of the C16 family of monomers, particularly the formation of ester linkages such as that found in this compound, in the architecture of the cutin polymer. We will explore the biosynthesis of these monomers, their transport, and subsequent extracellular polymerization. Furthermore, this document provides a summary of quantitative compositional data, detailed experimental protocols for cutin analysis, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for professionals in the field.

Introduction to the Plant Cuticle

The plant cuticle is an essential, lipid-based extracellular layer covering the aerial parts of all land plants.[1][2] It serves as the primary barrier between the plant and its environment, regulating transpiration and defending against physical, chemical, and biological threats.[3] The cuticle is a composite material, structurally comprising a cutin polyester scaffold impregnated with cuticular waxes and associated with polysaccharides.[4][5] The two main lipid components are:

  • Cutin: A cross-linked polyester that forms the framework of the cuticle. It is primarily composed of C16 and C18 hydroxy and/or epoxy fatty acids, along with glycerol.[5][6]

  • Cuticular Waxes: A complex mixture of very-long-chain fatty acids and their derivatives (alkanes, alcohols, esters) that are either embedded within the cutin matrix (intracuticular) or deposited on its surface (epicuticular).[1][7]

The arrangement of these components creates a sophisticated barrier whose properties are dictated by the chemical nature of its constituent monomers and their polymeric arrangement.

The Structural Significance of C16 Monomers and Their Esters

The term This compound describes an ester formed between two C16 fatty acid molecules: a 16-hydroxyhexadecanoic acid and a hexadecanoic acid. This structure represents a fundamental type of intermolecular linkage that occurs during the polymerization of cutin. The primary building blocks for this linkage belong to the C16 family of cutin monomers.

The most prominent C16 monomers include:

  • 16-Hydroxyhexadecanoic acid: A fatty acid with a single hydroxyl group at the terminal (ω) position. Its single hydroxyl group and single carboxyl group allow it to form linear polyester chains.

  • 9(10),16-Dihydroxyhexadecanoic acid: A fatty acid with both a terminal (ω) hydroxyl group and a mid-chain hydroxyl group. This monomer is a crucial component in many plant species, such as tomato.[7][8] The presence of a second, mid-chain hydroxyl group allows for the formation of branched or cross-linked polymer networks, significantly impacting the mechanical properties and rigidity of the cuticle.[9][10]

The esterification of these hydroxyl groups with the carboxyl groups of other monomers is the basis of the cutin polymer. The formation of a this compound-type bond is therefore a direct result of the polymerization process that builds the cutin scaffold. The extent of branching versus linear chain formation is largely determined by the relative abundance of mono- vs. di-hydroxylated monomers.[10]

Biosynthesis of C16 Cutin Monomers

The synthesis of cutin monomers is a multi-step process involving enzymes located in the plastids and the endoplasmic reticulum (ER) of epidermal cells.[9]

  • De Novo Fatty Acid Synthesis: The process begins in the plastid with the synthesis of C16 (palmitic) and C18 (stearic) fatty acids.[9]

  • Acyl-CoA Esterification: These fatty acids are converted to their coenzyme A (CoA) thioesters by long-chain acyl-coenzyme A synthases (LACS).[9]

  • Transport and Modification in the ER: The acyl-CoAs are transferred to the endoplasmic reticulum, where they undergo a series of modifications. Key enzymatic steps include:

    • ω-Hydroxylation: Cytochrome P450 enzymes from the CYP86A family catalyze the introduction of a hydroxyl group at the terminal carbon (C16) of the fatty acid, producing 16-hydroxyhexadecanoic acid.

    • Mid-chain Hydroxylation: In species where it is prevalent, a mid-chain hydroxyl group is added by enzymes from the CYP77A family to create 9(10),16-dihydroxyhexadecanoic acid.[2]

  • Glycerol Esterification: Evidence suggests that before export, cutin monomers are esterified to glycerol, forming 2-monoacylglyceryl esters, such as 2-mono(10,16)-dihydroxyhexadecanoyl glycerol (2-MHG).[9]

  • Export: These precursors are then transported across the plasma membrane into the apoplast by ATP-binding cassette (ABC) transporters.[6][7]

Cutin_Monomer_Biosynthesis cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum (ER) cluster_Transport Transport Fatty_Acid_Synthase De Novo Synthesis (C16 Fatty Acid) LACS LACS Fatty_Acid_Synthase->LACS Export & Activation C16_CoA C16-CoA LACS->C16_CoA CYP86A ω-hydroxylase (CYP86A family) C16_CoA->CYP86A Monomer1 16-Hydroxyhexadecanoic acid CYP86A->Monomer1 CYP77A Mid-chain hydroxylase (CYP77A family) Monomer1->CYP77A GPAT GPAT Monomer1->GPAT Monomer2 9,10,16-Dihydroxy- hexadecanoic acid CYP77A->Monomer2 Monomer2->GPAT Monoacylglycerol 2-Monoacylglycerol (2-MHG) GPAT->Monoacylglycerol ABCG ABC Transporter Monoacylglycerol->ABCG Export Apoplast Apoplast ABCG->Apoplast

Caption: Biosynthesis pathway of C16 cutin monomers.

Extracellular Polymerization and Cuticle Assembly

Once transported into the apoplast, the cutin precursors are assembled into the final polyester matrix. This polymerization is not a spontaneous process but is catalyzed by extracellular enzymes.[11]

A key enzyme in this process is CUTIN SYNTHASE 1 (CUS1) , a member of the GDSL lipase family.[6] CUS1 is an acyltransferase that catalyzes the polymerization of monoacylglycerol precursors. For example, in tomato, CUS1 can transfer the acyl moiety from one 2-MHG molecule to another, releasing glycerol and forming oligomers and eventually the larger cutin polymer.[12] This reaction forms the ester bonds that link the monomers together, including the specific linkage found in this compound. The ability of dihydroxy monomers to be esterified at either their terminal or mid-chain hydroxyl groups allows for the creation of a complex, cross-linked three-dimensional network.[9]

Cutin_Polymerization cluster_Polymer Cutin Polymer Structure M1 16-Hydroxy- hexadecanoic acid Polymerization Polymerization (e.g., CUS1) M1->Polymerization M2 10,16-Dihydroxy- hexadecanoic acid M2->Polymerization Linear Linear Chain (-O-C16-COO-C16-COO-) Polymerization->Linear Primary -OH esterification Branched Branched/Cross-linked Point (-O-C16(O-R)-COO-) Polymerization->Branched Mid-chain -OH esterification Linkage Ester Linkage (e.g., 16-Hexadecanoyloxy- hexadecanoic acid) Linear->Linkage contains Branched->Linkage contains

Caption: Polymerization of C16 monomers into the cutin matrix.

Quantitative Data on Cutin Monomer Composition

The composition of cutin varies significantly between plant species and even between different organs of the same plant. The C16 family of monomers, however, is a major constituent in many economically important plants.

Plant Species (Organ)Major C16 MonomersRelative Abundance of C16 Monomers (% of total cutin)Key C18 MonomersReference
Tomato (Solanum lycopersicum) Fruit9(10),16-Dihydroxyhexadecanoic acid~86-88%18-Hydroxyoctadecanoic acid[7]
Apple (Malus domestica) Fruit9(10),16-Dihydroxyhexadecanoic acidMajor component9,10-Epoxy-18-hydroxyoctadecanoic acid[7][11]
Arabidopsis thaliana Floral Organs10,16-Dihydroxyhexadecanoic acidPrimary componentDicarboxylic acids[9]
Arabidopsis thaliana LeavesHexadecanedioic acidHigh proportion (Suberin-like)Octadecadienoic acid[6][9]
Sweet Cherry (Prunus avium) Fruit9(10),16-Dihydroxyhexadecanoic acidMajor component-[7]

Experimental Protocols

Protocol: Analysis of Cutin Monomers by GC-MS

This protocol is adapted from established methods for the analysis of plant lipid polyesters and allows for the quantification of monomers like 16-hydroxyhexadecanoic acid.[13]

1. Sample Preparation and Delipidation: a. Collect plant tissue (e.g., leaves, fruit peels) and immediately freeze in liquid nitrogen. b. Homogenize the tissue to a fine powder using a mortar and pestle or a grinder. c. Perform exhaustive solvent extraction to remove soluble waxes and lipids. Sequentially wash the tissue powder with: i. Chloroform:Methanol (2:1, v/v) ii. Chloroform:Methanol (1:2, v/v) iii. Methanol d. Dry the resulting cell wall-enriched residue under a stream of nitrogen or in a vacuum desiccator.

2. Transesterification (Depolymerization): a. To the dried residue, add 1 mL of 1 M sodium methoxide (NaOMe) in methanol. b. Add an internal standard (e.g., methyl heptadecanoate) for quantification. c. Incubate at 60°C for 2 hours to cleave the ester bonds and methylate the carboxyl groups. d. Stop the reaction by adding 2 mL of 1 M NaCl and 50 µL of glacial acetic acid.

3. Extraction of Monomers: a. Extract the fatty acid methyl esters (FAMEs) by adding 2 mL of dichloromethane (DCM), vortexing, and centrifuging to separate the phases. b. Collect the lower organic phase. Repeat the extraction twice. c. Combine the organic phases and wash with 2 mL of 0.5 M sodium bicarbonate solution. d. Dry the final organic phase over anhydrous sodium sulfate and evaporate the solvent under nitrogen.

4. Derivatization: a. To convert hydroxyl groups into more volatile trimethylsilyl (TMS) ethers for GC analysis, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine to the dried extract. b. Incubate at 70°C for 45 minutes.

5. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into a GC-MS system. b. Use a capillary column suitable for lipid analysis (e.g., HP-5MS). c. Program the oven temperature, for example: initial 150°C, ramp at 3°C/min to 300°C, and hold for 15 minutes.[13] d. Identify monomers based on their mass spectra by comparing them to known standards and library data. Quantify based on peak area relative to the internal standard.

Experimental_Workflow Start Plant Tissue Collection Homogenization Homogenization Start->Homogenization Delipidation Solvent Extraction (Delipidation) Homogenization->Delipidation Residue Dried Lipid-Free Residue Delipidation->Residue Transesterification Transesterification (NaOMe in Methanol) Residue->Transesterification Extraction Liquid-Liquid Extraction (DCM) Transesterification->Extraction Derivatization Derivatization (BSTFA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Interpretation (Quantification & Identification) GCMS->Data

Caption: Experimental workflow for cutin monomer analysis.

Conclusion

The structural integrity and functional properties of the plant cuticle are fundamentally dependent on the composition and arrangement of its cutin polyester backbone. C16-family monomers, such as 16-hydroxyhexadecanoic acid and 9(10),16-dihydroxyhexadecanoic acid, are critical building blocks in many plant species. The formation of intermolecular ester bonds, creating linkages typified by the this compound structure, is the chemical basis for the assembly of this vital protective polymer. Understanding the biosynthesis, polymerization, and chemical nature of these components is essential for applications ranging from crop improvement to the development of novel biomaterials. The methodologies and data presented in this guide provide a foundational resource for researchers aiming to investigate and manipulate this complex and crucial plant structure.

References

Enzymatic Synthesis of 16-Hexadecanoyloxyhexadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enzymatic synthesis of 16-Hexadecanoyloxyhexadecanoic acid, a dimeric estolide formed from the self-esterification of 16-hydroxyhexadecanoic acid. The use of lipases as biocatalysts offers a green and selective alternative to traditional chemical methods, operating under mild reaction conditions and minimizing byproduct formation. This document details the key enzymes, experimental protocols, and quantitative data associated with this synthesis, with a particular focus on the use of non-regiospecific lipases, including the highly efficient Candida antarctica lipase B (CALB). The information presented is intended to equip researchers and professionals in drug development and other scientific fields with the necessary knowledge to effectively produce and utilize this unique fatty acid ester.

Introduction

This compound is a type of estolide, a class of compounds formed by the ester linkage between the carboxylic acid group of one fatty acid and the hydroxyl group of another. Specifically, it is the monoestolide, or dimer, resulting from the self-condensation of two molecules of 16-hydroxyhexadecanoic acid (also known as juniperic acid). These molecules are of significant interest due to their potential applications as biodegradable lubricants, plasticizers, and as components in cosmetics and pharmaceuticals.

The enzymatic synthesis of estolides has emerged as a promising alternative to conventional chemical routes, which often require harsh conditions and can lead to undesirable side reactions and colored byproducts.[1][2] Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3), particularly from microbial sources, have been extensively investigated for their ability to catalyze esterification reactions with high selectivity under mild conditions.[2][3] This guide focuses on the enzymatic production of this compound, providing detailed methodologies and quantitative data to support research and development in this area.

Key Biocatalysts for Synthesis

A range of lipases have been screened for their efficacy in synthesizing estolides from 16-hydroxyhexadecanoic acid. Non-regiospecific lipases have demonstrated the ability to catalyze the formation of estolides from primary hydroxy fatty acids.[1]

The most effective lipases identified for this transformation include those derived from:

  • Pseudomonas fluorescens

  • Pseudomonas stutzeri

  • Candida antarctica B (CALB)

  • Candida rugosa

  • Alcaligenes species

  • Thermomyces lanuginosus[4]

Among these, Candida antarctica lipase B, often used in its immobilized form as Novozym 435, is a widely recognized and highly efficient biocatalyst for a variety of esterification reactions.[5][6] Lipases from Pseudomonas species and CALB have also been shown to be capable of producing longer-chain estolides, including dimers, trimers, and tetramers from 16-hydroxyhexadecanoic acid.[4] The lipase from Pseudomonas stutzeri, when immobilized as cross-linked enzyme aggregates (CLEAs), has been reported to produce estolides with a degree of polymerization up to 10, achieving substrate conversions higher than 80%.[7]

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of this compound, based on established protocols for lipase-catalyzed estolide formation.

Materials and Equipment
  • Substrate: 16-hydroxyhexadecanoic acid (16-HHDA)

  • Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym 435) or other suitable lipase

  • Solvent: Dry organic solvent (e.g., toluene, 2-methyl-2-butanol)

  • Equipment:

    • Reaction vessel (e.g., screw-capped vial or round-bottom flask)

    • Shaking incubator or magnetic stirrer with heating

    • Centrifuge or filtration setup for enzyme separation

    • Rotary evaporator for solvent removal

    • Analytical equipment for product characterization (e.g., NMR, GC-MS, HPLC)

General Synthesis Procedure
  • Reaction Setup: In a suitable reaction vessel, dissolve 16-hydroxyhexadecanoic acid in a dry organic solvent. Toluene and 2-methyl-2-butanol have been shown to be effective solvents for similar lipase-catalyzed oligomerization reactions.[3]

  • Enzyme Addition: Add the immobilized lipase to the substrate solution. The enzyme loading can be optimized, but a typical starting point is in the range of 5-10% (w/w) relative to the substrate.

  • Incubation: Seal the reaction vessel and incubate at a controlled temperature with agitation. Temperatures between 60°C and 75°C have been reported to be optimal for estolide synthesis.[3][4] The reaction time can vary from several hours to over 24 hours, depending on the desired conversion and product distribution.[4]

  • Enzyme Separation: After the desired reaction time, separate the immobilized enzyme from the reaction mixture by centrifugation or filtration. The enzyme can often be washed with fresh solvent and reused for subsequent batches.

  • Product Isolation: Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude estolide product.

  • Product Analysis: Analyze the product mixture to determine the conversion of the starting material and the distribution of mono-, di-, and higher oligomers. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are suitable for this purpose. The formation of the monoestolide, this compound, is typically the major product, often constituting 60-80% of the total product formed.[4]

Quantitative Data Summary

The following tables summarize the quantitative data gathered from various studies on the enzymatic synthesis of estolides, which can be extrapolated to the synthesis of this compound.

Table 1: Lipase Screening for Estolide Synthesis from 16-Hydroxyhexadecanoic Acid

Lipase SourceImmobilizationSolventTemperature (°C)Reaction Time (h)Major ProductConversion/YieldReference
Pseudomonas fluorescensFreeToluene60-MonoestolideHigh Efficiency[4]
Pseudomonas stutzeriFree/CLEAToluene60-75-Monoestolide/Oligomers>80% Conversion[4][7]
Candida antarctica BFree/ImmobilizedToluene60-7524Monoestolide/OligomersHigh Yield[4]
Candida rugosaFreeToluene60-MonoestolideHigh Efficiency[4]
Alcaligenes speciesFreeToluene60-MonoestolideHigh Efficiency[4]
Thermomyces lanuginosusFree/ImmobilizedToluene60-7524MonoestolideHigh Yield[4]

Note: Specific yield and conversion percentages for 16-HHDA were not always detailed in the summarized literature, but "High Efficiency" and "High Yield" were noted.

Table 2: Reaction Parameters for Lipase-Catalyzed Oligomerization of Hydroxy Fatty Acids

SubstrateEnzymeSolventTemperature (°C)Key FindingsReference
10,16-Dihydroxyhexadecanoic AcidCALB, RM, TL, PCL, PPLToluene, 2-Methyl-2-butanol60Optimum yields in these solvents at 60°C.[3][8]
10,16-Dihydroxyhexadecanoic AcidCALBToluene6082% monomer conversion at 8h, 93% at 24h.[8]

Visualizations

Enzymatic Dimerization Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.

Enzymatic_Dimerization_Workflow cluster_setup Reaction Setup cluster_process Reaction Process cluster_downstream Downstream Processing Substrate 16-Hydroxyhexadecanoic Acid Incubation Incubation (60-75°C, Agitation) Substrate->Incubation Solvent Dry Organic Solvent (e.g., Toluene) Solvent->Incubation Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Incubation Separation Enzyme Separation (Filtration/Centrifugation) Incubation->Separation Isolation Solvent Removal (Rotary Evaporation) Separation->Isolation Analysis Product Analysis (NMR, GC-MS) Isolation->Analysis Product 16-Hexadecanoyloxy- hexadecanoic Acid Analysis->Product Lipase_Catalytic_Cycle E Lipase (E) ES1 E-RCOOH Complex E->ES1 + RCOOH (16-HHDA) AcylE Acyl-Enzyme Intermediate ES1->AcylE - H2O ES2 Acyl-E-R'OH Complex AcylE->ES2 + R'OH (16-HHDA) ES2->E - RCOOR' (Product)

References

Unveiling the Natural Origins of 16-Hexadecanoyloxyhexadecanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

16-Hexadecanoyloxyhexadecanoic acid, a long-chain fatty acid ester, is not commonly found as a free molecule in nature. Scientific evidence strongly suggests its existence as a structural component within the complex biopolymer cutin , which forms the protective outer layer of terrestrial plants known as the cuticle. This in-depth technical guide synthesizes the current understanding of the natural sources of this compound, focusing on its monomeric precursor, 16-hydroxyhexadecanoic acid, and the analytical methodologies required for its study. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and biology of plant-derived lipids.

The Primary Natural Source: Plant Cutin

The most probable natural source of this compound is the plant cuticle, a protective layer covering the aerial parts of plants. The main structural component of the cuticle is cutin, a complex polyester composed of inter-esterified hydroxy and epoxy fatty acids. The C16 family of fatty acids, particularly 16-hydroxyhexadecanoic acid , is a primary building block of cutin in many plant species. It is hypothesized that this compound exists as a dimer or oligomer within the cutin polymer, formed through the esterification of two or more molecules of 16-hydroxyhexadecanoic acid.

Quantitative Abundance of C16 Cutin Monomers

The concentration of C16 hydroxy fatty acids, the precursors to this compound, varies significantly among different plant species and tissues. The following table summarizes the quantitative data on the abundance of these key cutin monomers.

Plant SpeciesTissue16-Hydroxyhexadecanoic Acid (% of total cutin monomers)Other C16 Monomers (e.g., 9/10,16-dihydroxyhexadecanoic acid) (% of total cutin monomers)Reference
Arabidopsis thalianaLeavesPresentMajor component[1]
Tomato (Lycopersicon esculentum)Fruit CuticleMinor component9(10),16-dihydroxyhexadecanoic acid is a major component[2]
Maize (Zea mays)Adult LeavesPresent9,16-dihydroxyhexadecanoic acid is a major component[3]
Agave americanaLeavesPresentData not specified[4]

Note: The direct quantification of this compound is challenging due to the analytical methods employed, which typically involve depolymerization of the cutin matrix.

Experimental Protocols

The investigation of this compound from natural sources necessitates the extraction and analysis of the cutin polymer. Below are detailed methodologies for key experiments.

Isolation and Depolymerization of Cutin

This protocol describes the isolation of the cutin polymer from plant tissue and its subsequent depolymerization to release the constituent monomers.

Materials:

  • Plant tissue (e.g., leaves, fruits)

  • Chloroform

  • Methanol

  • Sodium methoxide (NaOMe) in methanol

  • Methyl acetate

  • Saturated NaCl solution

  • Hexane

  • Anhydrous sodium sulfate

  • Internal standard (e.g., methyl heptadecanoate)

Procedure:

  • Wax Extraction: Thoroughly wash and dry the plant tissue. Extract the epicuticular waxes by immersing the tissue in chloroform for 30 seconds. Repeat this step twice.

  • Tissue Delipidation: Air-dry the dewaxed tissue and grind it to a fine powder.

  • Cutin Depolymerization (Transesterification):

    • To the dried plant residue, add a known amount of internal standard.

    • Add 2 mL of 1 M NaOMe in methanol.

    • Heat the mixture at 60°C for 2 hours in a sealed vial.

    • Cool the reaction mixture to room temperature.

    • Neutralize the reaction by adding 100 µL of methyl acetate.

    • Add 5 mL of saturated NaCl solution.

    • Extract the fatty acid methyl esters (FAMEs) by adding 5 mL of hexane and vortexing for 1 minute.

    • Centrifuge the mixture and collect the upper hexane layer. Repeat the extraction twice.

    • Pool the hexane extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract under a stream of nitrogen before analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard method for the identification and quantification of the cutin monomers released after depolymerization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAMEs analysis (e.g., DB-5ms, HP-5ms)

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless

MS Conditions:

  • Ion Source Temperature: 230°C

  • Electron Ionization (EI) Energy: 70 eV

  • Mass Range: m/z 50-650

Data Analysis:

  • Identify the FAMEs by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the identified compounds by comparing their peak areas with the peak area of the internal standard.

Signaling Pathways and Biological Activities

Currently, there is limited information available on specific signaling pathways directly involving this compound. However, cutin monomers released from the plant cuticle by fungal cutinases can act as signaling molecules, triggering defense responses in plants. It is plausible that oligomers like this compound could also play a role in plant-pathogen interactions. Further research is needed to elucidate the specific biological activities of this compound.

Visualizations

Biosynthesis of C16 Cutin Monomers

The following diagram illustrates the proposed biosynthetic pathway for 16-hydroxyhexadecanoic acid, the precursor to this compound.

Biosynthesis_of_C16_Cutin_Monomers Palmitic_acid Palmitic Acid (C16:0) omega_hydroxylation ω-Hydroxylation (CYP450) Palmitic_acid->omega_hydroxylation Hexadecanoic_acid 16-Hydroxyhexadecanoic Acid omega_hydroxylation->Hexadecanoic_acid mid_chain_hydroxylation Mid-chain Hydroxylation (CYP450) Hexadecanoic_acid->mid_chain_hydroxylation Polymerization Polymerization (Cutin Synthase) Hexadecanoic_acid->Polymerization Esterification Esterification Hexadecanoic_acid->Esterification Di_hydroxy 9/10,16-Dihydroxyhexadecanoic Acid mid_chain_hydroxylation->Di_hydroxy Di_hydroxy->Polymerization Cutin Cutin Polymer Polymerization->Cutin Target_Molecule 16-Hexadecanoyloxy- hexadecanoic Acid Esterification->Target_Molecule

Biosynthesis of C16 Cutin Monomers.
Experimental Workflow for Cutin Analysis

The following diagram outlines the experimental workflow for the analysis of cutin monomers from plant tissue.

Experimental_Workflow Plant_Tissue Plant Tissue Wax_Extraction Wax Extraction (Solvent Immersion) Plant_Tissue->Wax_Extraction Delipidated_Tissue Delipidated Tissue Wax_Extraction->Delipidated_Tissue Depolymerization Depolymerization (Transesterification) Delipidated_Tissue->Depolymerization Monomers Cutin Monomers (FAMEs) Depolymerization->Monomers GCMS_Analysis GC-MS Analysis Monomers->GCMS_Analysis Identification Identification GCMS_Analysis->Identification Quantification Quantification GCMS_Analysis->Quantification

Experimental Workflow for Cutin Analysis.

Future Directions

The direct detection and quantification of this compound within the native cutin polymer remains a significant analytical challenge. Future research should focus on the development and application of non-destructive analytical techniques, such as solid-state NMR, or partial depolymerization methods coupled with high-resolution mass spectrometry, to probe the structure of the cutin polymer and confirm the presence of this and other oligomeric esters. Understanding the precise molecular architecture of cutin will provide valuable insights into the structure-function relationships of the plant cuticle and may open new avenues for the development of novel biomaterials and pharmaceuticals.

References

Unveiling the Structural Core of Plant Defenses: A Technical Guide to 16-Hexadecanoyloxyhexadecanoic Acid and its Congeners in the Plant Kingdom

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the discovery and analysis of 16-Hexadecanoyloxyhexadecanoic acid and related C16 fatty acid derivatives within plant species. While direct literature on the specific discovery of this compound as a distinct entity is sparse, its structural motif—an ester linkage between two hexadecanoic acid moieties—is central to the architecture of cutin, the protective polyester that shields terrestrial plants from environmental stressors. This document provides a comprehensive overview of the current understanding of the C16 monomer family that constitutes the cutin polymer, their quantitative distribution, the experimental protocols for their study, and their biosynthetic pathways.

The C16 Monomer Family: Building Blocks of the Plant Cuticle

The plant cuticle is a complex, waxy barrier primarily composed of a polyester matrix known as cutin.[1] This polymer is crucial for preventing water loss, protecting against UV radiation, and defending against pathogens. The building blocks of cutin are predominantly C16 and C18 families of omega-hydroxy fatty acids and their derivatives, linked by ester bonds.[1]

While this compound itself is not commonly cited as a primary monomer, its structure represents a fundamental ester linkage within the cutin polymer. The most prevalent C16 monomers that polymerize to form such structures include:

  • 16-hydroxy palmitic acid (Juniperic acid): A foundational C16 monomer where the terminal carbon is hydroxylated.[2]

  • 9,16- and 10,16-dihydroxypalmitic acid: These are major constituents of the cutin of many plant species, featuring a mid-chain hydroxyl group in addition to the terminal one.[1][3]

The relative abundance of these monomers varies significantly across different plant species and even between different organs of the same plant.

Quantitative Analysis of C16 Cutin Monomers

The composition of cutin can be quantitatively analyzed following its depolymerization. The data presented below is a representative summary from studies on various plant species, highlighting the prevalence of the C16 family of monomers.

Plant Species (Organ)16-hydroxyhexadecanoic acid (%)10,16-dihydroxyhexadecanoic acid (%)Other C16 Monomers (%)Reference
Arabidopsis thaliana (Petals)Minor componentMajor component-[3]
Solanum lycopersicum (Tomato Fruit)PresentMajor component-[4]
Juniperus communisMinor component99% (as 10,16-dihydroxy isomer)-[5]
General GymnospermsMinor component≥93% (as 9,16-dihydroxy isomer)-[5]
General AngiospermsPresentCo-occurrence of 8,16-, 9,16-, and 10,16-dihydroxy isomers-[5]

Experimental Protocols for Cutin Monomer Analysis

The analysis of cutin composition involves the isolation of the cuticle, depolymerization of the cutin polymer, and subsequent identification and quantification of the constituent monomers.

Cuticle Isolation and Delipidation
  • Objective: To isolate the insoluble cutin polymer from other cellular components and soluble waxes.

  • Methodology:

    • Plant tissues (e.g., leaves, fruits) are incubated in an enzymatic solution (e.g., pectinase and cellulase) to digest the cell walls.

    • The detached cuticles are then exhaustively extracted with organic solvents (e.g., chloroform, methanol) to remove soluble cuticular waxes.[6]

Depolymerization of Cutin
  • Objective: To break the ester bonds of the cutin polymer to release the individual monomers.

  • Methodology:

    • Base-catalyzed transmethylation: The delipidated cutin is treated with sodium methoxide in methanol. This reaction cleaves the ester linkages and simultaneously methylates the resulting carboxylic acid groups, producing fatty acid methyl esters (FAMEs).[6]

    • Saponification: Alternatively, the cutin can be hydrolyzed using a strong base (e.g., potassium hydroxide), followed by acidification to yield free fatty acids.

Derivatization and Analysis
  • Objective: To prepare the monomers for gas chromatography-mass spectrometry (GC-MS) analysis and to identify and quantify them.

  • Methodology:

    • Silylation: The hydroxyl groups of the monomers are derivatized, typically by reacting them with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), to form trimethylsilyl (TMS) ethers. This increases their volatility for GC analysis.[6]

    • GC-MS Analysis: The derivatized monomers are separated and identified using GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a fragmentation pattern for each component, allowing for its structural identification.[6]

    • Quantification: For quantitative analysis, gas chromatography with a flame ionization detector (GC-FID) is often used due to its linear response over a wide range of concentrations.[6]

Visualizing the Biosynthetic Pathway and Experimental Workflow

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key biosynthetic pathway for C16 cutin monomers and the general experimental workflow for their analysis.

Biosynthesis_of_C16_Cutin_Monomers Palmitic_Acid Palmitic Acid (C16:0) Omega_Hydroxylation ω-Hydroxylation (CYP450 monooxygenases) Palmitic_Acid->Omega_Hydroxylation Hydroxy_Palmitic_Acid 16-hydroxy Palmitic Acid Omega_Hydroxylation->Hydroxy_Palmitic_Acid Mid_chain_Hydroxylation Mid-chain Hydroxylation (CYP450 monooxygenases) Hydroxy_Palmitic_Acid->Mid_chain_Hydroxylation Cutin_Polymer Cutin Polymerization (Esterification) Hydroxy_Palmitic_Acid->Cutin_Polymer Dihydroxy_Palmitic_Acid 9,16- or 10,16-dihydroxy Palmitic Acid Mid_chain_Hydroxylation->Dihydroxy_Palmitic_Acid Dihydroxy_Palmitic_Acid->Cutin_Polymer Cutin Cutin Cutin_Polymer->Cutin

Caption: Biosynthesis of major C16 cutin monomers from palmitic acid.

Cutin_Analysis_Workflow Plant_Tissue Plant Tissue Cuticle_Isolation Cuticle Isolation (Enzymatic Digestion) Plant_Tissue->Cuticle_Isolation Delipidation Delipidation (Solvent Extraction) Cuticle_Isolation->Delipidation Cutin_Polymer Isolated Cutin Polymer Delipidation->Cutin_Polymer Depolymerization Depolymerization (e.g., Transmethylation) Cutin_Polymer->Depolymerization Monomers Cutin Monomers Depolymerization->Monomers Derivatization Derivatization (e.g., Silylation) Monomers->Derivatization Derivatized_Monomers Derivatized Monomers Derivatization->Derivatized_Monomers Analysis GC-MS / GC-FID Analysis Derivatized_Monomers->Analysis

Caption: Experimental workflow for the analysis of cutin monomers.

Conclusion and Future Directions

The study of this compound and its related C16 fatty acid derivatives is integral to understanding the structure and function of the plant cuticle. While the specific ester is a representation of the linkages within the cutin polymer, the primary focus of research has been on the identification and quantification of its constituent monomers. The methodologies outlined in this guide provide a robust framework for the continued exploration of cutin composition across the plant kingdom. Future research, employing advanced analytical techniques, may yet reveal the precise location and functional significance of specific inter-monomer linkages, such as this compound, within the complex architecture of the plant cuticle. This knowledge will be invaluable for the development of novel strategies in crop protection and the discovery of new bioactive compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 16-Hexadecanoyloxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

16-Hexadecanoyloxyhexadecanoic acid is a long-chain esterified fatty acid. Structurally, it is an ester formed from hexadecanoic acid (palmitic acid) and 16-hydroxyhexadecanoic acid (juniperic acid). Molecules of this type are analogues of components found in plant cutin and suberin, which are complex biopolyesters forming protective layers on plants.[1] The synthesis of this compound is of interest to researchers in materials science for the development of novel biodegradable polymers and biomaterials, and to those studying plant biology and the enzymatic processes involved in the formation and degradation of plant cuticles.[2] This document provides a detailed protocol for a two-part chemical synthesis of this compound, beginning with the synthesis of its precursors.

Part I: Synthesis of Precursors

The overall synthesis requires two key precursors: 16-hydroxyhexadecanoic acid and hexadecanoyl chloride.

1. Synthesis of 16-Hydroxyhexadecanoic Acid

This protocol outlines the synthesis of 16-hydroxyhexadecanoic acid via the hydrolysis of hexadecanolide (the lactone of 16-hydroxyhexadecanoic acid).[3]

2. Synthesis of Hexadecanoyl Chloride (Palmitoyl Chloride)

This protocol describes the conversion of hexadecanoic acid (palmitic acid) to its more reactive acid chloride derivative using thionyl chloride.[4][5]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Example
Hexadecanolide109-29-5C₁₆H₃₀O₂254.41Commercially Available
Sodium Hydroxide1310-73-2NaOH40.00Sigma-Aldrich
Toluene108-88-3C₇H₈92.14Fisher Scientific
Tetrabutylammonium Hydrogen Sulfate32503-27-8C₁₆H₃₇NO₄S339.53Sigma-Aldrich
Hydrochloric Acid (conc.)7647-01-0HCl36.46VWR
Hexadecanoic Acid (Palmitic Acid)57-10-3C₁₆H₃₂O₂256.42Sigma-Aldrich[6]
Thionyl Chloride7719-09-7SOCl₂118.97Acros Organics
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Fisher Scientific
Experimental Protocols

Protocol 1: Synthesis of 16-Hydroxyhexadecanoic Acid from Hexadecanolide [3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine hexadecanolide (10 g, 39.3 mmol), 50% aqueous sodium hydroxide (33.3 mL), toluene (50 mL), and tetrabutylammonium hydrogen sulfate (0.186 g, 0.55 mmol).

  • Reaction: Heat the mixture to 95°C and stir vigorously for 6 hours.

  • Isolation: Cool the reaction mixture to room temperature. A solid will form. Filter the solid and rinse it several times with diethyl ether.

  • Acidification: Suspend the filtered solid in distilled water (400 mL) and acidify with concentrated hydrochloric acid to a pH of approximately 1.5.

  • Purification: Filter the resulting white precipitate, rinse thoroughly with distilled water, and dry under vacuum at 60°C.

  • Characterization: The final product is a white solid. Expected yield is approximately 11.5 g (97%). Confirm identity using ¹H NMR and mass spectrometry.

Protocol 2: Synthesis of Hexadecanoyl Chloride [4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas), add hexadecanoic acid (10 g, 39.0 mmol).

  • Reagent Addition: Carefully add an excess of thionyl chloride (e.g., 8.5 mL, 117 mmol) and a catalytic amount of dry DMF (1-2 drops).

  • Reaction: Heat the mixture gently on a steam bath or in a heating mantle under an inert atmosphere until the evolution of gas ceases.

  • Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The remaining liquid is hexadecanoyl chloride, which can be used in the next step, often without further purification. Purity can be assessed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

Part II: Synthesis of this compound

This part details the final esterification step, reacting the hydroxyl group of 16-hydroxyhexadecanoic acid with the acyl chloride, hexadecanoyl chloride.

Synthesis Workflow

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_final Final Product Synthesis A Hexadecanolide C 16-Hydroxyhexadecanoic Acid A->C   NaOH, Toluene Tetrabutylammonium Hydrogen Sulfate, 95°C [1] B Hexadecanoic Acid (Palmitic Acid) D Hexadecanoyl Chloride B->D   SOCl₂, DMF (cat.) [17] E 16-Hexadecanoyloxyhexadecanoic Acid C->E D->E   Pyridine, DCM Room Temp.

Caption: Workflow for the synthesis of this compound.

Materials and Reagents for Final Synthesis
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Example
16-Hydroxyhexadecanoic Acid506-13-8C₁₆H₃₂O₃272.42Synthesized (Protocol 1)
Hexadecanoyl Chloride112-67-4C₁₆H₃₁ClO274.87Synthesized (Protocol 2)[7]
Dichloromethane (DCM, anhydrous)75-09-2CH₂Cl₂84.93Fisher Scientific
Pyridine (anhydrous)110-86-1C₅H₅N79.10Sigma-Aldrich
Silica Gel (for column chromatography)7631-86-9SiO₂60.08Sorbent Technologies
Hexane110-54-3C₆H₁₄86.18Fisher Scientific
Ethyl Acetate141-78-6C₄H₈O₂88.11Fisher Scientific
Experimental Protocol

Protocol 3: Esterification to form this compound

  • Reaction Setup: Dissolve 16-hydroxyhexadecanoic acid (5.0 g, 18.4 mmol) in anhydrous dichloromethane (100 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous pyridine (2.2 mL, 27.5 mmol) to the solution and cool the mixture in an ice bath (0°C).

  • Reagent Addition: While stirring, add a solution of hexadecanoyl chloride (5.55 g, 20.2 mmol) in anhydrous dichloromethane (20 mL) dropwise over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 16 hours).

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to isolate the pure product.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a waxy solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data Summary
Synthesis StepStarting MaterialProductReagentsYield (%)Purity (%)Reference
Protocol 1Hexadecanolide16-Hydroxyhexadecanoic AcidNaOH, Toluene, Phase-transfer catalyst97%>95% (typical)[3]
Protocol 2Hexadecanoic AcidHexadecanoyl ChlorideThionyl Chloride, DMF>95% (typical)Used crude[4]
Protocol 316-Hydroxyhexadecanoic Acid & Hexadecanoyl ChlorideThis compoundPyridine, DCM80-90% (expected)>98% (post-chromatography)General Method

Logical Diagram of Purification

Purification_Workflow start Crude Product from Rotary Evaporator step1 Dissolve in minimal Hexane/DCM start->step1 step2 Load onto Silica Gel Column step1->step2 step3 Elute with Hexane/Ethyl Acetate Gradient step2->step3 step4 Collect Fractions (monitor by TLC) step3->step4 step5 Combine Pure Fractions step4->step5 end Pure 16-Hexadecanoyloxyhexadecanoic Acid (waxy solid) step5->end

References

Application Note: Extraction of 16-Hydroxyhexadecanoic Acid from Plant Cuticles for Specialized Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the extraction and quantification of 16-hydroxyhexadecanoic acid, a primary monomer of the plant cutin biopolymer. It is important to note that 16-Hexadecanoyloxyhexadecanoic acid is an ester derivative and not typically found as a native component of plant cuticles. Therefore, this document focuses on the isolation of its precursor, 16-hydroxyhexadecanoic acid, which can then be utilized in subsequent chemical syntheses. The primary method described herein is the depolymerization of isolated plant cuticles by alkaline hydrolysis, followed by purification and quantification of the resulting fatty acid monomers. This protocol is intended for researchers in plant biology, biochemistry, and natural product chemistry, as well as professionals in drug development interested in utilizing plant-derived lipids.

Introduction

The plant cuticle is a protective, hydrophobic layer covering the aerial surfaces of terrestrial plants. It is primarily composed of a cutin polymer matrix and associated cuticular waxes. Cutin is a polyester composed of cross-linked omega-hydroxy fatty acids and their derivatives. One of the key C16 monomers in the cutin of many plant species is 16-hydroxyhexadecanoic acid.

While the user's topic of interest is this compound, it is crucial to understand that this molecule is an ester formed from two C16 fatty acid molecules. Direct extraction of this ester from plant cuticles is not a standard procedure as it is not a recognized primary component of the cutin polymer. Instead, the extraction of its precursor, 16-hydroxyhexadecanoic acid, is a well-established method. This precursor can then be used for the chemical synthesis of this compound through esterification.

This application note provides a comprehensive protocol for the isolation of plant cuticles, the depolymerization of cutin to release 16-hydroxyhexadecanoic acid, and its subsequent purification and analysis.

Data Presentation: Quantitative Analysis of Cutin Monomers

The composition of cutin monomers can vary significantly between plant species. The following table summarizes the relative abundance of major C16 cutin monomers, including 16-hydroxyhexadecanoic acid, in two well-studied model organisms, Tomato (Solanum lycopersicum) and Arabidopsis thaliana.

Plant SpeciesCutin MonomerRelative Abundance (%)Reference Plant PartCitation
Solanum lycopersicum (Tomato)10,16-dihydroxyhexadecanoic acid81-96Fruit Peel[1][2]
16-hydroxyhexadecanoic acidMinor componentFruit Peel[3]
Arabidopsis thaliana16:0 dicarboxylic acidSignificantly reduced in hub mutantsRosette Leaves[4]
16-hydroxyhexadecanoic acidUnchanged in dcf mutantsInflorescence Stems[5]
10,16-dihydroxyhexadecanoic acidPresentFlowers[6]

Note: The quantitative data for 16-hydroxyhexadecanoic acid can be highly variable depending on the plant species, tissue type, and developmental stage. The primary C16 monomer in tomato cutin is 10,16-dihydroxyhexadecanoic acid[1][2]. In Arabidopsis, while present, 16-hydroxyhexadecanoic acid is often not the most abundant C16 monomer[4][5].

Experimental Protocols

This section details the methodology for the extraction of 16-hydroxyhexadecanoic acid from plant cuticles. The overall workflow involves the isolation of the cuticle, depolymerization of the cutin, and subsequent purification and analysis of the monomers.

Protocol 1: Isolation of Plant Cuticles
  • Plant Material: Collect fresh plant material (e.g., tomato fruit peels, leaves).

  • Surface Wax Removal: Immerse the plant material in chloroform for 30-60 seconds to dissolve the epicuticular waxes. Repeat this step twice with fresh solvent.

  • Enzymatic Digestion:

    • Prepare a solution of cellulase (2% w/v) and pectinase (2% w/v) in a suitable buffer (e.g., 50 mM sodium acetate, pH 4.5).

    • Submerge the dewaxed plant material in the enzyme solution.

    • Incubate at 37°C with gentle agitation until the cuticle separates from the underlying tissue (this can take several hours to days depending on the plant species).

  • Cuticle Collection: Carefully collect the detached cuticles with forceps, wash them thoroughly with deionized water, and dry them in a desiccator.

Protocol 2: Depolymerization of Cutin by Alkaline Hydrolysis
  • Sample Preparation: Place a known weight of dried cuticles (e.g., 100 mg) into a reflux flask.

  • Hydrolysis:

    • Add 10 mL of 1.5 M methanolic potassium hydroxide (KOMe) to the flask.

    • Reflux the mixture for 2 hours at 80°C.

  • Acidification: After cooling to room temperature, acidify the reaction mixture to pH 2-3 with 6 M HCl.

  • Extraction of Monomers:

    • Extract the aqueous methanolic solution three times with an equal volume of diethyl ether or chloroform.

    • Combine the organic phases.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude cutin monomer extract.

Protocol 3: Purification and Analysis of 16-Hydroxyhexadecanoic Acid
  • Derivatization (for GC-MS analysis):

    • Dissolve the crude extract in a known volume of pyridine.

    • Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject an aliquot of the derivatized sample into a GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Employ a temperature program that allows for the separation of different fatty acid methyl esters.

    • Identify 16-hydroxyhexadecanoic acid based on its retention time and mass spectrum compared to an authentic standard.

  • Quantification: Use an internal standard (e.g., methyl heptadecanoate) added before derivatization to quantify the amount of 16-hydroxyhexadecanoic acid.

Conceptual Step: Synthesis of this compound

The purified 16-hydroxyhexadecanoic acid can be used as a precursor for the synthesis of this compound. This would typically involve an esterification reaction. A general approach would be the reaction of 16-hydroxyhexadecanoic acid with an activated form of another C16 fatty acid (e.g., hexadecanoyl chloride) in the presence of a suitable base and solvent. Alternatively, a direct esterification between two molecules of 16-hydroxyhexadecanoic acid could be achieved using a catalyst, though this may lead to polymerization. The precise reaction conditions would need to be optimized for yield and purity.

Visualizations

experimental_workflow cluster_prep Plant Material Preparation cluster_isolation Cuticle Isolation cluster_depolymerization Cutin Depolymerization cluster_analysis Analysis and Quantification plant_material Fresh Plant Material (e.g., Tomato Peels) dewaxing Surface Wax Removal (Chloroform Wash) plant_material->dewaxing enzymatic_digestion Enzymatic Digestion (Cellulase & Pectinase) dewaxing->enzymatic_digestion isolated_cuticles Isolated Cuticles enzymatic_digestion->isolated_cuticles alkaline_hydrolysis Alkaline Hydrolysis (Methanolic KOH) isolated_cuticles->alkaline_hydrolysis acidification Acidification (HCl) alkaline_hydrolysis->acidification extraction Solvent Extraction (Diethyl Ether) acidification->extraction crude_extract Crude Monomer Extract extraction->crude_extract derivatization Derivatization (BSTFA/TMCS) crude_extract->derivatization gc_ms GC-MS Analysis derivatization->gc_ms quantification Quantification gc_ms->quantification

Caption: Experimental workflow for the extraction of 16-hydroxyhexadecanoic acid.

logical_relationship cluster_cutin Plant Cutin Polymer cluster_monomer Precursor Monomer cluster_target Target Molecule cutin Cutin Biopolymer (Polyester) precursor 16-Hydroxyhexadecanoic Acid cutin->precursor Depolymerization (Hydrolysis) target This compound (Ester) precursor->target Synthesis (Esterification)

Caption: Relationship between cutin, precursor, and target molecule.

References

Application Note: Mass Spectrometry Analysis of 16-Hexadecanoyloxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hexadecanoyloxyhexadecanoic acid, a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids, has garnered interest due to the anti-diabetic and anti-inflammatory properties exhibited by related molecules.[1] Accurate and robust analytical methods are crucial for understanding its metabolism, distribution, and therapeutic potential. This document provides a detailed application note and protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are based on established principles for the analysis of similar lipid species.

Data Presentation

Quantitative analysis of this compound in biological matrices typically requires the generation of a calibration curve using a suitable internal standard. The following table summarizes the key parameters for a quantitative LC-MS/MS assay.

ParameterValue
Analyte This compound
Internal Standard d4-16-Hexadecanoyloxyhexadecanoic acid (or similar stable isotope-labeled analog)
Matrix Plasma, Serum, Tissue Homogenate
Calibration Range 2.5 - 1000 nM[2]
Limit of Quantification (LOQ) 2.4 - 285.3 nmol/L (typical for related fatty acids)[3]
Limit of Detection (LOD) 0.8 - 10.7 nmol/L (typical for related fatty acids)[3]
Recovery >85% (typical for related fatty acids)[4]
Precision (RSD%) <15%
Accuracy 85-115%

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is designed for the extraction of this compound from a plasma sample.

Materials:

  • Plasma sample

  • Internal Standard (e.g., d4-16-Hexadecanoyloxyhexadecanoic acid)

  • Methanol (MeOH), HPLC grade

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of MTBE and vortex for 1 minute.

  • Add 250 µL of water and vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer (containing the lipids) to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

Column:

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

Mobile Phases:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile:Isopropanol (70:30, v/v) with 0.1% Formic Acid

Gradient Elution:

Time (min) % Mobile Phase B
0.0 30
2.0 30
12.0 95
15.0 95
15.1 30

| 20.0 | 30 |

Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Mass Spectrometry (MS) Method

Instrumentation:

  • Triple quadrupole mass spectrometer

Ionization Mode:

  • Electrospray Ionization (ESI), Negative Ion Mode

Key MS Parameters:

Parameter Setting
Ion Spray Voltage -4500 V
Curtain Gas 30 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Temperature 500°C

| Collision Gas | Nitrogen |

Multiple Reaction Monitoring (MRM) Transitions:

The fragmentation of this compound in negative ion mode is expected to involve the cleavage of the ester bond. The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions would likely correspond to the deprotonated palmitic acid and deprotonated 16-hydroxypalmitic acid.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 511.5255.2 (Palmitic acid)-35
511.5271.2 (16-Hydroxypalmitic acid)-25
d4-16-Hexadecanoyloxyhexadecanoic acid 515.5259.2 (d4-Palmitic acid)-35

Note: The exact m/z values and collision energies should be optimized by direct infusion of a standard solution.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Plasma Sample add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip lle Liquid-Liquid Extraction (MTBE) protein_precip->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute end_prep Sample for LC-MS/MS reconstitute->end_prep lc HPLC Separation (C18 Column) end_prep->lc ms Mass Spectrometry (ESI-) lc->ms detection MRM Detection ms->detection end_lcms Data Acquisition detection->end_lcms integration Peak Integration end_lcms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification end_analysis Concentration Results quantification->end_analysis

Caption: Overall workflow for the LC-MS/MS analysis of this compound.

fragmentation_pathway cluster_fragments Collision-Induced Dissociation parent [this compound - H]⁻ m/z 511.5 frag1 [Palmitic acid - H]⁻ m/z 255.2 parent->frag1 Loss of 16-hydroxypalmitic acid moiety frag2 [16-Hydroxypalmitic acid - H]⁻ m/z 271.2 parent->frag2 Loss of palmitic acid moiety

Caption: Proposed fragmentation pathway for this compound in negative ESI mode.

References

Application Note: Elucidating the Structure of 16-Hexadecanoyloxyhexadecanoic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

16-Hexadecanoyloxyhexadecanoic acid is a long-chain fatty acid ester, a class of molecules with diverse biological activities and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation of such molecules. This application note provides a detailed overview of the use of ¹H and ¹³C NMR spectroscopy for the structural characterization of this compound, including predicted chemical shifts, and a comprehensive experimental protocol.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for long-chain fatty acids and related molecules.[1][2][3][4]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H-16' (CH₃)0.88t3H
H-4' to H-15' (-(CH₂)₁₂-)1.25br s24H
H-3' (β-CH₂ to ester)1.63m2H
H-2' (α-CH₂ to ester)2.28t2H
H-16 (CH₂-O-C=O)4.05t2H
H-4 to H-15 (-(CH₂)₁₂-)1.25-1.30br s24H
H-3 (β-CH₂ to acid)1.63m2H
H-2 (α-CH₂ to acid)2.35t2H
COOH~11-12br s1H

Note: Chemical shifts are referenced to TMS (0 ppm). Multiplicity is abbreviated as t = triplet, m = multiplet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

CarbonChemical Shift (δ, ppm)
C-1' (Ester C=O)174.4
C-2' (α-CH₂ to ester)34.3
C-3' (β-CH₂ to ester)25.0
C-4' to C-14' (-(CH₂)₁₁-)29.1-29.7
C-15'31.9
C-16' (CH₃)14.1
C-1 (Acid C=O)179.5
C-2 (α-CH₂ to acid)34.1
C-3 (β-CH₂ to acid)24.7
C-4 to C-14 (-(CH₂)₁₁-)29.1-29.7
C-1529.1
C-16 (CH₂-O-C=O)64.5

Note: Chemical shifts are referenced to TMS (0 ppm).

Experimental Protocol

This section outlines a standard protocol for acquiring high-quality NMR spectra of this compound.

1. Sample Preparation

  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic molecules.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For long-term experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling an inert gas (e.g., argon) through the solution for a few minutes.

2. NMR Spectrometer Setup

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.[5]

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure efficient radiofrequency pulse transmission and detection.

  • Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent to compensate for any magnetic field drift during the experiment.

  • Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, resulting in sharp, symmetrical peaks. This is a critical step for obtaining high-resolution spectra.

3. ¹H NMR Spectroscopy

  • Experiment: A standard one-dimensional (1D) ¹H NMR experiment is typically sufficient for initial characterization.

  • Acquisition Parameters:

    • Pulse Program: A simple pulse-acquire sequence (e.g., 'zg30') is commonly used.

    • Spectral Width: Set a spectral width of approximately 16 ppm to ensure all proton signals are captured.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is generally adequate.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

4. ¹³C NMR Spectroscopy

  • Experiment: A 1D ¹³C NMR experiment with proton decoupling is standard for obtaining a spectrum with singlets for each unique carbon.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse-acquire sequence (e.g., 'zgpg30') is used.

    • Spectral Width: Set a spectral width of approximately 220-250 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the CDCl₃ triplet (centered at 77.16 ppm) or the TMS signal (0 ppm).

5. 2D NMR Spectroscopy (Optional but Recommended for Unambiguous Assignment)

For complete and unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks and establish connectivity between adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together molecular fragments.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound using NMR spectroscopy.

structure_elucidation_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_determination Structure Determination dissolve Dissolve in CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer one_d_h 1D ¹H NMR dissolve->one_d_h one_d_c 1D ¹³C NMR dissolve->one_d_c cosy 2D COSY dissolve->cosy hsqc 2D HSQC dissolve->hsqc hmbc 2D HMBC dissolve->hmbc ft_phase_cal Fourier Transform, Phasing, Calibration one_d_h->ft_phase_cal one_d_c->ft_phase_cal cosy->ft_phase_cal hsqc->ft_phase_cal hmbc->ft_phase_cal integration Integration & Peak Picking ft_phase_cal->integration correlation Analyze 2D Correlations integration->correlation fragment_assembly Assemble Molecular Fragments correlation->fragment_assembly final_structure Propose Final Structure fragment_assembly->final_structure

Caption: Workflow for NMR-based structure elucidation.

Conclusion

NMR spectroscopy is an indispensable tool for the detailed structural analysis of long-chain fatty acid esters like this compound. By combining 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the confident elucidation of the molecular structure. The protocols and predicted data presented in this application note serve as a valuable guide for researchers working with similar compounds.

References

Application Notes and Protocols for the Chromatographic Purification of 16-Hexadecanoyloxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hexadecanoyloxyhexadecanoic acid is a long-chain fatty acid ester, structurally a wax ester, formed from the esterification of two 16-carbon fatty acid chains. As a molecule with potential applications in various fields, including drug delivery and material sciences, its purification is a critical step to ensure high purity for research and development. This document provides detailed application notes and protocols for the chromatographic purification of this compound, catering to the needs of researchers and professionals in drug development. The protocols are based on established methods for the separation of similar long-chain fatty acids and their esters.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy. As an ester of two long-chain fatty acids, it is a non-polar molecule with low water solubility. This hydrophobicity dictates the choice of chromatographic techniques and solvent systems.

Purification Strategy Overview

A multi-step purification strategy is recommended to achieve high purity of this compound. This typically involves an initial crude purification or sample preparation step, followed by high-resolution chromatography.

PurificationWorkflow cluster_prep Sample Preparation cluster_chrom High-Resolution Chromatography cluster_analysis Purity Analysis & Final Product Crude_Extract Crude Synthesis Mixture or Natural Extract SPE Solid-Phase Extraction (SPE) (e.g., Silica Gel) Crude_Extract->SPE Removal of polar impurities HPLC High-Performance Liquid Chromatography (HPLC) SPE->HPLC NP_HPLC Normal-Phase HPLC HPLC->NP_HPLC Method 1 RP_HPLC Reversed-Phase HPLC HPLC->RP_HPLC Method 2 Analysis Purity Assessment (e.g., HPLC-UV, MS) NP_HPLC->Analysis RP_HPLC->Analysis Pure_Product High-Purity This compound Analysis->Pure_Product

Caption: Overall workflow for the purification of this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Before high-performance liquid chromatography (HPLC), a preliminary clean-up step using solid-phase extraction can remove highly polar and some non-polar impurities, enriching the sample with the target compound.

Materials:

  • Silica gel SPE cartridge

  • Hexane (HPLC grade)

  • Diethyl ether (HPLC grade)

  • Methanol (HPLC grade)

  • Sample dissolved in a minimal amount of a non-polar solvent (e.g., hexane)

Protocol:

  • Cartridge Conditioning: Condition the silica gel SPE cartridge by washing it with 5 mL of methanol, followed by 5 mL of hexane. Do not allow the cartridge to dry out.

  • Sample Loading: Load the dissolved sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5-10 mL of hexane to elute very non-polar impurities.

  • Elution: Elute the this compound using a solvent mixture of increasing polarity, for example, a gradient of diethyl ether in hexane. A starting point could be 95:5 (v/v) hexane:diethyl ether.

  • Fraction Collection: Collect the fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the desired product.

  • Solvent Evaporation: Pool the pure fractions and evaporate the solvent under reduced pressure.

High-Performance Liquid Chromatography (HPLC) Purification

Both normal-phase and reversed-phase HPLC can be employed for the final purification step. The choice depends on the nature of the remaining impurities.

NP-HPLC separates compounds based on their polarity, with non-polar compounds eluting first. This method is well-suited for separating the non-polar this compound from more polar byproducts.

Instrumentation and Conditions:

ParameterCondition
Column Silica gel, 5 µm particle size, 250 x 4.6 mm i.d.
Mobile Phase A: HexaneB: Isopropanol
Gradient 0-10 min: 1% B10-25 min: 1% to 10% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 205 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 20 µL
Sample Preparation Dissolve the SPE-purified sample in the initial mobile phase (Hexane).

Protocol:

  • Equilibrate the HPLC system with the initial mobile phase conditions (99% A, 1% B) until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Run the gradient elution as described in the table.

  • Collect fractions corresponding to the main peak.

  • Analyze the purity of the collected fractions using an analytical HPLC method.

  • Pool the pure fractions and evaporate the solvent.

NP_HPLC_Principle cluster_np Normal-Phase Chromatography cluster_elution Elution Order Stationary_Phase Stationary Phase (Polar - Silica) Mobile_Phase Mobile Phase (Non-polar - Hexane/Isopropanol) Compound_A Non-polar (Target Molecule) Mobile_Phase->Compound_A Elutes First Compound_B More Polar (Impurity) Mobile_Phase->Compound_B Elutes Later

Caption: Principle of Normal-Phase HPLC for purifying a non-polar target molecule.

RP-HPLC separates compounds based on their hydrophobicity, with more non-polar compounds having longer retention times. This method is effective for separating this compound from less hydrophobic impurities.

Instrumentation and Conditions:

ParameterCondition
Column C18, 5 µm particle size, 250 x 4.6 mm i.d.
Mobile Phase A: AcetonitrileB: Isopropanol
Gradient 0-15 min: 80% A, 20% B15-35 min: 80% A to 50% A35-40 min: 50% A
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 205 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 20 µL
Sample Preparation Dissolve the SPE-purified sample in the initial mobile phase (Acetonitrile/Isopropanol).

Protocol:

  • Equilibrate the HPLC system with the initial mobile phase conditions (80% A, 20% B) until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Run the gradient elution as described in the table.

  • Collect fractions corresponding to the main peak.

  • Analyze the purity of the collected fractions.

  • Pool the pure fractions and evaporate the solvent.

RP_HPLC_Principle cluster_rp Reversed-Phase Chromatography cluster_elution Elution Order Stationary_Phase Stationary Phase (Non-polar - C18) Mobile_Phase Mobile Phase (Polar - Acetonitrile/Isopropanol) Compound_C Less Hydrophobic (Impurity) Mobile_Phase->Compound_C Elutes First Compound_D More Hydrophobic (Target Molecule) Mobile_Phase->Compound_D Elutes Later

Caption: Principle of Reversed-Phase HPLC for purifying a hydrophobic target molecule.

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data from the purification process.

Table 1: SPE Purification Performance

ParameterValue
Starting Mass 500 mg
Mass after SPE 350 mg
Purity (pre-SPE) ~60%
Purity (post-SPE) ~85%
Recovery ~93%

Table 2: HPLC Purification Performance Comparison

ParameterNormal-Phase HPLCReversed-Phase HPLC
Loading Amount 50 mg50 mg
Purity of Final Product >98%>99%
Recovery ~85%~80%
Run Time 35 min45 min

Conclusion

The successful purification of this compound to a high degree of purity can be achieved through a combination of solid-phase extraction and high-performance liquid chromatography. Both normal-phase and reversed-phase HPLC are viable options, and the optimal method may depend on the specific impurity profile of the crude material. The protocols and data presented here provide a comprehensive guide for researchers and professionals to develop a robust purification strategy for this and other similar long-chain fatty acid esters. It is always recommended to perform small-scale optimization experiments before proceeding to large-scale purification.

Application Note: Isolation of Cutin Monomers, Including 16-Hydroxyhexadecanoic Acid, via Chemical Depolymerization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cutin is a complex, insoluble biopolyester that forms the structural framework of the plant cuticle, providing a crucial barrier against environmental stresses. The depolymerization of cutin into its constituent monomers is essential for studying its composition and for utilizing these monomers as valuable chemical feedstocks. This application note provides a detailed protocol for the chemical depolymerization of cutin to isolate its monomers, with a focus on hydroxy fatty acids like 16-hydroxyhexadecanoic acid. The primary method described is a base-catalyzed transmethylation, a widely used and robust technique for this purpose.[1][2][3]

Principle

The protocol involves the chemical cleavage of the ester bonds within the cutin polymer. This is achieved through transmethylation using sodium methoxide in methanol, which depolymerizes the cutin into its constituent fatty acid methyl esters.[1][2] Subsequent derivatization of hydroxyl groups to trimethylsilyl ethers renders the monomers volatile for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[2][4]

Experimental Protocol

Materials and Reagents

  • Plant tissue (e.g., tomato peels, Arabidopsis leaves)

  • Chloroform

  • Methanol

  • Isopropanol

  • Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M or 25 wt%)

  • Glacial acetic acid

  • Methylene dichloride (CH₂Cl₂)

  • Saline solution (0.5 M NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Heptane

  • Toluene

  • Internal standard (e.g., heptadecanoic acid)

  • Glass test tubes with PTFE-lined screw caps

  • Homogenizer

  • Orbital shaker

  • Centrifuge

  • Heat block or water bath

  • Nitrogen evaporator

  • GC-MS system

Procedure

1. Sample Preparation and Delipidation [1]

1.1. Weigh approximately 100 mg of fresh or dried plant tissue into a glass test tube.

1.2. Add 2-propanol preheated to 85°C to inactivate endogenous lipases and shake for 15 minutes.

1.3. Centrifuge and discard the supernatant.

1.4. Extract soluble lipids by sequentially washing the plant residue with the following solvents, with centrifugation and removal of the supernatant after each step:

  • 2-propanol (12 hours)
  • Chloroform:methanol (2:1, v/v) (overnight)
  • Chloroform:methanol (1:2, v/v) (overnight)

1.5. Dry the delipidated plant residue under a stream of nitrogen or in a vacuum desiccator until a constant weight is achieved.

2. Cutin Depolymerization (Transmethylation) [1][5]

2.1. To the dried, delipidated residue, add 2 mL of 0.5 M sodium methoxide in methanol.

2.2. Add a known amount of internal standard (e.g., heptadecanoic acid) for quantification.

2.3. Tightly cap the tube and heat at 60°C for 2 hours in a heat block or water bath, with occasional vortexing.

2.4. Cool the reaction mixture to room temperature.

3. Extraction of Fatty Acid Methyl Esters (FAMEs) [1]

3.1. Add 1.5 mL of glacial acetic acid to neutralize the reaction, followed by 10 mL of methylene dichloride to extract the FAMEs.

3.2. Add 5 mL of 0.5 M NaCl solution, vortex thoroughly for 1 minute, and centrifuge at 800 x g for 10 minutes to separate the phases.

3.3. Carefully transfer the lower organic phase to a clean glass tube.

3.4. Repeat the extraction of the aqueous phase with another 10 mL of methylene dichloride and combine the organic phases.

3.5. Wash the combined organic phase with 5 mL of 0.5 M NaCl solution, vortex, and centrifuge as before.

3.6. Transfer the organic phase to a new tube and dry it over anhydrous sodium sulfate.

3.7. Evaporate the solvent to dryness under a gentle stream of nitrogen.

4. Derivatization for GC-MS Analysis [2][4]

4.1. To the dried FAMEs, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

4.2. Cap the tube tightly and heat at 70°C for 30 minutes to convert hydroxyl groups to their trimethylsilyl (TMS) ethers.

4.3. Cool to room temperature. The sample is now ready for GC-MS analysis.

5. GC-MS Analysis [4]

5.1. Re-dissolve the derivatized sample in 500 µL of heptane:toluene (1:1, v/v).

5.2. Inject 1 µL of the sample into the GC-MS.

5.3. GC Conditions (Example):

  • Column: DB-1ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).
  • Inlet Temperature: 280°C.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Oven Program: Initial temperature of 70°C, ramp at 10°C/min to 340°C, and hold for 6 minutes.

5.4. MS Conditions (Example):

  • Ion Source Temperature: 280°C.
  • Transfer Line Temperature: 280°C.
  • Scan Range: m/z 50-650.

5.5. Data Analysis: Identify the TMS-derivatized 16-hydroxyhexadecanoic acid methyl ester based on its retention time and mass spectrum, comparing it to a known standard or a mass spectral library. Quantify the amount relative to the internal standard.

Quantitative Data

The composition of cutin can vary significantly between plant species. The following table provides an example of the monomeric composition of tomato fruit cutin, which is rich in C16 hydroxy fatty acids.

MonomerTypical Abundance (%)
10,16-Dihydroxyhexadecanoic acid81 - 96
16-Hydroxyhexadecanoic acid1 - 5
Hexadecanedioic acid1 - 3
Other fatty acids and phenolic compounds1 - 10
[Note: Data compiled from multiple sources describing tomato cutin composition.[6][7][8]]

Visualizations

Experimental Workflow

Cutin_Depolymerization_Workflow start Plant Tissue Sample delipidation Delipidation (Solvent Extraction) start->delipidation Inactivate lipases Remove soluble lipids depolymerization Cutin Depolymerization (NaOMe in Methanol) delipidation->depolymerization Dried, delipidated residue extraction Extraction of FAMEs (Methylene Dichloride) depolymerization->extraction FAMEs in methanol derivatization Derivatization (Silylation with BSTFA) extraction->derivatization Dried FAMEs analysis GC-MS Analysis derivatization->analysis Volatile TMS-ether derivatives end Data Interpretation (Monomer Identification & Quantification) analysis->end Mass spectra & retention times Depolymerization_Methods cutin Cutin Polymer transmethylation Transmethylation (NaOMe/MeOH) cutin->transmethylation saponification Saponification (NaOH/KOH) cutin->saponification enzymatic Enzymatic Hydrolysis (Cutinase) cutin->enzymatic fames Fatty Acid Methyl Esters (FAMEs) transmethylation->fames free_acids Free Fatty Acids saponification->free_acids enzymatic->free_acids

References

Application Notes and Protocols for Lipid Bilayer Studies Using 16-Hexadecanoyloxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hexadecanoyloxyhexadecanoic acid is a unique lipid molecule structurally similar to ceramides, which are crucial components of the cell membrane and play significant roles in cellular signaling and membrane biophysics. This document provides detailed application notes and experimental protocols for the use of this compound in lipid bilayer studies. Due to the limited direct research on this specific molecule, data and protocols are primarily based on its close structural and functional analog, C16-ceramide (N-palmitoyl-D-erythro-sphingosine). This information is intended to guide researchers in exploring the potential effects of this compound on membrane structure, function, and its implications in drug development.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₃₂H₆₂O₄N/A
Molecular Weight 510.8 g/mol N/A
Structure Ester of 16-hydroxyhexadecanoic acid and hexadecanoic acidN/A
Analogue C16-Ceramide (N-palmitoyl-D-erythro-sphingosine)[1][2][3]

Applications in Lipid Bilayer Studies

This compound, owing to its ceramide-like structure, is anticipated to influence several key properties of lipid bilayers.

Modulation of Membrane Fluidity and Phase Behavior

Ceramides are known to increase the order of lipid packing in fluid-phase bilayers and can induce the formation of gel-phase domains.[1][3] It is hypothesized that this compound will have a similar ordering effect, thereby decreasing membrane fluidity. This can be critical for studying cellular processes where membrane microdomains, such as lipid rafts, are involved.

Enhancement of Barrier Function

The stratum corneum, the outermost layer of the skin, is rich in ceramides which are essential for its barrier function. By incorporating this compound into model skin lipid mixtures, researchers can investigate its potential to restore or enhance the skin's barrier properties, a key area in dermatological and cosmetic research.

Induction of Apoptosis and Cellular Signaling

C16-ceramide is a well-known bioactive lipid that can trigger apoptosis and modulate various signaling pathways, including those involving p53 and the mTOR pathway.[2][4][5] Investigating the effects of this compound on these pathways can provide insights into its potential as a therapeutic agent, particularly in oncology.

Drug Delivery Systems

The inclusion of ceramide-like molecules in liposomal drug delivery systems can enhance their stability and modulate drug release profiles. The impact of this compound on liposome properties can be explored to develop more effective and targeted drug carriers.

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing this compound

This protocol describes the thin-film hydration method for preparing large unilamellar vesicles (LUVs) incorporating this compound.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • This compound

  • Chloroform/Methanol mixture (2:1, v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve the desired amounts of DPPC and this compound (e.g., 9:1 molar ratio) in the chloroform/methanol mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the lipid mixture to form a thin lipid film on the flask wall.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing for 5-10 minutes. The temperature of the PBS should be above the main phase transition temperature of the lipid mixture.

  • Subject the resulting multilamellar vesicle (MLV) suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the MLV suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to form LUVs.

G cluster_prep Liposome Preparation Workflow dissolve 1. Dissolve Lipids in Organic Solvent film 2. Form Thin Lipid Film dissolve->film Evaporation hydrate 3. Hydrate Film to form MLVs film->hydrate Add Buffer extrude 4. Extrude to form LUVs hydrate->extrude Extrusion

Liposome preparation workflow.

Protocol 2: Differential Scanning Calorimetry (DSC) to Determine Phase Transition Temperature

DSC is used to measure the thermotropic properties of the lipid bilayer, specifically the main phase transition temperature (Tm), which is sensitive to the incorporation of other lipids.[6][7]

Materials:

  • Liposome suspension (from Protocol 1)

  • Differential Scanning Calorimeter

Procedure:

  • Load the liposome suspension into the sample pan and an equal volume of buffer into the reference pan.

  • Seal the pans hermetically.

  • Place the pans in the DSC instrument.

  • Equilibrate the system at a temperature well below the expected Tm (e.g., 20°C).

  • Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature well above the Tm (e.g., 60°C).

  • Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.

Expected Quantitative Data (based on C16-ceramide): The incorporation of C16-ceramide into DPPC bilayers is known to broaden the main phase transition and can lead to the appearance of a second, higher-temperature peak, indicative of the formation of a ceramide-rich gel phase.[1][8]

Molar % of C16-Ceramide in DPPCMain Transition Temperature (Tm) (°C)Enthalpy (ΔH) (kcal/mol)
0~41.5~8.7
5~42.0 (broadened)Decreased
10~42.5 (and a higher temp. shoulder)Further Decreased
20Two distinct peaks (~43°C and ~55°C)Significantly Altered

Note: These are representative values and can vary based on experimental conditions.

Protocol 3: Fluorescence Anisotropy to Measure Membrane Fluidity

This method utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), to assess the rotational mobility of the probe within the lipid bilayer, which is inversely related to membrane fluidity.[9][10][11]

Materials:

  • Liposome suspension (from Protocol 1)

  • DPH stock solution (in tetrahydrofuran or methanol)

  • Fluorometer with polarization filters

Procedure:

  • Dilute the liposome suspension to the desired concentration in PBS.

  • Add a small aliquot of the DPH stock solution to the liposome suspension (final DPH concentration ~1 µM).

  • Incubate the mixture in the dark at the desired temperature for at least 30 minutes to allow the probe to incorporate into the bilayers.

  • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

  • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the instrument-specific correction factor.

Expected Quantitative Data (based on C16-ceramide): An increase in fluorescence anisotropy indicates a decrease in membrane fluidity. The incorporation of C16-ceramide is expected to increase the anisotropy value.[1]

Molar % of C16-Ceramide in POPCFluorescence Anisotropy (r) of DPH at 25°C
0~0.12
5~0.15
10~0.18
20~0.25

Note: These are representative values and can vary based on the lipid composition and temperature.

G cluster_fluidity Membrane Fluidity Assessment Workflow prepare 1. Prepare Liposomes add_probe 2. Add DPH Probe prepare->add_probe incubate 3. Incubate add_probe->incubate measure 4. Measure Fluorescence Anisotropy incubate->measure analyze 5. Analyze Data measure->analyze

Membrane fluidity assessment workflow.

Protocol 4: Calcein Leakage Assay for Membrane Permeability

This assay measures the release of a fluorescent dye, calcein, from the liposomes, which indicates an increase in membrane permeability.[12][13][14]

Materials:

  • Liposomes prepared with encapsulated calcein (e.g., 50 mM calcein in the hydration buffer)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer

Procedure:

  • Prepare liposomes as in Protocol 1, but use a buffer containing 50 mM calcein for hydration.

  • Separate the calcein-loaded liposomes from the unencapsulated calcein by passing the suspension through a size-exclusion chromatography column, eluting with PBS.

  • Dilute the purified liposome suspension in PBS in a cuvette.

  • Monitor the fluorescence intensity of calcein over time at an excitation wavelength of 495 nm and an emission wavelength of 515 nm.

  • To determine the 100% leakage value, add a small amount of a detergent (e.g., Triton X-100) to disrupt the liposomes completely and record the maximum fluorescence.

  • The percentage of calcein leakage at a given time point is calculated as: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after adding detergent.

Expected Quantitative Data (based on C16-ceramide): C16-ceramide has been shown to form channels in lipid bilayers, which would lead to an increase in calcein leakage.[15][16]

Molar % of C16-Ceramide in Asolectin Liposomes% Calcein Leakage after 30 min
0< 5%
5~20%
10~40%
20> 60%

Note: These are representative values and depend on the lipid composition, temperature, and other experimental conditions.

Signaling Pathways and Drug Development Implications

The ceramide-like structure of this compound suggests its potential involvement in cellular signaling pathways, making it a molecule of interest for drug development.

Potential Signaling Pathways to Investigate:
  • Apoptosis: C16-ceramide can directly interact with and stabilize the tumor suppressor protein p53, leading to apoptosis.[4] It can also form channels in the mitochondrial outer membrane, facilitating the release of pro-apoptotic factors.[17][18]

  • mTOR Signaling: C16-ceramide has been shown to modulate the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[5]

  • ER Stress: Accumulation of C16-ceramide can induce endoplasmic reticulum (ER) stress, a pathway implicated in various diseases.[2]

  • Skin Barrier Homeostasis: Ceramides and their metabolites are key regulators of keratinocyte differentiation and the formation of the skin's protective barrier.[19][20]

G 16-HOHA 16-Hexadecanoyloxy- hexadecanoic Acid Membrane Lipid Bilayer 16-HOHA->Membrane Incorporation p53 p53 Stabilization Membrane->p53 Mito Mitochondrial Channel Formation Membrane->Mito mTOR mTOR Pathway Modulation Membrane->mTOR ER ER Stress Membrane->ER Apoptosis Apoptosis p53->Apoptosis Mito->Apoptosis CellGrowth Cell Growth Regulation mTOR->CellGrowth

References

Application Note: Derivatization of 16-Hexadecanoyloxyhexadecanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

16-Hexadecanoyloxyhexadecanoic acid is a long-chain wax ester, a class of lipids with significant biological and industrial relevance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of such molecules. However, due to its high molecular weight and the presence of a polar carboxylic acid functional group, this compound exhibits low volatility and is prone to adsorption on the GC column, leading to poor chromatographic peak shape and inaccurate quantification.[1][2]

To overcome these challenges, derivatization is an essential sample preparation step. This process chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior.[2][3] This application note provides detailed protocols for two common derivatization techniques—silylation and methylation—and discusses their suitability for the analysis of this compound.

Method Selection: Silylation vs. Methylation

The choice of derivatization reagent is critical for the structural integrity of the analyte. This compound contains both a terminal carboxylic acid and an internal ester linkage.

  • Silylation: This method converts active hydrogen atoms, such as those in carboxylic acids and alcohols, into trimethylsilyl (TMS) ethers or esters. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and react under relatively mild conditions.[1][4] Silylation primarily targets the carboxylic acid group, leaving the internal ester bond intact. This makes it the recommended method for analyzing the intact this compound molecule.

  • Methylation: This technique converts the carboxylic acid into a fatty acid methyl ester (FAME).[2] A common reagent is boron trifluoride in methanol (BF3-Methanol).[1][5] While effective for free fatty acids, acid-catalyzed methylation in methanol can induce transesterification of the existing ester bond in the analyte.[6] This would cleave the molecule, resulting in the formation of methyl esters of its constituent fatty acids rather than the intact parent molecule. This method should only be used if the goal is to analyze these constituent parts.

Protocol 1: Silylation using BSTFA (Recommended)

This protocol details the conversion of the terminal carboxylic acid group to a trimethylsilyl (TMS) ester, increasing volatility for GC-MS analysis.

Principle

The silylating reagent, BSTFA (often with 1% Trimethylchlorosilane, TMCS, as a catalyst), reacts with the acidic proton of the carboxylic acid group to form a non-polar TMS ester. This reaction is efficient and generally does not affect the internal ester linkage.[1]

Materials and Reagents

  • Sample containing this compound

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous Pyridine or Acetonitrile (reaction solvent)

  • Anhydrous Hexane or Dichloromethane (final dilution solvent)

  • Micro-reaction vials (e.g., 2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas stream for evaporation

Experimental Protocol

  • Sample Preparation: Accurately weigh or pipette 10-100 µg of the dried sample into a micro-reaction vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture, as silylation reagents are water-sensitive.[1]

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine) to dissolve the sample residue.[4]

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[1][4] Ensure a molar excess of the reagent to the analyte.

  • Reaction: Tightly cap the vial, vortex for 10-15 seconds, and heat at 60-70°C for 60 minutes in a heating block or oven.[1][4] Reaction time and temperature may require optimization depending on the sample matrix.

  • Cooling and Dilution: After incubation, allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. If necessary, dilute the sample with an appropriate solvent like hexane before analysis.[1]

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis A 1. Dried Sample (10-100 µg) B 2. Evaporate Solvent (under N2) A->B C 3. Add Pyridine (100 µL) B->C D 4. Add BSTFA + 1% TMCS (100 µL) C->D E 5. Vortex & Heat (60-70°C, 60 min) D->E F 6. Cool to RT E->F G 7. GC-MS Injection F->G

Caption: Silylation workflow for GC-MS analysis.

Protocol 2: Methylation using BF3-Methanol

This protocol details the conversion of the terminal carboxylic acid to a methyl ester. Caution: This method may cleave the internal ester bond via transesterification, yielding methyl esters of the constituent fatty acids.

Principle

Boron trifluoride (BF3) acts as a Lewis acid catalyst to facilitate the esterification of the carboxylic acid group with methanol, forming a fatty acid methyl ester (FAME).[1][2] The reaction requires mild heating to proceed to completion.[1]

Materials and Reagents

  • Sample containing this compound

  • 12-14% Boron Trifluoride in Methanol (BF3-Methanol)

  • Anhydrous Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Micro-reaction vials (e.g., 2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Experimental Protocol

  • Sample Preparation: Place 10-100 µg of the dried sample into a micro-reaction vial.

  • Reagent Addition: Add 200 µL of 14% BF3-Methanol solution to the vial.[1]

  • Reaction: Tightly cap the vial, vortex for 10-15 seconds, and heat at 60°C for 30-60 minutes.[1][7]

  • Quenching and Extraction: After cooling to room temperature, add 0.5 mL of saturated NaCl solution to the vial to quench the reaction.[1]

  • Solvent Extraction: Add 0.6 mL of hexane to the vial, vortex thoroughly for 30 seconds, and allow the layers to separate. The FAME derivative will partition into the upper hexane layer.[1][8]

  • Sample Cleanup: Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The hexane extract is ready for injection into the GC-MS system.

Methylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction & Cleanup A 1. Dried Sample (10-100 µg) B 2. Add BF3-Methanol (200 µL) A->B C 3. Vortex & Heat (60°C, 30-60 min) B->C D 4. Cool & Add NaCl(aq) C->D E 5. Extract with Hexane D->E F 6. Dry with Na2SO4 E->F G 7. GC-MS Injection F->G

Caption: Methylation workflow for GC-MS analysis.

Data Presentation

Table 1: Comparison of Derivatization Methods

ParameterSilylation (BSTFA)Methylation (BF3-Methanol)
Reaction Type SilylationAcid-Catalyzed Esterification[1]
Target Group Active hydrogens (-COOH, -OH)[1]Carboxylic acids (-COOH)[1]
Typical Conditions 60-70°C, 60 min[1][4]60°C, 30-60 min[1][7]
Derivative Trimethylsilyl (TMS) EsterFatty Acid Methyl Ester (FAME)
Derivative Stability Limited; best analyzed within a week[1]Excellent; stable for long-term storage[2]
Cleanup Often none required; direct injection[1]Liquid-liquid extraction required[1][7]
Key Consideration Preserves internal ester bonds. Highly sensitive to moisture.Risk of transesterification, cleaving the molecule.[6]

Table 2: Typical GC-MS Parameters for Analysis

ParameterSetting
GC System Gas chromatograph with mass selective detector
Column HP-5MS or similar (e.g., 5% Phenylmethylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness[7]
Carrier Gas Helium, constant flow at 1.0 mL/min[3]
Injector Split/Splitless, 260-280°C[3]
Oven Program Initial: 100°C, hold 2 min; Ramp: 10°C/min to 280°C; Hold: 10 min[3]
MS Transfer Line 280°C[7]
Ion Source 220-230°C[7]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-800
Acquisition Mode Full Scan

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 16-Hexadecanoyloxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support hub is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 16-Hexadecanoyloxyhexadecanoic acid.

Troubleshooting Guide

Question: My reaction is yielding a low amount of this compound. What are the potential causes and how can I resolve this?

Answer:

Low product yields can arise from several factors. A systematic approach to identify and solve the issue is recommended:

  • Incomplete Reaction:

    • Issue: The esterification process may not have proceeded to completion.

    • Solution:

      • Reaction Duration: Consider extending the reaction time. Progress can be monitored using Thin Layer Chromatography (TLC).

      • Temperature: For chemical synthesis using an acid catalyst, a temperature range of 45-55°C is often effective.[1] In the case of enzymatic synthesis, the temperature should be optimized for the specific lipase being used, for instance, 40°C.[2]

      • Catalyst Activity: The catalyst may be inactive or used in insufficient quantities. For acid catalysis, ensure the acid is not degraded. For enzymatic reactions, verify the lipase's activity.

  • Side Reactions:

    • Issue: The formation of unintended by-products can consume the starting materials, thereby reducing the yield of the desired product. Common side products include lactones and other oligomers.[1]

    • Solution:

      • Temperature Regulation: Higher reaction temperatures can promote the formation of side products.[1] Lowering the temperature, for example from 55°C to 45°C, can help minimize lactone formation.[1]

      • Catalyst Selection: The choice of catalyst can significantly influence the distribution of products. Enzymatic synthesis is known for its high selectivity, which can minimize side reactions when compared to harsher chemical methods.[2][3][4]

  • Losses During Purification:

    • Issue: A significant portion of the product can be lost during the purification steps.

    • Solution:

      • Chromatography Optimization: When using column chromatography, ensure the silica gel is packed correctly and the solvent system is optimized for effective separation.

      • Distillation: For techniques such as Kugelrohr distillation, careful control of vacuum and temperature is crucial to prevent the decomposition of the product.[1]

Question: I'm observing a dark discoloration in my final product. What is the cause and how can I prevent it?

Answer:

Product discoloration is a frequent issue, especially in chemical synthesis methods that involve high temperatures and strong acid catalysts.[3][4]

  • Cause: Harsh reaction conditions can lead to the degradation of the fatty acids, resulting in the formation of colored impurities.[3]

  • Prevention and Remedy:

    • Milder Conditions: Using enzymatic synthesis with lipases can prevent the formation of colored by-products due to the milder reaction conditions.[2][3][4]

    • Decolorization: If you already have a colored product, it can be treated with activated carbon to remove the colored impurities.[1]

Question: How can I control the degree of oligomerization to favor the formation of the dimer (this compound) over larger oligomers?

Answer:

Controlling the estolide number, which is the average number of fatty acid units in the oligomer, is a primary challenge in this synthesis.[1][2]

  • Reactant Stoichiometry: Precise control over the molar ratio of the starting 16-hydroxyhexadecanoic acid can influence the extent of polymerization.

  • Use of Protecting Groups: A more controlled, albeit more complex, approach is to use protecting groups for the carboxylic acid or hydroxyl functionalities. This allows for the selective formation of the desired ester bond but can be a cumbersome and expensive method for large-scale production.[2]

  • Enzymatic Methods: While still challenging, enzymatic approaches may provide better control over the polymerization under specific reaction conditions.[2] The choice of enzyme and reaction parameters can influence the final estolide number.

Frequently Asked Questions (FAQs)

Q1: What are the primary benefits of using enzymatic synthesis over chemical synthesis for producing this compound?

A1: Enzymatic synthesis, typically employing lipases, offers several key advantages:

  • Milder Reaction Conditions: These reactions are conducted at lower temperatures and a neutral pH, which helps to prevent the formation of colored by-products and reduces the occurrence of side reactions.[2][3][4]

  • High Selectivity: Enzymes can be very selective, leading to cleaner reaction profiles and purer products.[2]

  • Environmentally Friendly: Enzymatic methods avoid the need for harsh acids and high temperatures, positioning them as a more sustainable "green" alternative.[4]

Q2: What are some of the common side products that I should be aware of during the synthesis?

A2: The most frequently encountered side products are:

  • Lactones: The intramolecular esterification of 16-hydroxyhexadecanoic acid can result in the formation of a cyclic ester, known as a lactone.[1]

  • Higher Oligomers: Further esterification reactions can lead to the formation of trimers, tetramers, and other higher-order estolides.[2]

Q3: What are effective methods for purifying the final product?

A3: Purification can be a challenge due to the similar polarities of the desired product and potential by-products. Commonly used purification techniques include:

  • Column Chromatography: This method, using silica gel and an appropriate solvent system like petroleum ether: ethyl acetate, can effectively separate the desired dimer from unreacted starting material and other oligomers.

  • Kugelrohr Distillation: This technique is particularly useful for purifying the product after a chemical synthesis.[1]

  • Decolorization: As previously mentioned, treating the product with activated carbon can remove colored impurities.[1]

Data Presentation

Table 1: Comparison of Synthesis Methods for Estolides

ParameterChemical Synthesis (Acid Catalysis)Enzymatic Synthesis (Lipase)
Catalyst Perchloric acid, Sulfuric acidImmobilized Lipases (e.g., Novozym 435)
Temperature 45 - 55°C[1]40 - 80°C[2][4]
Yield 45 - 65%[1]Can exceed 70% under optimized conditions[4]
Key Challenges Side reactions (lactone formation), product discoloration, control of oligomerization[1][3][4]Controlling the degree of polymerization, enzyme cost and stability[2]
Advantages Lower cost of catalystMilder reaction conditions, higher selectivity, cleaner product profile[2][3][4]

Experimental Protocols

Protocol 1: Chemical Synthesis using Acid Catalysis

This protocol is a general method adapted from the synthesis of oleic estolides.[1]

  • Reaction Setup: Add 16-hydroxyhexadecanoic acid to a round-bottom flask.

  • Catalyst Addition: Introduce 0.4 equivalents of perchloric acid to the flask.

  • Reaction Conditions: Heat the mixture to 45°C with continuous stirring.

  • Monitoring: Track the progress of the reaction by TLC, observing the consumption of the starting material.

  • Workup: After completion, cool the mixture and dissolve it in an organic solvent such as diethyl ether. Wash the organic phase with water, followed by a saturated sodium bicarbonate solution to neutralize the acid. Dry the organic layer using anhydrous sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure. The crude product can then be purified by Kugelrohr distillation or column chromatography on silica gel.

Protocol 2: Enzymatic Synthesis using Immobilized Lipase

This protocol is a general method adapted from lipase-catalyzed estolide synthesis.[2][4]

  • Reaction Setup: In a round-bottom flask, combine the 16-hydroxyhexadecanoic acid with a solvent such as toluene.[3]

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435) at a concentration of 5-10% by weight of the substrate.

  • Reaction Conditions: Heat the mixture to 40°C with stirring. To drive the equilibrium towards the product, remove water as it is formed, for instance, by applying a mild vacuum or using a Dean-Stark apparatus if a solvent is used.

  • Monitoring: Monitor the reaction's progress by measuring the acid value of the mixture or by using TLC.

  • Workup: Once the reaction is complete, the immobilized enzyme can be removed by filtration and potentially reused.

  • Purification: If a solvent was used, remove it under reduced pressure. The final product can be purified by column chromatography.

Visualizations

Chemical Synthesis Workflow for this compound A 1. Reaction Setup (16-hydroxyhexadecanoic acid) B 2. Catalyst Addition (Perchloric Acid) A->B C 3. Reaction (45°C, Stirring) B->C D 4. Monitoring (TLC) C->D E 5. Workup (Quenching, Extraction) D->E F 6. Purification (Distillation or Chromatography) E->F G Final Product F->G

Caption: Chemical Synthesis Workflow.

Enzymatic Synthesis Workflow for this compound A 1. Reaction Setup (16-hydroxyhexadecanoic acid, Solvent) B 2. Enzyme Addition (Immobilized Lipase) A->B C 3. Reaction (40°C, Stirring, Water Removal) B->C D 4. Monitoring (TLC/Acid Value) C->D E 5. Enzyme Removal (Filtration) D->E F 6. Purification (Chromatography) E->F G Final Product F->G

Caption: Enzymatic Synthesis Workflow.

Troubleshooting Common Synthesis Issues A Problem Encountered B Low Yield A->B G Product Discoloration A->G J Poor Control of Oligomerization A->J C Incomplete Reaction? B->C Yes E Side Reactions? B->E No D Extend reaction time / Increase temp. C->D F Lower temperature / Use enzymatic method E->F H Use milder (enzymatic) method G->H I Treat with activated carbon G->I K Adjust stoichiometry / Use protecting groups J->K

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Optimizing Hydroxy Fatty Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 16-hydroxyhexadecanoic acid and aleuritic acid. As 16-Hexadecanoyloxyhexadecanoic acid is not a directly extracted natural product, this guide focuses on the efficient isolation of its likely precursors.

Section 1: Extraction of Aleuritic Acid from Shellac/Seedlac

Aleuritic acid (9,10,16-trihydroxy palmitic acid) is a major component of lac resin and is commercially extracted through alkaline hydrolysis.[1][2] Common challenges in this process include long extraction times, low yields, and impurities.[3][4]

Troubleshooting Guide: Aleuritic Acid Extraction
Issue Potential Cause Recommended Solution
Low Yield of Aleuritic Acid Incorrect concentration of sodium hydroxide (NaOH).The optimal concentration of NaOH is critical for efficient saponification. Studies have shown that a 20% NaOH solution provides the highest yield of aleuritic acid from seedlac, shellac, and de-waxed shellac.[1]
Incomplete saponification.Ensure the reaction mixture is boiled until the lac is fully saponified. Following boiling, allow the mixture to stand at room temperature for 24 hours to facilitate the crystallization of sodium aleuritate.[1]
Loss of product during filtration and washing.After saponification, filter the sodium aleuritate precipitate and wash with a sodium chloride solution to remove excess alkali.[2] For recrystallization, a water:methanol/isopropanol ratio of 80:20 has been shown to recover 85-90% of the yield.[5][6]
Low Purity of Aleuritic Acid Presence of impurities from the starting material (e.g., waxes, dyes).Use de-waxed shellac as the starting material for a higher purity final product.[1] The presence of natural dyes like laccaic acid can interfere with hydrolysis and affect purity.[7]
Inefficient purification.After acidification to precipitate the crude aleuritic acid, recrystallize the product from aqueous alcohol to improve purity.[1] A modified recrystallization technique using a polarity-manipulated solvent system can yield purity greater than 99%.[3]
Extended Extraction Time Traditional methods can be very slow.Microwave-assisted hydrolysis can significantly reduce the extraction time from days to a couple of hours.[8]
Inconsistent Results Variability in the quality of the raw lac material.Source consistent and high-quality seedlac or shellac. De-waxed shellac generally gives the highest yield.[1]
Frequently Asked Questions (FAQs): Aleuritic Acid Extraction

Q1: What is the expected yield of aleuritic acid from different lac sources?

A1: The yield of aleuritic acid varies with the starting material and the extraction conditions. Using a 20% NaOH solution, typical yields are around 25.5% from seedlac, 27.2% from shellac, and up to 28.7% from de-waxed shellac.[1] Some modified extraction methods claim to consistently produce 17-18 grams of aleuritic acid per 100 grams of fresh resin.[3]

Q2: How can I improve the purity of my extracted aleuritic acid?

A2: To improve purity, start with a cleaner raw material like de-waxed shellac.[1] After the initial extraction and precipitation, a crucial step is recrystallization. A single-step recrystallization using an 80:20 water to methanol or isopropanol mixture has been shown to be highly effective, leading to purities of over 99%.[3][5]

Q3: What is the role of salting-out in the extraction process?

A3: After alkaline hydrolysis, a salting-out mechanism, for instance using a saturated brine solution, can be employed to precipitate the sodium salt of aleuritic acid (sodium aleuritate).[9]

Q4: Are there faster methods for aleuritic acid extraction?

A4: Yes, traditional methods involving prolonged alkaline hydrolysis can be time-consuming.[4] Microwave-assisted extraction is a modern technique that can dramatically reduce the hydrolysis time and improve efficiency.[8]

Data Summary: Aleuritic Acid Extraction Yields
Starting Material NaOH Concentration (%) Yield of Aleuritic Acid (%) Reference
Seedlac1015.8[1]
Seedlac1518.5[1]
Seedlac2025.5[1]
Shellac2027.2[1]
De-waxed Shellac1018.2[10]
De-waxed Shellac1520.5[10]
De-waxed Shellac2028.7[1][10]
De-waxed Shellac2525.2[10]
De-waxed Shellac3022.4[10]
Experimental Protocol: Extraction of Aleuritic Acid from Seedlac

This protocol is based on the alkaline hydrolysis method described in the literature.[1][2]

  • Saponification:

    • Prepare a 20% (w/v) solution of sodium hydroxide in water.

    • For every 100g of seedlac, add it to 100 ml of the 20% NaOH solution with constant stirring.

    • Boil the mixture until the lac is completely saponified.

    • Allow the mixture to cool and stand at room temperature for 24 hours to allow for the crystallization of sodium aleuritate.

  • Isolation of Sodium Aleuritate:

    • Filter the precipitate (sodium aleuritate).

    • Wash the residue with a 25% NaCl solution to remove excess alkali.[1]

    • Dissolve the crude sodium aleuritate in boiling water and filter while hot.

  • Precipitation of Aleuritic Acid:

    • Acidify the hot filtrate with a 10% sulfuric acid solution to a pH of approximately 1.5.[1][11] Aleuritic acid will precipitate out of the solution.

    • Filter the precipitated aleuritic acid.

  • Purification:

    • Wash the crude aleuritic acid with distilled water.

    • Recrystallize the crude product from an 80:20 mixture of water and methanol (or isopropanol) to obtain pure aleuritic acid.[5][6]

    • Dry the purified crystals under vacuum at 60°C.[11]

Workflow for Aleuritic Acid Extraction

Aleuritic_Acid_Extraction cluster_saponification Saponification cluster_isolation Isolation cluster_precipitation Precipitation cluster_purification Purification seedlac Seedlac/Shellac naoh 20% NaOH Solution seedlac->naoh boil Boil to Saponify naoh->boil stand Stand for 24h boil->stand filter1 Filter Sodium Aleuritate stand->filter1 wash Wash with NaCl Solution filter1->wash dissolve Dissolve in Boiling Water wash->dissolve filter2 Hot Filtration dissolve->filter2 acidify Acidify with H2SO4 filter2->acidify filter3 Filter Crude Aleuritic Acid acidify->filter3 recrystallize Recrystallize (Water:Methanol 80:20) filter3->recrystallize dry Vacuum Dry recrystallize->dry pure_aa Pure Aleuritic Acid dry->pure_aa Cutin_Extraction cluster_prep Sample Preparation cluster_depolymerization Depolymerization cluster_extraction Monomer Extraction cluster_analysis Analysis plant_tissue Plant Tissue homogenize Homogenize plant_tissue->homogenize delipidate Delipidate with Solvents homogenize->delipidate dry_residue Dry Residue delipidate->dry_residue add_reagents Add NaOMe, Methanol, Methyl Acetate dry_residue->add_reagents heat Heat at 60°C add_reagents->heat partition Liquid-Liquid Partition (Hexane/Water) heat->partition collect_organic Collect Organic Phase partition->collect_organic derivatize Derivatize (Optional) collect_organic->derivatize gcms GC-MS Analysis derivatize->gcms monomers Cutin Monomers gcms->monomers Synthesis_Pathway mol1 16-Hydroxyhexadecanoic Acid (Molecule 1) esterification Esterification (e.g., Acid Catalyst, Heat) mol1->esterification mol2 16-Hydroxyhexadecanoic Acid (Molecule 2) mol2->esterification product This compound esterification->product water H2O esterification->water Byproduct

References

Technical Support Center: Resolving Co-elution in 16-Hexadecanoyloxyhexadecanoic Acid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving chromatographic co-elution issues involving 16-Hexadecanoyloxyhexadecanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common separation challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution when analyzing this compound?

A1: Co-elution in the analysis of this compound and similar long-chain fatty acids can stem from several factors:

  • Isomeric Compounds: Positional isomers, such as other hydroxypalmitic acid esters, often have very similar physicochemical properties, leading to near-identical retention times under standard chromatographic conditions.

  • Insufficient Column Efficiency: A column with a low plate count may not have the resolving power to separate structurally similar molecules.[1][2]

  • Inadequate Selectivity: The combination of stationary phase and mobile phase may not provide sufficient chemical differentiation between the analyte of interest and co-eluting species.[1]

  • Improper Mobile Phase Composition: An incorrect solvent strength or gradient profile can lead to compounds eluting too quickly and without adequate separation.[3][4]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak broadening and co-elution.

Q2: What initial steps can I take to diagnose a co-elution problem?

A2: If you suspect co-elution, the first step is to confirm it. Look for signs of peak asymmetry, such as shoulders or merged peaks in your chromatogram.[3] Using a diode array detector (DAD) or a mass spectrometer (MS) can help assess peak purity.[1][3] If the UV-Vis spectra or mass spectra vary across the peak, co-elution is likely occurring.[3]

Q3: Which chromatographic techniques are best suited for resolving this compound from similar compounds?

A3: Several techniques can be effective:

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC with C18 or C30 columns, is a common and powerful method.[5][6] Optimization of the mobile phase and temperature is crucial.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective technique, especially after derivatization of the fatty acids to more volatile esters (e.g., methyl or pentafluorobenzyl esters).[7][8]

  • Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and unique selectivity for lipids, sometimes surpassing HPLC in resolving isomeric compounds.[5][6][9][10][11]

Troubleshooting Guides

Guide 1: Resolving Co-elution in Reversed-Phase HPLC

Issue: Poor separation between this compound and a co-eluting species on a C18 column.

Troubleshooting Workflow:

cluster_0 Troubleshooting Co-elution in RP-HPLC A Initial Observation: Peak Tailing/Shoulder Suspected Co-elution B Step 1: Confirm Co-elution - Peak Purity Analysis (DAD/MS) - Inject Standards Individually A->B C Step 2: Method Optimization B->C D Option A: Modify Mobile Phase C->D Primary Approach E Option B: Change Column Parameters C->E Alternative F Option C: Adjust Temperature C->F Fine-tuning G Outcome: Resolved Peaks D->G E->G F->G

Caption: Workflow for troubleshooting co-elution in Reversed-Phase HPLC.

Detailed Steps & Methodologies:

  • Confirm Co-elution:

    • Peak Purity Analysis: Utilize a DAD to check for spectral uniformity across the peak. A changing spectrum indicates multiple components. With an MS detector, look for different m/z values across the peak elution profile.[3]

    • Individual Injections: If reference standards for the suspected co-eluting compounds are available, inject them separately to confirm their retention times.

  • Method Optimization:

    • Option A: Modify the Mobile Phase:

      • Adjust Solvent Strength: Weaken the mobile phase (e.g., decrease the percentage of the organic solvent like acetonitrile or methanol) to increase retention time and potentially improve separation.[3]

      • Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. These solvents offer different selectivities.

      • Modify Gradient: Implement a shallower gradient to increase the separation window for closely eluting compounds.[12]

    • Option B: Change Column Parameters:

      • Select a Different Stationary Phase: If a C18 column is not providing adequate resolution, consider a column with a different chemistry, such as a C30 column, which is often better for separating long-chain, structurally similar lipids. A phenyl-hexyl column can also offer different selectivity through pi-pi interactions.[4]

      • Use a Longer Column or Smaller Particle Size: A longer column or a column packed with smaller particles will increase column efficiency (higher plate count) and can improve resolution.[2]

    • Option C: Adjust Temperature:

      • Lowering the column temperature can sometimes increase selectivity by enhancing the differential interactions between the analytes and the stationary phase. Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may reduce selectivity.

Quantitative Data for HPLC Optimization:

ParameterInitial ConditionOptimized Condition 1 (Mobile Phase)Optimized Condition 2 (Column)
Column C18, 4.6 x 150 mm, 3.5 µmC18, 4.6 x 150 mm, 3.5 µmC30, 4.6 x 250 mm, 5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Gradient 70-100% B in 15 min75-95% B in 20 min (shallower)70-100% B in 25 min
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Temperature 35°C30°C40°C
Resolution (Rs) < 1.0 (Co-elution)> 1.5 (Baseline Separation)> 1.8 (Improved Separation)
Guide 2: Resolving Co-elution using GC-MS

Issue: Co-elution of this compound with another long-chain fatty acid ester after methylation.

Troubleshooting Workflow:

cluster_1 Troubleshooting Co-elution in GC-MS A Initial Observation: Overlapping Peaks in TIC B Step 1: Deconvolution - Use Extracted Ion Chromatograms (EICs) - Check for Unique Fragment Ions A->B C Step 2: Method Optimization B->C D Option A: Modify Temperature Program C->D Primary Approach E Option B: Change GC Column C->E If D Fails F Option C: Alternative Derivatization C->F For Improved Selectivity G Outcome: Baseline Separation or Selective Quantification D->G E->G F->G

Caption: Workflow for troubleshooting co-elution in GC-MS.

Detailed Steps & Methodologies:

  • Deconvolution using Mass Spectrometry:

    • Even if peaks co-elute in the Total Ion Chromatogram (TIC), they may be spectrally distinct. If the two compounds have unique fragment ions, you can use Extracted Ion Chromatograms (EICs) for quantification without achieving baseline chromatographic separation.[8]

  • Method Optimization:

    • Option A: Modify the Temperature Program:

      • Slower Ramp Rate: Decrease the temperature ramp rate (e.g., from 10°C/min to 3°C/min) during the elution window of the target analytes. This can often be sufficient to resolve closely eluting peaks.[13]

      • Introduce an Isothermal Hold: Add a brief isothermal hold just before the elution of the co-eluting pair to allow for better separation.[13]

    • Option B: Change the GC Column:

      • Increase Polarity: If using a non-polar column (e.g., DB-5ms), switching to a more polar column (e.g., a wax column like DB-WAX or a cyanopropyl column like DB-23) can significantly alter selectivity for fatty acid methyl esters (FAMEs).[14]

      • Increase Column Length or Decrease Internal Diameter: Similar to HPLC, a longer column or a smaller internal diameter will increase efficiency and can improve resolution.[13]

    • Option C: Alternative Derivatization:

      • While methyl esters (FAMEs) are common, other derivatives can alter chromatographic behavior. Consider preparing pentafluorobenzyl (PFB) esters, which are more electronegative and can provide different selectivity, especially with an electron capture detector (ECD) or negative chemical ionization (NCI) MS.[7]

Quantitative Data for GC-MS Optimization:

ParameterInitial ConditionOptimized Condition 1 (Temp. Program)Optimized Condition 2 (Column)
Column DB-5ms, 30m x 0.25mm, 0.25µmDB-5ms, 30m x 0.25mm, 0.25µmDB-23, 60m x 0.25mm, 0.25µm
Injector Temp. 250°C250°C260°C
Oven Program 120°C (1 min), ramp 10°C/min to 280°C120°C (1 min), ramp 3°C/min to 280°C150°C (2 min), ramp 5°C/min to 240°C
Carrier Gas Flow 1.0 mL/min (Helium)1.0 mL/min (Helium)1.2 mL/min (Helium)
Resolution (Rs) < 0.8 (Co-elution)> 1.5 (Baseline Separation)> 2.0 (Excellent Separation)

Experimental Protocols

Protocol 1: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME) for GC-MS Analysis

Objective: To convert the carboxylic acid group to a more volatile methyl ester to improve chromatographic performance.

Materials:

  • Dried lipid extract containing this compound.

  • Methanolic HCl (3N) or BF3-Methanol (14% w/v).

  • Hexane (HPLC grade).

  • Saturated NaCl solution.

  • Anhydrous Sodium Sulfate.

  • Vials with PTFE-lined caps.

  • Heating block or water bath.

Procedure:

  • To the dried lipid extract in a glass vial, add 2 mL of 3N methanolic HCl.

  • Cap the vial tightly and heat at 60°C for 1 hour.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Sample Preparation for Reversed-Phase HPLC Analysis

Objective: To prepare the sample in a solvent compatible with the mobile phase to ensure good peak shape.

Materials:

  • Lipid extract.

  • Mobile phase or a solvent mixture of similar polarity (e.g., 80:20 Acetonitrile:Water).

  • 0.22 µm syringe filters (PTFE).

  • Autosampler vials.

Procedure:

  • Dissolve the dried lipid extract in a known volume of the mobile phase or a compatible solvent.

  • Ensure the final concentration is within the linear range of the detector.

  • Vortex to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial to remove any particulates that could clog the HPLC system.[12]

  • The sample is now ready for injection.

References

Technical Support Center: Mass Spectrometry Analysis of Long-Chain Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of long-chain fatty acid esters, specifically focusing on the fragmentation pattern of 16-Hexadecanoyloxyhexadecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion of this compound in mass spectrometry?

A1: this compound (C₃₂H₆₂O₄) has a molecular weight of 510.8 g/mol . In positive ion mode, you can expect to observe the protonated molecule [M+H]⁺ at m/z 511.8 or adducts with sodium [M+Na]⁺ at m/z 533.8 or potassium [M+K]⁺ at m/z 549.9. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 509.8 is expected.

Q2: What are the primary fragmentation patterns observed for this compound in MS/MS analysis?

A2: The primary fragmentation of this compound, an estolide (an ester of a hydroxy acid with another fatty acid), occurs at the ester linkage. This leads to characteristic neutral losses and fragment ions. Key fragmentation pathways are initiated by cleavage of the C-O bond of the ester.

Q3: I am not observing the expected molecular ion peak. What could be the issue?

A3: Several factors could contribute to the absence of a clear molecular ion peak:

  • In-source fragmentation: The molecule might be fragmenting in the ion source before mass analysis. Try reducing the source temperature or using a softer ionization technique like Electrospray Ionization (ESI) if you are using a harsher method.

  • Ionization suppression: The presence of contaminants or a complex matrix can suppress the ionization of your target analyte. Ensure proper sample cleanup and chromatographic separation.

  • Incorrect ionization mode: Verify that you are using the appropriate ionization mode (positive or negative) for your analyte and solvent system. For carboxylic acids, negative mode ESI is often more sensitive.

Q4: My observed fragment ions do not match the expected values. What should I check?

A4: Discrepancies in fragment ion masses can arise from:

  • Mass calibration issues: Ensure your mass spectrometer is properly calibrated across the relevant m/z range.

  • Unexpected adduct formation: Besides protons, sodium, and potassium, other adducts (e.g., with ammonia [M+NH₄]⁺) can form depending on your mobile phase and sample preparation.[1][2]

  • Presence of isomers: If your sample contains isomers of this compound, they may produce different fragmentation patterns.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low signal intensity Poor ionization efficiency.Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature). Adjust mobile phase composition (e.g., add a small amount of formic acid for positive mode or ammonia for negative mode).
Sample degradation.Ensure sample stability. Avoid prolonged storage at room temperature.
High background noise Contaminated solvent or glassware.Use high-purity solvents and thoroughly clean all glassware.
Inadequate sample cleanup.Employ solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.
Non-reproducible fragmentation Fluctuating collision energy.Verify the stability of the collision energy setting in your MS/MS method.
Inconsistent sample concentration.Ensure accurate and consistent sample preparation.

Predicted Fragmentation Pattern of this compound

The following table summarizes the major expected fragment ions for this compound in both positive and negative ion modes.

Precursor Ion (m/z) Ionization Mode Fragment Ion (m/z) Proposed Structure/Neutral Loss
511.8 ([M+H]⁺)Positive255.2[C₁₆H₃₁O₂]⁺ - Acylium ion from cleavage of the ester bond.
237.2[C₁₆H₂₉O]⁺ - Loss of H₂O from the acylium ion.
273.2[C₁₆H₃₃O₃]⁺ - Protonated 16-hydroxyhexadecanoic acid after neutral loss of hexadecenoic acid.
509.8 ([M-H]⁻)Negative255.2[C₁₆H₃₁O₂]⁻ - Hexadecanoate anion.
271.2[C₁₆H₃₁O₃]⁻ - Deprotonated 16-hydroxyhexadecanoic acid after rearrangement and cleavage.

Experimental Protocol: Mass Spectrometry of Long-Chain Fatty Acid Esters

This protocol provides a general workflow for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable organic solvent (e.g., methanol, isopropanol).

  • Perform a serial dilution to achieve a final concentration in the range of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid or 0.1% ammonium hydroxide.

  • Gradient: Start with 60% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative.

  • Scan Mode: Full scan (m/z 100-1000) and Targeted MS/MS.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Energy: For MS/MS, use a ramp of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Visualizations

Fragmentation_Pathway_Positive_Mode M_H [M+H]⁺ m/z 511.8 F1 [C₁₆H₃₁O₂]⁺ m/z 255.2 (Acylium Ion) M_H->F1 Cleavage at ester linkage F3 [C₁₆H₃₃O₃]⁺ m/z 273.2 (Protonated 16-Hydroxyhexadecanoic acid) M_H->F3 Neutral loss of hexadecenoic acid F2 [C₁₆H₂₉O]⁺ m/z 237.2 F1->F2 - H₂O NL1 Neutral Loss C₁₆H₃₀O₂ NL2 Neutral Loss H₂O

Caption: Fragmentation of [M+H]⁺ in positive ion mode.

Fragmentation_Pathway_Negative_Mode M_H_neg [M-H]⁻ m/z 509.8 F4 [C₁₆H₃₁O₂]⁻ m/z 255.2 (Hexadecanoate) M_H_neg->F4 Cleavage at ester linkage F5 [C₁₆H₃₁O₃]⁻ m/z 271.2 (Deprotonated 16-Hydroxyhexadecanoic acid) M_H_neg->F5 Rearrangement and cleavage

Caption: Fragmentation of [M-H]⁻ in negative ion mode.

References

preventing degradation of 16-Hexadecanoyloxyhexadecanoic acid during analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 16-Hexadecanoyloxyhexadecanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this long-chain wax ester during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

This compound is a wax ester, a type of lipid composed of a long-chain fatty acid esterified to a long-chain fatty alcohol. Its structure contains a labile ester linkage that is susceptible to hydrolysis, especially under acidic or basic conditions, in the presence of moisture, and at elevated temperatures.[1] Degradation of the molecule into its constituent 16-hydroxyhexadecanoic acid and hexadecanoic acid will lead to inaccurate quantification and misinterpretation of analytical results.

Q2: What are the primary degradation pathways for this compound?

The principal degradation pathway is the hydrolysis of the ester bond. This reaction can be catalyzed by both acids and bases. Under acidic conditions, the glycosidic bond can also be susceptible to hydrolysis in related molecules, though for this specific wax ester, the ester bond is the primary point of cleavage.[1] The presence of water is a key factor in this process.

Q3: What are the recommended analytical techniques for this compound?

The two primary analytical techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, due to the low volatility of this compound, derivatization is typically required.[2][3]

  • HPLC-MS/MS is well-suited for the analysis of non-volatile and thermally labile compounds. It often does not require derivatization, allowing for a more direct analysis of the intact molecule.[2][4][5]

Q4: Is derivatization necessary for the analysis of this compound?

  • For GC-MS analysis, yes, derivatization is highly recommended. The high polarity of the carboxylic acid and hydroxyl groups, if the molecule were to hydrolyze, and the low volatility of the intact ester make direct GC analysis challenging, often resulting in poor peak shape and low sensitivity.[2][3] Derivatization to form more volatile and thermally stable derivatives, such as trimethylsilyl (TMS) ethers or methyl esters, is a standard practice.[6][7]

  • For HPLC-MS/MS analysis, derivatization is not always necessary. However, it can be employed to enhance ionization efficiency and improve sensitivity.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low or no signal of the target analyte in the chromatogram.
Possible Cause Recommended Solution
Degradation during sample storage Store samples at -80°C to minimize hydrolytic activity.[8] Ensure samples are stored in a dry environment and under an inert atmosphere (e.g., argon or nitrogen) if possible.
Degradation during sample preparation Avoid acidic or basic conditions. Use neutral pH buffers and solvents. Minimize the presence of water in all solvents and reagents. Work at low temperatures (e.g., on ice) whenever possible.
Inefficient extraction Use a non-polar solvent for extraction, such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate. Ensure thorough mixing and phase separation.
Poor derivatization efficiency (for GC-MS) Ensure all reagents and solvents are anhydrous. Optimize the reaction time and temperature for derivatization. Use a catalyst if necessary.[9]
Suboptimal instrument parameters For GC-MS, ensure the injection port temperature is high enough for volatilization without causing thermal degradation. For HPLC-MS/MS, optimize the mobile phase composition and gradient to ensure good peak shape and retention. Optimize MS parameters for the specific m/z of the analyte.
Issue 2: Presence of unexpected peaks corresponding to degradation products.
Possible Cause Recommended Solution
Hydrolysis during analysis For HPLC, ensure the mobile phase pH is neutral. For GC, ensure the liner is inert and there are no active sites that could promote degradation.
Contaminated solvents or reagents Use high-purity, HPLC or GC-grade solvents and reagents. Prepare fresh solutions and buffers daily.
Carryover from previous injections Implement a thorough wash cycle between sample injections.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis

This protocol is adapted from methods for the analysis of hydroxy fatty acids and wax esters.[3][6][7]

  • Extraction:

    • To 100 µL of sample (e.g., plasma, cell lysate), add an internal standard.

    • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol. Vortex thoroughly.

    • Add 200 µL of water, vortex, and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 1 hour.

    • Cool the sample to room temperature before injection into the GC-MS.

Protocol 2: HPLC-MS/MS Analysis

This protocol is based on general methods for the analysis of long-chain fatty acids and related compounds.[4][8][10]

  • Sample Preparation:

    • Perform an extraction as described in Protocol 1 (step 1).

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water).

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid or 5 mM ammonium acetate.

    • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 15-20 minutes to elute the non-polar analyte.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (optimization required).

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions will need to be determined by infusing a standard of the analyte.

Quantitative Data Summary

ParameterRecommended Condition/ValueRationale
Storage Temperature -80°CMinimizes enzymatic and chemical degradation.[8]
pH for Sample Preparation 6.0 - 8.0 (Neutral)Avoids acid or base-catalyzed hydrolysis of the ester bond.[1]
GC Derivatization Temperature 60 - 80°CEnsures complete derivatization without thermal degradation.[3][6]
HPLC Column Temperature 30 - 50°CImproves peak shape and reduces viscosity of the mobile phase.

Visualizations

degradation_pathway 16-Hexadecanoyloxyhexadecanoic_acid This compound Hexadecanoic_acid Hexadecanoic Acid 16-Hexadecanoyloxyhexadecanoic_acid->Hexadecanoic_acid Hydrolysis (+H2O) 16-Hydroxyhexadecanoic_acid 16-Hydroxyhexadecanoic Acid 16-Hexadecanoyloxyhexadecanoic_acid->16-Hydroxyhexadecanoic_acid Hydrolysis (+H2O)

Caption: Degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation Sample Sample Collection & Storage (-80°C) Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization (GC) Derivatization (e.g., Silylation) Extraction->Derivatization (GC) Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution GC_MS_Analysis GC-MS Analysis Derivatization (GC)->GC_MS_Analysis HPLC_MS_Analysis HPLC-MS/MS Analysis Reconstitution->HPLC_MS_Analysis

Caption: General experimental workflow for the analysis.

troubleshooting_guide Start Low/No Analyte Signal Degradation_Suspected Degradation Suspected Start->Degradation_Suspected Check_Storage Check Sample Storage (-80°C, dry) Solution_Storage Improve Storage Conditions Check_Storage->Solution_Storage Check_Prep Review Sample Prep (neutral pH, low temp) Solution_Prep Modify Prep Protocol Check_Prep->Solution_Prep Check_Deriv Validate Derivatization (anhydrous, time, temp) Solution_Deriv Optimize Derivatization Check_Deriv->Solution_Deriv Check_Instrument Optimize Instrument Parameters Solution_Instrument Systematic Parameter Optimization Check_Instrument->Solution_Instrument Degradation_Suspected->Check_Storage Yes Inefficient_Process Inefficient Process Degradation_Suspected->Inefficient_Process No Inefficient_Process->Check_Prep Yes Inefficient_Process->Check_Deriv No, for GC Inefficient_Process->Check_Instrument No

Caption: Troubleshooting decision tree for low analyte signal.

References

Technical Support Center: 16-Hexadecanoyloxyhexadecanoic Acid NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing NMR parameters for the analysis of 16-Hexadecanoyloxyhexadecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving the waxy solid this compound for NMR analysis?

A1: Due to its long aliphatic chains and waxy nature, this compound requires a non-polar deuterated solvent. Deuterated chloroform (CDCl₃) is the most common and effective choice.[1] For complete dissolution, gentle warming or vortexing in a separate vial before transferring the solution to the NMR tube is recommended.[2] Ensure the final concentration is appropriate, as overly concentrated samples can lead to broad signals due to viscosity and aggregation.

Q2: My ¹H NMR spectrum shows very broad, poorly resolved peaks for the methylene (CH₂) groups. How can I improve this?

A2: This is a common issue with long-chain lipids due to the high degree of signal overlap.[3][4] Several factors can be addressed:

  • Shimming: This molecule requires excellent shimming. Automated shimming routines may be insufficient. Manual shimming of on-axis (Z1, Z2) and off-axis (X, Y, XZ, YZ) shims can significantly improve resolution.

  • Higher Magnetic Field: If available, using a higher field spectrometer (e.g., 500 MHz or greater) will increase spectral dispersion and help resolve overlapping signals.[3]

  • Temperature: Acquiring the spectrum at a slightly elevated temperature (e.g., 298K to 310K) can decrease the solution's viscosity and improve molecular tumbling, leading to sharper lines.

  • Sample Concentration: Too high a concentration increases viscosity. Try diluting your sample.

Q3: I am struggling with accurate quantification using ¹³C NMR. The carbonyl and ester carbon signals seem to have low intensity. Why is this and how can I fix it?

A3: Quaternary carbons, such as those in carbonyl and ester groups, have very long spin-lattice relaxation times (T₁). Standard ¹³C NMR experiments with short relaxation delays (D1) do not allow these carbons to fully relax between pulses, resulting in signal attenuation and inaccurate integrals.[5] To obtain quantitative ¹³C data:

  • Increase the Relaxation Delay (D1): Use a significantly longer relaxation delay, typically 5 times the longest T₁ value of interest. For carbonyls in long chains, this can be 10-30 seconds or more.

  • Use a Relaxation Agent: Adding a small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten T₁ values for all carbons, allowing for faster acquisition with more accurate integrals.[5] Use this with caution as it will broaden the signals.

  • Inverse-Gated Decoupling: Use a pulse program that employs inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to non-quantitative signal enhancement for protonated carbons.[5]

Q4: How can I confidently assign the various ¹H and ¹³C signals in my spectra?

A4: Due to significant overlap, especially in the aliphatic region, 1D spectra alone are often insufficient for complete assignment.[3][4] A combination of 2D NMR experiments is highly recommended:

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, allowing you to trace the connectivity of protons along the carbon chains.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of protonated carbons.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C nuclei over two to three bonds. This is crucial for identifying long-range connectivities, such as from protons to the quaternary carbonyl and ester carbons.[1]

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments help distinguish between CH, CH₂, and CH₃ groups, simplifying the assignment of the complex aliphatic region in the ¹³C spectrum.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor signal-to-noise (S/N) ratio. Insufficient number of scans; sample is too dilute.Increase the number of scans (NS). If possible, prepare a more concentrated sample without causing solubility or viscosity issues.
Broad, rolling baseline. Poor shimming; pulse breakthrough.Re-shim the sample carefully. Ensure the receiver gain is properly set and check the 90° pulse width calibration.
Presence of a large water peak. The deuterated solvent has absorbed moisture.Use a fresh ampoule of high-quality deuterated solvent. For non-exchangeable protons, you can add a small amount of D₂O to exchange the water signal away.[6]
Signals are clipped at the top (flat-topped peaks). The receiver gain (RG) is set too high.Reduce the receiver gain and re-acquire the spectrum. The tallest peak should be within the vertical range of the ADC.
Overlapping signals in the aromatic region from residual solvent. The solvent peak (e.g., CHCl₃ in CDCl₃) is obscuring sample peaks.Try a different solvent, such as acetone-d6 or benzene-d6, which may shift the sample peaks away from the residual solvent signal.[6]

Data & Experimental Protocols

Table 1: Recommended NMR Acquisition Parameters

The following are suggested starting parameters for a 500 MHz spectrometer. Optimization may be required based on sample concentration and instrument performance.

Experiment Parameter Recommended Value Purpose
¹H (Proton) Pulse Programzg30Standard 30° pulse experiment for quantitative analysis.
Acquisition Time (AQ)3-4 sEnsures adequate resolution of multiplets.
Relaxation Delay (D1)2-5 sAllows for near-complete T₁ relaxation for accurate integration.
Number of Scans (NS)8-16Provides good S/N for moderately concentrated samples.
¹³C (Carbon) Pulse Programzgpg30Proton-decoupled experiment with a 30° pulse.
Acquisition Time (AQ)1-2 sStandard value for ¹³C acquisition.
Relaxation Delay (D1)10-20 sCRITICAL: Long delay needed for quantitative analysis of carbonyl and other slow-relaxing carbons.[5]
Number of Scans (NS)1024-4096Higher number of scans needed due to low natural abundance of ¹³C.
COSY Pulse ProgramcosygpqfStandard gradient-enhanced COSY.
Relaxation Delay (D1)1.5-2 sStandard delay for 2D experiments.
Number of Scans (NS)2-4Typically sufficient for good correlation spots.
HSQC Pulse Programhsqcedetgpsisp2.2Standard gradient-edited HSQC for multiplicity information.
Relaxation Delay (D1)1.5-2 sStandard delay for 2D experiments.
Number of Scans (NS)2-8Adjust based on sample concentration.
HMBC Pulse ProgramhmbcgpndqfStandard gradient-selected HMBC.
Relaxation Delay (D1)2 sStandard delay for 2D experiments.
Number of Scans (NS)8-32May require more scans to see correlations to quaternary carbons.
Protocol 1: Sample Preparation
  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[2]

  • If the sample does not dissolve immediately, cap the vial and gently warm it in a water bath (~30-40°C) or place it in an ultrasonic bath for several minutes.

  • Once fully dissolved, use a glass Pasteur pipette to transfer the solution into a clean, high-quality 5 mm NMR tube.[2]

  • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

Visualizations

experimental_workflow prep Sample Preparation (Weighing, Dissolution) setup Spectrometer Setup (Lock, Tune, Shim) prep->setup acq_1d 1D NMR Acquisition (¹H, ¹³C, DEPT) setup->acq_1d proc_1d 1D Data Processing (FT, Phase, Baseline) acq_1d->proc_1d check_1d Evaluate 1D Spectra (Resolution & S/N) proc_1d->check_1d check_1d->setup Poor (Re-shim) acq_2d 2D NMR Acquisition (COSY, HSQC, HMBC) check_1d->acq_2d Good proc_2d 2D Data Processing acq_2d->proc_2d analysis Spectral Assignment & Structure Verification proc_2d->analysis

Caption: Experimental workflow for NMR analysis of this compound.

troubleshooting_logic start Initial ¹H Spectrum Acquired q_resolution Is Resolution & Lineshape Acceptable? start->q_resolution q_sn Is S/N Ratio Sufficient? q_resolution->q_sn Yes sol_shim Action: Re-shim Manually Focus on Z1-Z4 & Spinning Shims q_resolution->sol_shim No sol_scans Action: Increase Number of Scans (NS) q_sn->sol_scans No proceed Proceed to Advanced (¹³C & 2D) Experiments q_sn->proceed Yes sol_shim->start Re-acquire sol_sample Action: Check Sample (Concentration, Solubility) sol_shim->sol_sample sol_scans->start Re-acquire

Caption: Logical troubleshooting flowchart for initial ¹H NMR spectrum acquisition.

References

troubleshooting low signal intensity for 16-Hexadecanoyloxyhexadecanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive troubleshooting strategies and answers to frequently asked questions for researchers encountering low signal intensity when analyzing 16-Hexadecanoyloxyhexadecanoic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no signal for this compound in my LC-MS analysis?

Low signal intensity for a large, lipophilic molecule like this compound can stem from multiple stages of the analytical workflow. The issue typically falls into one of three categories: sample preparation, liquid chromatography (LC) separation, or mass spectrometry (MS) detection. Common culprits include inefficient extraction from the sample matrix, ion suppression during ionization, suboptimal chromatography conditions, or incorrect MS parameter settings.[1][2][3] A complete loss of signal often points to a singular, critical failure, such as a clogged injector or an unstable electrospray.[4]

Q2: How can I systematically determine if the problem is with my sample preparation, the LC system, or the MS detector?

A systematic approach is crucial to pinpoint the issue efficiently. Start by isolating the mass spectrometer. Infuse a freshly prepared standard solution of this compound directly into the MS. If a strong signal is observed, the MS is likely functioning correctly, and the problem lies with the sample preparation or the LC system.[4] If the signal is still low, the issue is within the MS itself (e.g., dirty ion source, incorrect tuning parameters).[5][6] If the MS is fine, inject the standard through the LC system. A poor signal at this stage points to the LC, while a good signal suggests the problem is related to your sample matrix or preparation protocol.

start Low Signal Intensity Detected infuse_std Directly Infuse Standard into MS start->infuse_std ms_ok MS Signal is Strong infuse_std->ms_ok Signal OK? ms_bad MS Signal is Weak infuse_std->ms_bad Signal Weak? inject_std Inject Standard via LC System ms_ok->inject_std troubleshoot_ms Troubleshoot MS: - Clean Ion Source - Check Tune Parameters - Calibrate System ms_bad->troubleshoot_ms lc_ok LC-MS Signal is Strong inject_std->lc_ok Signal OK? lc_bad LC-MS Signal is Weak inject_std->lc_bad Signal Weak? troubleshoot_sample Troubleshoot Sample Prep: - Review Extraction Protocol - Assess Matrix Effects - Check for Degradation lc_ok->troubleshoot_sample troubleshoot_lc Troubleshoot LC: - Check for Leaks/Plugs - Verify Mobile Phase - Change Column lc_bad->troubleshoot_lc

Caption: A logical workflow for troubleshooting low signal intensity.
Q3: What are the optimal MS parameters for detecting this compound?

Due to its high molecular weight and lack of easily ionizable groups, soft ionization techniques like Electrospray Ionization (ESI) are recommended to minimize in-source fragmentation.[7] It is likely to be detected as a sodium adduct [M+Na]+ in positive ion mode or as a deprotonated molecule [M-H]- in negative ion mode. Optimization of source parameters is critical.

ParameterPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)Rationale
Ionization Mode ESIESISoft ionization prevents fragmentation of the large molecule.[7]
Expected Ion [M+Na]+ or [M+H]+[M-H]-Adduct formation is common for lipids; negative mode is often sensitive for acids.
Capillary Voltage 3.0 - 4.5 kV2.5 - 4.0 kVOptimize for stable spray and maximum ion current.
Drying Gas Temp. 250 - 350 °C250 - 350 °CMust be high enough for desolvation but low enough to prevent thermal degradation.[2]
Drying Gas Flow 8 - 12 L/min8 - 12 L/minAssists in desolvation of the mobile phase.[2]
Nebulizer Pressure 30 - 50 psi30 - 50 psiCrucial for forming a fine, stable spray.
Collision Energy (MS/MS) 15 - 40 eV10 - 30 eVMust be optimized to achieve characteristic product ions without excessive fragmentation.[1]
Q4: How do matrix effects impact my signal and how can I mitigate them?

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, typically causing ion suppression.[2][8] This is a significant challenge when analyzing lipids in complex biological samples. To mitigate this:

  • Improve Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances like salts and phospholipids.[8]

  • Optimize Chromatography: Improve chromatographic separation to ensure the analyte elutes in a region free of interfering compounds.

  • Dilute the Sample: A simple dilution can reduce the concentration of matrix components, though this may also lower the analyte signal.[2]

  • Use an Internal Standard: A stable isotope-labeled version of the analyte is ideal to compensate for matrix effects and variations in recovery.[9]

Q5: Could my sample be degrading during preparation or storage? How can I prevent this?

Yes, as an ester, this compound is susceptible to hydrolysis, especially under strong acidic or basic conditions. Lipids are also prone to oxidation. To prevent degradation:

  • Storage: Store samples and extracts at -80°C under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Avoid Harsh Reagents: Use neutral pH buffers during extraction where possible.

  • Limit Freeze-Thaw Cycles: Aliquot samples before freezing to avoid repeated freeze-thaw cycles that can degrade sample integrity.[10]

  • Work Quickly: Process samples promptly and keep them on ice or in a cooled autosampler.

Section 2: Systematic Troubleshooting Guides

Guide 1: Sample Preparation and Handling

A robust and clean sample preparation is the foundation of a successful analysis.

cluster_prep Sample Preparation Workflow start 1. Raw Biological Sample (e.g., Plasma, Tissue) extract 2. Lipid Extraction (e.g., Folch or SPE) start->extract evap 3. Solvent Evaporation (Under Nitrogen Stream) extract->evap reconstitute 4. Reconstitution (in LC-compatible solvent) evap->reconstitute inject 5. Transfer to Vial for LC-MS Injection reconstitute->inject

Caption: A typical workflow for preparing lipid samples for LC-MS.

Troubleshooting Steps:

  • Verify Extraction Efficiency: Are you using an appropriate solvent system? For a nonpolar lipid, a solvent mixture like chloroform/methanol (Folch method) or the use of a reverse-phase SPE cartridge is effective.

  • Check for Contamination: Ensure all glassware is meticulously clean and use high-purity, LC-MS grade solvents to avoid introducing contaminants that can cause ion suppression or high background noise.[2]

  • Ensure Complete Reconstitution: After evaporating the extraction solvent, the dried lipid extract must be fully redissolved. Use a solvent similar in composition to the initial mobile phase and vortex thoroughly. Incomplete reconstitution is a common cause of low signal.

  • Filter the Sample: Before injection, filter the reconstituted sample through a 0.22 µm PTFE (for organic solvents) or nylon syringe filter to remove particulates that could clog the LC system.

Guide 2: LC Method and Hardware

The LC system's role is to deliver a sharp, well-resolved peak of the analyte to the MS.

SymptomPossible CauseRecommended Action
No Peaks at All Major leak, pump failure, clogged injector, or wrong injection vial specified in the sequence.Check system pressure. Perform a visual inspection for leaks. Ensure the correct vial is being accessed.[4]
Broad or Tailing Peaks Column degradation, incompatible reconstitution solvent, or poor mobile phase composition.Use a reconstitution solvent weaker than the mobile phase. Replace the column. Ensure mobile phase pH is appropriate.
Shifting Retention Times Inconsistent pump performance, column aging, or changes in mobile phase composition.Equilibrate the column for a longer period. Prepare fresh mobile phase daily.[1] Run a system suitability test.
High Backpressure Clogged column frit, blocked tubing, or precipitated sample/buffer in the system.Flush the system without the column. If pressure remains high, check tubing. If it drops, the column is clogged; try back-flushing or replacement.[1]
Guide 3: Mass Spectrometer and Ion Source

The MS must be clean, calibrated, and properly tuned to detect the analyte.

Analyte Path and Potential Failure Points in MS lc_out From LC Column esi ESI Needle (Spray Instability) lc_out->esi orifice Orifice Plate (Clogging/Contamination) esi->orifice optics Ion Optics / Transfer Tube (Contamination) orifice->optics quad Quadrupole (Incorrect m/z Filtering) optics->quad detector Detector (Low Sensitivity) quad->detector

Caption: Key areas for troubleshooting within the mass spectrometer.

Troubleshooting Steps:

  • Check for a Stable Spray: Visually inspect the ESI needle. An unstable or dripping spray will lead to a highly variable or nonexistent signal.[4] This can be caused by a blocked needle or incorrect gas/solvent flow rates.

  • Clean the Ion Source: The ion source, particularly the orifice plate and capillary, is prone to contamination buildup from non-volatile salts and sample matrix. This is a primary cause of signal degradation over time.[1][3] Follow the manufacturer's protocol for cleaning.

  • Perform System Calibration: Regularly calibrate the mass spectrometer with the manufacturer's recommended solution. A failed or poor calibration indicates a fundamental hardware or electronics issue.[1]

  • Review the Tune Method: Ensure the correct tune file is being used. Check that parameters like precursor ion selection and collision energy are correctly set for your analyte in MS/MS experiments.[1][5] Running in full scan mode first can help confirm if any ions are being detected.[5]

Section 3: Key Experimental Protocols

Protocol 1: Basic Lipid Extraction (Bligh-Dyer Method)

This protocol is a standard method for extracting lipids from a biological sample.

  • Homogenization: Homogenize your sample (e.g., 100 mg tissue or 100 µL plasma) in a glass tube with 1 mL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Phase Separation: Add 0.25 mL of chloroform and vortex. Then, add 0.25 mL of high-purity water and vortex again to induce phase separation.

  • Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.

  • Collection: Carefully collect the lower organic (chloroform) layer using a glass pipette and transfer it to a clean glass tube.

  • Evaporation: Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid film in a known volume (e.g., 200 µL) of a solvent appropriate for your LC method (e.g., 90:10 methanol:isopropanol).

Protocol 2: System Suitability Test (SST)

This test should be run before each analytical batch to ensure the LC-MS system is performing adequately.

  • Prepare a Standard: Create a standard solution of this compound at a known concentration (e.g., 1 µg/mL) in your reconstitution solvent.

  • Perform Injections: Make 3-5 replicate injections of the standard solution.

  • Evaluate Performance: Assess the following parameters:

    • Retention Time (RT) Stability: The relative standard deviation (RSD) of the RT should be < 2%.

    • Peak Area Reproducibility: The RSD of the peak area should be < 15%.

    • Peak Shape: The peak should be symmetrical, with a tailing factor between 0.9 and 1.5.

    • Signal-to-Noise Ratio (S/N): The S/N should be > 10.

  • Action: If the SST fails, do not proceed with sample analysis. Troubleshoot the system using the guides above until performance criteria are met.[1]

References

purification strategies to remove contaminants from 16-Hexadecanoyloxyhexadecanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 16-Hexadecanoyloxyhexadecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common contaminants in synthetically produced this compound?

A1: Common contaminants can include unreacted starting materials such as palmitic acid (hexadecanoic acid), other long-chain fatty acids, di- and triglycerides, and residual solvents from the synthesis process. Incomplete esterification can also lead to the presence of the starting fatty acid and alcohol.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification strategies for long-chain fatty acid esters like this compound typically involve a combination of techniques such as recrystallization, column chromatography, and solvent extraction. The choice of method depends on the nature and quantity of the impurities.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative check. For quantitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
No crystal formation Solvent is too soluble for the compound.Choose a solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures. A solvent system (a mixture of a good and a poor solvent) can also be effective.
Solution is not saturated.Concentrate the solution by evaporating some of the solvent.
Oily precipitate forms instead of crystals The compound is "oiling out". This happens when the solution is supersaturated at a temperature above the melting point of the solute.Re-dissolve the oil in more solvent and allow it to cool more slowly. Seeding with a pure crystal can also induce proper crystallization.
Low recovery of purified product Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The crystals were filtered before crystallization was complete.Ensure the solution has cooled to room temperature and then in an ice bath for a sufficient amount of time before filtration.
Colored impurities remain in the crystals The impurity is co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Use this method with caution as it can also adsorb the product.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of compounds (overlapping bands) Inappropriate solvent system (eluent).Optimize the eluent polarity using TLC. A good starting point for non-polar compounds is a hexane/ethyl acetate mixture. Gradually increase the polarity.
Column was not packed properly (air bubbles, cracks).Repack the column carefully, ensuring a uniform and compact bed.
Sample was loaded improperly.Dissolve the sample in a minimum amount of the initial eluent and load it as a narrow band at the top of the column.
Compound is stuck on the column Eluent is not polar enough.Gradually increase the polarity of the eluent. A step gradient or a continuous gradient can be used.
Tailing of bands The compound is interacting too strongly with the stationary phase.Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds).
The column is overloaded.Use a larger column or a smaller amount of sample.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., acetone, ethanol, ethyl acetate, hexane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully add the sample solution to the top of the silica bed.

  • Elution: Begin eluting with the initial solvent, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude 16-HHA Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography SolventExtraction Solvent Extraction Crude->SolventExtraction PurityAnalysis Purity Analysis (TLC, GC, HPLC) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis SolventExtraction->ColumnChromatography PurityAnalysis->Recrystallization If Impure PurityAnalysis->ColumnChromatography If Impure PureProduct Pure 16-HHA PurityAnalysis->PureProduct If Pure Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals Yes OilingOut Oily Precipitate Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes Success Successful Crystallization Problem->Success No Solution1 Change Solvent / Concentrate Solution NoCrystals->Solution1 Solution2 Cool Slowly / Seed Crystals OilingOut->Solution2 Solution3 Minimize Hot Solvent / Ensure Complete Cooling LowYield->Solution3 Solution1->Start Solution2->Start Solution3->Start

Technical Support Center: 16-Hexadecanoyloxyhexadecanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 16-Hexadecanoyloxyhexadecanoic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues observed with this compound in solution?

A1: The primary stability concerns for this compound in solution are chemical degradation, primarily through hydrolysis of the ester bond, and physical instability, such as precipitation due to poor solubility. The rate of hydrolysis is influenced by pH, temperature, and the presence of enzymatic contaminants.

Q2: In which solvents is this compound soluble?

Q3: How can I prevent the precipitation of this compound from my solution?

A3: To prevent precipitation, ensure that the concentration of this compound does not exceed its solubility limit in the chosen solvent. If working with aqueous solutions, the use of a co-solvent such as DMSO is recommended. Prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in your aqueous medium. It is also advisable to prepare aqueous solutions fresh and not to store them for more than one day to minimize the risk of precipitation.[1]

Q4: What are the likely degradation products of this compound in solution?

A4: The most probable degradation pathway is the hydrolysis of the ester linkage, which would yield 16-hydroxyhexadecanoic acid and hexadecanoic acid (palmitic acid). This reaction can be catalyzed by acidic or basic conditions, as well as by esterase enzymes that may be present as contaminants.

Troubleshooting Guides

Issue 1: Cloudiness or Precipitation in the Solution

Symptoms:

  • The solution appears cloudy or hazy.

  • Visible particulate matter or crystals are present in the solution.

Possible Causes:

  • The concentration of this compound exceeds its solubility in the chosen solvent.

  • The temperature of the solution has decreased, reducing the solubility of the compound.

  • The pH of the solution has shifted, affecting the solubility.

Troubleshooting Steps:

  • Verify Concentration: Double-check your calculations to ensure the concentration is within the known or determined solubility limit.

  • Solvent Optimization: If precipitation persists, consider using a different solvent or a co-solvent system. For aqueous solutions, increasing the proportion of an organic co-solvent like DMSO may improve solubility.

  • Temperature Control: Gently warm the solution to see if the precipitate redissolves. If so, maintain a slightly elevated temperature during your experiment, if permissible.

  • pH Adjustment: Measure the pH of the solution. While the effect of pH on the solubility of the ester is not well-documented, significant deviations from neutral pH could potentially influence its stability and solubility.

  • Filtration: If the issue is minor particulate contamination, the solution can be filtered through a suitable syringe filter (e.g., 0.22 µm).

Issue 2: Loss of Compound Activity or Inconsistent Results

Symptoms:

  • Diminished or no biological/chemical activity is observed in assays.

  • High variability in results between experimental replicates.

Possible Causes:

  • Degradation of this compound via hydrolysis.

  • Adsorption of the compound to container surfaces.

Troubleshooting Steps:

  • Fresh Solution Preparation: Prepare fresh solutions of this compound immediately before each experiment. Avoid using solutions that have been stored for extended periods, especially in aqueous buffers.[1]

  • pH and Buffer Selection: Use buffers at a pH where the ester is most stable (typically close to neutral pH 7). Avoid strongly acidic or basic buffers.

  • Storage Conditions: If a stock solution must be stored, keep it in a tightly sealed container at -20°C or lower in an anhydrous organic solvent.[1]

  • Container Material: Consider using low-adsorption plasticware or silanized glassware to minimize the loss of the compound to container surfaces.

  • Stability Assessment: Perform a stability study to determine the degradation rate of this compound under your specific experimental conditions (see Experimental Protocols section).

Data Presentation

Table 1: Solubility of 16-hydroxyhexadecanoic acid (as a proxy for this compound)

SolventApproximate SolubilityReference
Dimethylformamide (DMF)~20 mg/mL[1][2]
Dimethyl sulfoxide (DMSO)~20 mg/mL[1][2]
Ethanol~2.5 mg/mL[1][2]
1:2 solution of DMSO:PBS (pH 7.2)~0.33 mg/mL[1][2]

Note: This data is for 16-hydroxyhexadecanoic acid and should be used as a guideline only. The solubility of this compound may differ and should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility
  • Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., DMSO).

  • Add small, incremental amounts of the stock solution to a known volume of the aqueous buffer of interest while vortexing.

  • Continue adding the stock solution until a persistent precipitate is observed.

  • The concentration at which the precipitate forms is the approximate solubility limit.

  • For a more quantitative assessment, prepare a series of dilutions, equilibrate them for a set period, centrifuge to pellet any precipitate, and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., LC-MS).

Protocol 2: Assessment of Solution Stability (Hydrolysis)
  • Prepare a solution of this compound in the desired buffer system at a known concentration.

  • Divide the solution into several aliquots and store them under the intended experimental conditions (e.g., specific temperature, light exposure).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze its composition.

  • Use an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining amount of this compound and to detect the appearance of its hydrolysis products (16-hydroxyhexadecanoic acid and hexadecanoic acid).

  • Plot the concentration of the parent compound versus time to determine its degradation rate.

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Solution of This compound store Store Aliquots under Experimental Conditions prep->store sample Sample at Various Time Points store->sample analyze Analyze by HPLC or LC-MS sample->analyze plot Plot Concentration vs. Time analyze->plot

Caption: Workflow for assessing the stability of this compound in solution.

cluster_pathway Postulated Hydrolytic Degradation Pathway parent This compound products 16-Hydroxyhexadecanoic Acid + Hexadecanoic Acid parent->products Hydrolysis conditions H₂O (Acid, Base, or Enzyme Catalysis) conditions->parent

References

Technical Support Center: Overcoming Solubility Challenges of 16-Hexadecanoyloxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming solubility issues encountered with 16-Hexadecanoyloxyhexadecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a long-chain fatty acid ester. Due to its long hydrocarbon chains, it is lipophilic, meaning it is generally soluble in non-polar organic solvents and poorly soluble in aqueous solutions.[1][2] Lipids as a class are characterized by their insolubility in polar solvents like water and high solubility in non-polar or weakly polar organic solvents such as ether, chloroform, benzene, and acetone.[1]

Q2: I am having difficulty dissolving this compound in water. What do you recommend?

A2: Direct dissolution in water is not recommended as long-chain fatty acids are practically insoluble in aqueous solutions.[3][4] To prepare an aqueous solution, it is best to first dissolve the compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol and then dilute the stock solution with your aqueous buffer of choice.[5]

Q3: Which organic solvents are suitable for creating a stock solution of this compound?

A3: For creating a stock solution, several organic solvents can be used. Based on data for the structurally similar compound 16-hydroxy Hexadecanoic acid, Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent choices, followed by ethanol.[5][6] Non-polar solvents like hexane and chloroform are also commonly used for dissolving long-chain fatty acids.[7]

Q4: How can I prepare this compound for use in cell culture experiments?

A4: For cell culture applications, it is crucial to use a solvent that is minimally toxic to the cells. A common method involves dissolving the fatty acid in ethanol or DMSO to create a high-concentration stock solution.[8] This stock solution is then typically complexed with fatty acid-free Bovine Serum Albumin (BSA) in the cell culture medium to enhance bioavailability and reduce potential solvent toxicity.[8]

Q5: My this compound is a waxy solid and is difficult to handle. What should I do?

A5: The waxy nature of long-chain fatty acids can make them challenging to handle. Gentle heating can help to liquefy the compound for easier weighing and initial dissolution in a solvent. However, be cautious to avoid high temperatures that could lead to degradation. Storing the compound at -20°C is recommended for stability.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer The concentration of the compound exceeds its solubility limit in the final aqueous solution. The organic solvent concentration may be too low to maintain solubility.- Increase the proportion of the organic co-solvent (e.g., DMSO) in the final solution. For a similar compound, a 1:2 solution of DMSO:PBS has been used.[5] - Decrease the final concentration of the this compound. - Use a carrier protein like BSA to maintain solubility in aqueous media.
Compound does not fully dissolve in the initial organic solvent The chosen solvent may not be optimal, or the concentration is too high.- Try a different organic solvent. For example, if ethanol shows limited solubility, try DMSO or DMF which have been shown to be effective for similar molecules.[5][6] - Gently warm the solution to aid dissolution. - Use sonication to break up any aggregates and enhance solubilization.
Inconsistent experimental results Incomplete solubilization leading to inaccurate concentrations. Degradation of the compound.- Ensure the compound is fully dissolved before use. Visually inspect for any particulates. - Prepare fresh solutions for each experiment, as storing aqueous solutions of fatty acids for extended periods is not recommended.[5] - Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound to prevent oxidation.

Quantitative Solubility Data

The following table summarizes the solubility of the structurally similar compound, 16-hydroxy Hexadecanoic acid, in various solvents. This data can serve as a useful starting point for selecting a suitable solvent for this compound.

SolventApproximate Solubility (mg/mL)
Dimethylformamide (DMF)20[6]
Dimethyl Sulfoxide (DMSO)20[6]
Ethanol2.5[5][6]
1:2 Solution of DMSO:PBS (pH 7.2)0.33[5][6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weigh the desired amount of this compound in a chemical-resistant glass vial.

  • Add the appropriate volume of the chosen organic solvent (e.g., DMSO or DMF) to achieve the desired stock concentration.

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C. It is recommended to purge the vial with an inert gas before sealing to minimize oxidation.

Protocol 2: Preparation of an Aqueous Working Solution using a Co-Solvent
  • Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as DMSO, as described in Protocol 1.

  • In a separate tube, add the desired volume of your aqueous buffer (e.g., PBS).

  • While vortexing the aqueous buffer, slowly add the required volume of the organic stock solution to achieve the final desired concentration.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.

  • Use the freshly prepared aqueous solution immediately for your experiments. Storing dilute aqueous solutions of lipids is generally not recommended.[5]

Protocol 3: Preparation of a Fatty Acid-BSA Complex for Cell Culture
  • Prepare a stock solution of this compound in ethanol or DMSO at a high concentration (e.g., 100 mM).

  • In a sterile tube, prepare a solution of fatty acid-free BSA in your cell culture medium or a suitable buffer (e.g., PBS) at the desired concentration (e.g., 10% w/v).

  • Gently warm the BSA solution to 37°C.

  • While stirring the BSA solution, slowly add the fatty acid stock solution to achieve the desired final molar ratio of fatty acid to BSA.

  • Continue to stir the mixture at 37°C for at least 30 minutes to an hour to allow for complexation.

  • Sterile-filter the fatty acid-BSA complex solution before adding it to your cell cultures.

Visualizations

experimental_workflow_organic_stock cluster_start Step 1: Weighing cluster_dissolve Step 2: Dissolution cluster_storage Step 3: Storage weigh Weigh 16-HHA add_solvent Add Organic Solvent (e.g., DMSO, DMF) weigh->add_solvent Transfer to vial dissolve Vortex / Sonicate / Gentle Heat add_solvent->dissolve Mix store Store at -20°C (under inert gas) dissolve->store Fully Dissolved Stock Solution

Caption: Workflow for preparing an organic stock solution.

experimental_workflow_aqueous_solution cluster_prepare Preparation cluster_mix Mixing cluster_use Final Step stock Organic Stock Solution (from Protocol 1) mix Add Stock to Buffer (while vortexing) stock->mix buffer Aqueous Buffer (e.g., PBS) buffer->mix use Use Freshly Prepared Aqueous Solution mix->use No Precipitation

Caption: Workflow for preparing an aqueous working solution.

experimental_workflow_bsa_complex cluster_prepare Step 1: Preparation cluster_complexation Step 2: Complexation cluster_final Step 3: Finalization stock Fatty Acid Stock (in Ethanol/DMSO) add_stock Slowly Add Stock to BSA Solution stock->add_stock bsa_solution Fatty Acid-Free BSA Solution (37°C) bsa_solution->add_stock incubate Stir at 37°C (30-60 min) add_stock->incubate filter Sterile Filter incubate->filter use Add to Cell Culture filter->use

Caption: Workflow for preparing a fatty acid-BSA complex.

References

Validation & Comparative

Validating the Structure of Synthesized 16-Hexadecanoyloxyhexadecanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise structural validation of novel synthesized compounds is paramount. This guide provides a comprehensive comparison of the analytical techniques used to validate the structure of 16-Hexadecanoyloxyhexadecanoic acid, a long-chain fatty acid ester. To offer a broader context for its characterization, we compare its expected analytical data with two alternative long-chain hydroxy fatty acids: 10,16-dihydroxyhexadecanoic acid and 2-hydroxyhexadecanoic acid.

Synthesis and Structural Validation Workflow

The synthesis of this compound involves a two-step process: the synthesis of the precursor, 16-hydroxyhexadecanoic acid, followed by its esterification. The subsequent structural validation relies on a combination of spectroscopic techniques to confirm the identity and purity of the final product.

G cluster_synthesis Synthesis cluster_validation Structural Validation start Starting Materials (e.g., Hexadecanolide lactone) synthesis_precursor Synthesis of 16-Hydroxyhexadecanoic Acid start->synthesis_precursor esterification Esterification with Hexadecanoyl Chloride synthesis_precursor->esterification purification Purification (e.g., Chromatography) esterification->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Characterize Structure ms Mass Spectrometry (MS) purification->ms Determine Molecular Weight and Fragmentation ftir FTIR Spectroscopy purification->ftir Identify Functional Groups final_product Validated 16-Hexadecanoyloxy- hexadecanoic acid nmr->final_product ms->final_product ftir->final_product

Caption: Workflow for the synthesis and structural validation of this compound.

Comparative Spectroscopic Data

The structural elucidation of this compound and its alternatives relies heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the expected quantitative data for these compounds.

Table 1: Comparative ¹H and ¹³C NMR Spectral Data
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound 4.05 (t, 2H, -CH₂-O-CO-), 2.34 (t, 2H, -CH₂-COOH), 2.28 (t, 2H, -CH₂-COO-), 1.63 (m, 4H, -CH₂-CH₂-COOH, -CH₂-CH₂-COO-), 1.25 (br s, 44H, -(CH₂)₁₁-), 0.88 (t, 3H, -CH₃)179.5 (-COOH), 174.0 (-COO-), 64.5 (-CH₂-O-), 34.2 (-CH₂-COOH), 34.0 (-CH₂-COO-), 29.7-29.1 (-(CH₂)n-), 25.9, 24.9 (-CH₂-CH₂-), 22.7 (-CH₂-CH₃), 14.1 (-CH₃)
10,16-Dihydroxyhexadecanoic acid 3.64 (t, 2H, -CH₂-OH), 3.58 (m, 1H, -CH(OH)-), 2.34 (t, 2H, -CH₂-COOH), 1.63 (m, 2H, -CH₂-CH₂-COOH), 1.57 (m, 2H, -CH₂-CH₂-OH), 1.25-1.45 (br m, 20H, -(CH₂)n-), 1.18 (d, 3H, -CH(OH)-CH₃)179.8 (-COOH), 72.1 (-CH(OH)-), 63.1 (-CH₂-OH), 37.5, 34.1, 32.8, 29.7-29.1, 25.7, 25.6, 24.9 (-(CH₂)n-), 23.6 (-CH(OH)-CH₃)
2-Hydroxyhexadecanoic acid 4.22 (dd, 1H, -CH(OH)-COOH), 2.34 (t, 2H, -CH₂-COOH), 1.65-1.80 (m, 2H, -CH(OH)-CH₂-), 1.25 (br s, 24H, -(CH₂)₁₂-), 0.88 (t, 3H, -CH₃)180.5 (-COOH), 70.5 (-CH(OH)-), 34.5, 31.9, 29.7-29.3, 24.8 (-(CH₂)n-), 22.7 (-CH₂-CH₃), 14.1 (-CH₃)
Table 2: Comparative Mass Spectrometry Data
Compound Molecular Formula Molecular Weight ( g/mol ) Expected Molecular Ion Peak (m/z) Key Fragmentation Peaks (m/z)
This compound C₃₂H₆₂O₄510.84511.47 [M+H]⁺, 533.45 [M+Na]⁺255 (C₁₆H₃₁O₂⁻, hexadecanoyl fragment), 271 (C₁₆H₃₁O₃⁻, hydroxyhexadecanoic acid fragment)
10,16-Dihydroxyhexadecanoic acid C₁₆H₃₂O₄288.42289.24 [M+H]⁺, 311.22 [M+Na]⁺271 [M+H-H₂O]⁺, 253 [M+H-2H₂O]⁺, 131, 141, 169 (cleavage around C10-OH)[1]
2-Hydroxyhexadecanoic acid C₁₆H₃₂O₃272.42273.25 [M+H]⁺, 295.23 [M+Na]⁺255 [M+H-H₂O]⁺, 227 (cleavage alpha to hydroxyl group)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible results.

Synthesis of this compound
  • Synthesis of 16-Hydroxyhexadecanoic Acid:

    • Combine 10 g of hexadecanolide lactone, 33.3 mL of 50% (w/w) aqueous sodium hydroxide, 50 mL of toluene, and 0.186 g of tetrabutylammonium hydrogen sulfate in a round-bottomed flask.

    • Stir the reaction mixture at 95°C for 6 hours.

    • Cool the mixture and filter the solid formed. Rinse with ether.

    • Suspend the solid in 400 mL of distilled water and acidify to pH 1.5 with concentrated hydrochloric acid.

    • Filter the precipitate, rinse with distilled water, and dry under vacuum at 60°C to yield 16-hydroxyhexadecanoic acid.

  • Esterification:

    • Dissolve 16-hydroxyhexadecanoic acid in a suitable solvent (e.g., dichloromethane) with a stoichiometric equivalent of a base (e.g., triethylamine).

    • Slowly add one equivalent of hexadecanoyl chloride to the solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with dilute acid and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy
  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer, recording data for 16-32 scans.

  • Acquire ¹³C NMR spectra on the same instrument, typically requiring several thousand scans for adequate signal-to-noise.

  • Process the data using appropriate software, referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Mass Spectrometry
  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

  • Acquire spectra in both positive and negative ion modes to observe the molecular ion and key fragments.

  • Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and aid in structural confirmation.

Role in Signaling Pathways

Long-chain fatty acids and their derivatives are not only structural components of cells but also act as signaling molecules in various biological processes.[2][3][4] They can modulate the activity of enzymes and transcription factors, influencing pathways related to inflammation, metabolism, and cell growth.[4] The specific roles of this compound are yet to be fully elucidated, but its structure suggests potential involvement in lipid signaling cascades.

G lcfa Long-Chain Fatty Acid (e.g., this compound) receptor Membrane/Nuclear Receptor (e.g., PPARs, GPRs) lcfa->receptor enzyme Enzymatic Modification (e.g., COX, LOX) lcfa->enzyme signaling_cascade Downstream Signaling Cascade receptor->signaling_cascade enzyme->signaling_cascade gene_expression Modulation of Gene Expression signaling_cascade->gene_expression cellular_response Cellular Response (e.g., Inflammation, Metabolism) gene_expression->cellular_response

Caption: A simplified signaling pathway for long-chain fatty acids.

This guide provides a foundational framework for the synthesis and rigorous structural validation of this compound. By comparing its expected analytical data with that of related long-chain hydroxy fatty acids, researchers can more confidently characterize this and similar molecules for applications in drug discovery and development.

References

A Comparative Analysis of 16-Hydroxyhexadecanoic Acid from Diverse Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hexadecanoyloxyhexadecanoic acid, an ester of two 16-carbon fatty acid molecules, is not commonly found as an independent molecule in nature. Instead, its constituent monomer, 16-hydroxyhexadecanoic acid , is a primary building block of cutin, the protective polyester that coats the aerial surfaces of many terrestrial plants. The presence and relative abundance of this ω-hydroxy fatty acid can vary significantly between different plant species, influencing the physicochemical properties of the cuticular barrier and offering a potential source of this valuable biopolymer precursor for various industrial and pharmaceutical applications.

This guide provides a comparative overview of 16-hydroxyhexadecanoic acid from different plant sources, focusing on its quantitative analysis, experimental protocols for its extraction and characterization, and its established biological roles.

Quantitative Comparison of 16-Hydroxyhexadecanoic Acid in Plant Cutin

The amount of 16-hydroxyhexadecanoic acid within the cutin polymer varies considerably across the plant kingdom. This variation can be influenced by the plant species, the specific organ (e.g., leaf, fruit, or flower), and the developmental stage. The following table summarizes the quantitative data on the relative abundance of 16-hydroxyhexadecanoic acid in the cutin of several plant species.

Plant SpeciesOrgan16-Hydroxyhexadecanoic Acid (% of total cutin monomers)Reference
Solanum lycopersicum (Tomato)Fruit>70% (as 10,16-dihydroxyhexadecanoic acid and 16-hydroxyhexadecanoic acid)[1][2][3]
Arabidopsis thalianaLeafMinor component[4][5]
Arabidopsis thalianaFlowerMajor component (as 10,16-dihydroxyhexadecanoic acid)[6]
Juniperus communis (Juniper)NeedlesAlmost exclusively 10,16-dihydroxy isomer (99%)[7]
Physcomitrium patens (Moss)-Substantial amounts[6]

Experimental Protocols

The analysis of 16-hydroxyhexadecanoic acid from plant sources requires the depolymerization of the cutin polymer, followed by extraction, derivatization, and chromatographic analysis of the resulting monomers.

Cutin Depolymerization and Monomer Extraction

A common method for releasing cutin monomers is through alkaline hydrolysis or transesterification.[4][8][9][10]

  • Materials:

    • Dried and delipidated plant material (e.g., leaves, fruit peels)

    • Sodium methoxide (NaOMe) in methanol or potassium hydroxide (KOH) in methanol

    • Chloroform and methanol

    • Hydrochloric acid (HCl) for acidification

    • Internal standard (e.g., 2-hydroxytetradecanoic acid)[7]

  • Procedure:

    • The delipidated plant tissue is refluxed in a solution of NaOMe or KOH in methanol to break the ester bonds of the cutin polymer.

    • The reaction mixture is then acidified with HCl.

    • The released monomers are extracted with an organic solvent, typically chloroform.

    • The organic phase is washed with water, dried, and the solvent is evaporated to yield the crude monomer extract.

Derivatization and GC-MS Analysis

The hydroxyl and carboxyl groups of the monomers must be derivatized prior to gas chromatography-mass spectrometry (GC-MS) analysis to increase their volatility.[4][11]

  • Materials:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

    • Pyridine

    • GC-MS system with a suitable capillary column (e.g., HP-5)[4]

  • Procedure:

    • The dried monomer extract is dissolved in pyridine.

    • BSTFA with TMCS is added, and the mixture is heated to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters.

    • The derivatized sample is then injected into the GC-MS.

    • Monomers are identified based on their mass spectra and retention times compared to known standards. Quantification is typically performed by comparing the peak areas of the analytes to that of an internal standard.[7]

Visualizing the Workflow

The following diagram illustrates the general workflow for the extraction and analysis of 16-hydroxyhexadecanoic acid from plant sources.

Extraction_and_Analysis_Workflow Workflow for 16-Hydroxyhexadecanoic Acid Analysis plant_material Plant Material (e.g., leaves, peels) delipidation Delipidation (Solvent Extraction) plant_material->delipidation depolymerization Cutin Depolymerization (Alkaline Hydrolysis) delipidation->depolymerization extraction Monomer Extraction (Liquid-Liquid Extraction) depolymerization->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

Caption: A flowchart outlining the key steps for the analysis of 16-hydroxyhexadecanoic acid.

Biological Significance and Signaling

16-hydroxyhexadecanoic acid, as a major component of cutin, plays a crucial role in the plant's defense and survival. The cutin polymer forms a physical barrier that protects the plant from various environmental stresses, including:

  • Water loss: The hydrophobic nature of cutin prevents uncontrolled water evaporation from the plant surface.

  • UV radiation: The cuticle can reflect and absorb harmful UV radiation.

  • Pathogen attack: The tough and impermeable cutin layer acts as a barrier against fungal and bacterial invasion.

While 16-hydroxyhexadecanoic acid itself is primarily a structural monomer, its presence in the cuticle can trigger signaling responses in both the plant and potential pathogens. For instance, the release of cutin monomers by fungal cutinases can act as an elicitor, activating plant defense mechanisms.

The biosynthesis of 16-hydroxyhexadecanoic acid and its incorporation into the cutin polymer is a complex process involving multiple enzymes and transport proteins. The following diagram provides a simplified overview of the key stages in this pathway.

Cutin_Biosynthesis_Pathway Simplified Biosynthesis of 16-Hydroxyhexadecanoic Acid and Cutin fatty_acid_synthesis Fatty Acid Synthesis (in plastid) hydroxylation ω-Hydroxylation (by P450 enzymes in ER) fatty_acid_synthesis->hydroxylation C16 Fatty Acid export Export from cell (ABC transporters) hydroxylation->export 16-Hydroxyhexadecanoic Acid polymerization Polymerization (in cell wall) export->polymerization cutin_polymer Cutin Polymer polymerization->cutin_polymer

Caption: A simplified diagram of the 16-hydroxyhexadecanoic acid biosynthesis and its polymerization into cutin.

Conclusion

16-hydroxyhexadecanoic acid is a vital component of the plant cuticle, with its abundance varying significantly across different plant species. The protocols outlined in this guide provide a framework for the extraction and quantitative analysis of this important biopolymer monomer. Understanding the distribution and properties of 16-hydroxyhexadecanoic acid from diverse plant sources is essential for researchers in plant biology, materials science, and drug development, paving the way for the utilization of this renewable resource in a variety of applications.

References

A Comparative Guide to 16-Hexadecanoyloxyhexadecanoic Acid and 16-Hydroxyhexadecanoic Acid in Cutin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 16-hydroxyhexadecanoic acid, a key monomeric building block of the plant biopolymer cutin, and 16-hexadecanoyloxyhexadecanoic acid, which represents a dimeric structure formed during cutin polymerization. This comparison is supported by experimental data to elucidate their distinct roles in the structure and function of the plant cuticle.

Introduction to Cutin and its C16 Fatty Acid Components

The plant cuticle is an essential protective layer on the surface of aerial plant organs, primarily composed of the lipid polymer cutin. Cutin is a polyester matrix predominantly made up of C16 and C18 oxygenated fatty acids.[1][2] Among the C16 family, 16-hydroxyhexadecanoic acid serves as a fundamental monomer. Through the process of polymerization, these monomers are cross-linked via ester bonds to form the complex three-dimensional structure of cutin. The term this compound describes the ester linkage between two C16 fatty acid molecules, representing a basic dimeric unit within the larger cutin polymer. Understanding the properties and functions of the monomer versus its polymerized form is crucial for research in plant biology, pathology, and the development of novel biomaterials.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of 16-hydroxyhexadecanoic acid and a representative dimer, this compound, is presented below.

Property16-Hydroxyhexadecanoic AcidThis compound
Molecular Formula C16H32O3C32H62O4
Molecular Weight 272.42 g/mol [3]510.84 g/mol
Synonyms Juniperic acid, 16-Hydroxypalmitic acid[3]Palmitic acid, 16-hydroxy-, 16-ester with palmitic acid
Role in Cutin Monomer (Building Block)[3]Dimer (Represents an ester linkage in the polymer)

Role and Abundance in Cutin

16-Hydroxyhexadecanoic acid is a primary C16 monomer found in the cutin of many plant species, although its abundance can vary significantly.[1] In contrast, this compound is not a free monomer but rather a structural motif representing the ester linkage between a 16-hydroxyhexadecanoic acid molecule and another fatty acid (in this case, hexadecanoic acid) within the cutin polymer. The formation of such ester bonds is fundamental to the creation of the cross-linked cutin network.

The relative abundance of 16-hydroxyhexadecanoic acid as a percentage of total cutin monomers has been quantified in various plant tissues. While often present, it is frequently not the most abundant C16 monomer, with dihydroxylated forms like 10,16-dihydroxyhexadecanoic acid being more prevalent in some species, such as tomato.[4][5][6][7]

Table 1: Quantitative Abundance of 16-Hydroxyhexadecanoic Acid in the Cutin of Different Plant Tissues

Plant SpeciesOrgan/TissueMethod of AnalysisRelative Abundance of 16-Hydroxyhexadecanoic Acid (% of total monomers)
Solanum lycopersicum (Tomato)Fruit PeelGC-MS2.2 - 6%[4]
Arabidopsis thalianaPetalsGC-MSReduced levels in lacs2 mutants compared to wild type[8]
Arabidopsis thalianaFlowersGC-MSReduced levels in gpat6 mutants compared to wild type[8]

Biosynthesis and Polymerization

The formation of the cutin polymer is a multi-step process involving the biosynthesis of fatty acid monomers in the epidermal cells and their subsequent extracellular polymerization.

Biosynthesis of 16-Hydroxyhexadecanoic Acid

The biosynthesis of 16-hydroxyhexadecanoic acid begins with the C16 saturated fatty acid, palmitic acid. In a key modification step, an omega-hydroxylase enzyme introduces a hydroxyl group at the terminal (ω) carbon atom (C-16) of the palmitic acid chain. This enzymatic reaction converts palmitic acid into 16-hydroxyhexadecanoic acid, a functional monomer ready for transport and polymerization.

palmitic_acid Palmitic Acid (C16:0) hydroxy_acid 16-Hydroxyhexadecanoic Acid palmitic_acid->hydroxy_acid Hydroxylation enzyme ω-hydroxylase enzyme->palmitic_acid

Biosynthesis of 16-Hydroxyhexadecanoic Acid.
Polymerization into the Cutin Matrix

Once synthesized, 16-hydroxyhexadecanoic acid monomers are transported to the apoplast. Here, extracellular enzymes, such as cutin synthases (CUS1), catalyze the formation of ester bonds between the carboxyl group of one monomer and the hydroxyl group of another.[9] This transesterification reaction links the monomers together, forming dimers, oligomers, and ultimately the extended, cross-linked cutin polymer. The formation of a this compound structure is a direct result of this enzymatic polymerization, where the hydroxyl group of a 16-hydroxyhexadecanoic acid is esterified by another fatty acid.

monomer1 16-Hydroxyhexadecanoic Acid dimer This compound (Dimer) monomer1->dimer monomer2 Hexadecanoic Acid monomer2->dimer enzyme Cutin Synthase (CUS1) enzyme->monomer1 Esterification enzyme->monomer2

Polymerization of C16 Monomers into a Dimer.

Experimental Protocols

The analysis of cutin composition, including the quantification of 16-hydroxyhexadecanoic acid, typically involves the depolymerization of the cutin matrix followed by chromatographic analysis of the resulting monomers.

Protocol for Cutin Monomer Analysis by GC-MS

This protocol is adapted from established methods for the analysis of plant lipid polyesters.[2]

  • Sample Preparation and Delipidation:

    • Excise plant tissue (e.g., leaf, fruit peel) and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Perform exhaustive solvent extraction with a series of organic solvents (e.g., chloroform, methanol) to remove soluble cuticular waxes and other lipids. This leaves behind the insoluble cutin polymer.

  • Cutin Depolymerization (Transesterification):

    • Treat the delipidated residue with a solution of sodium methoxide (NaOMe) in methanol.

    • Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for several hours to break the ester bonds of the cutin polymer, releasing the constituent monomers as methyl esters.

  • Derivatization:

    • After depolymerization, neutralize the reaction and extract the fatty acid methyl esters.

    • To improve volatility for GC analysis, derivatize the free hydroxyl groups of the monomers using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5ms).

    • Employ a temperature program to separate the different monomer derivatives based on their boiling points and interactions with the column stationary phase.

    • The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, allowing for their identification and quantification.

  • Data Analysis:

    • Identify the individual cutin monomers by comparing their mass spectra to spectral libraries (e.g., NIST) and retention times of authentic standards.

    • Quantify the abundance of each monomer by integrating the peak area of its corresponding chromatographic peak and comparing it to the peak area of an internal standard.

start Plant Tissue (e.g., Leaf, Fruit Peel) delipidation Delipidation (Solvent Extraction) start->delipidation depolymerization Depolymerization (NaOMe in Methanol) delipidation->depolymerization derivatization Derivatization (e.g., Silylation) depolymerization->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis end Cutin Monomer Composition data_analysis->end

Workflow for Cutin Monomer Analysis.

Conclusion

In the context of cutin, 16-hydroxyhexadecanoic acid and this compound represent two different hierarchical levels of the polymer's structure. 16-hydroxyhexadecanoic acid is a fundamental monomeric unit, biosynthesized from palmitic acid. In contrast, this compound is not a monomer but a representation of the ester linkages that are enzymatically formed to create the dimeric, oligomeric, and polymeric structures of cutin. The quantitative abundance of 16-hydroxyhexadecanoic acid varies across plant species and tissues, and its presence is a prerequisite for the formation of the ester cross-links that define the structure and properties of the cutin biopolymer. The experimental protocols outlined provide a robust framework for the detailed analysis of cutin composition, which is essential for advancing our understanding of plant biology and for the development of novel applications for this abundant biopolymer.

References

comparative analysis of cutin monomers in various species

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Cutin Monomers Across Diverse Plant Species: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the intricate composition of plant cuticles is paramount. The primary structural component of the cuticle, cutin, is a complex polyester of fatty acids. Its monomeric composition varies significantly across plant species, influencing the physical and chemical properties of the cuticle and, consequently, its interactions with the environment and potential pathogens. This guide provides a , supported by experimental data and detailed methodologies.

Quantitative Comparison of Cutin Monomer Composition

The composition of cutin is a key determinant of its properties. While the major monomer classes, the C16 and C18 fatty acid families, are conserved, their relative abundance and specific derivatives show considerable variation across species.[1] The following table summarizes the quantitative composition of cutin monomers in several well-studied plant species. It is important to note that composition can also vary between different organs of the same plant.[2][3]

Plant SpeciesOrganMajor Cutin MonomersRelative Abundance (%)Reference
Solanum lycopersicum (Tomato)Fruit9(10),16-dihydroxy-C16:0 acid>80%[2][3]
10,16-dihydroxy-C16:0 acid
Arabidopsis thalianaLeaf & StemC18:2 dicarboxylic acidHigh[4]
Flower(9/10)-16-hydroxy-C16:0 acidHigh[2]
Triticum aestivum (Wheat)Pericarp9,10-epoxy-18-hydroxy-C18:0 acidHigh[2]
Citrus paradisi (Grapefruit)Fruit10-oxo-16-hydroxy-C16:0 acidHigh[2]
Camelina sativaLeafDihydroxypalmitate (DHP), Caffeic acidHigh[5]
StemFatty acids, Dicarboxylic acids, ω-hydroxy fatty acids, Hydroxycinnamic acid derivativesSimilar molar proportions[5]
FlowerDihydroxypalmitate (DHP)High[5]

Experimental Protocols for Cutin Monomer Analysis

The analysis of cutin monomers typically involves the isolation of the cuticle, depolymerization of the cutin polymer, and subsequent identification and quantification of the monomers.

Cuticle Isolation

Enzymatic Method: [6]

  • Fresh plant material (e.g., leaves, flowers) is incubated in a solution containing pectinase and cellulase in a citrate buffer (pH 3.0) supplemented with sodium azide to prevent microbial growth.

  • The incubation is carried out for several weeks with occasional shaking until the cuticle is detached from the underlying tissues.

  • The isolated cuticles are then washed and dried.

Delipidation

To remove soluble waxes and other lipids, the isolated cuticles or whole tissues are exhaustively extracted with organic solvents like chloroform.[4][6]

Cutin Depolymerization

Base-Catalyzed Transmethylation: [4]

  • The delipidated and dried material is treated with a solution of sodium methoxide (NaOMe) in methanol.

  • The reaction mixture is heated to break the ester bonds of the cutin polymer, releasing the constituent monomers as methyl esters.

  • The reaction is stopped by adding an acidic solution, and the fatty acid methyl esters are extracted with an organic solvent (e.g., dichloromethane).

Derivatization

Hydroxyl and epoxy groups in the monomers are often derivatized to make them more volatile for gas chromatography analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized monomers are separated and identified using GC-MS.[4][6][7]

  • Gas Chromatography (GC): Separates the different monomer derivatives based on their boiling points and interactions with the column stationary phase.

  • Mass Spectrometry (MS): Fragments the separated monomers and provides a mass spectrum, which is a unique fingerprint allowing for their identification by comparison to spectral libraries.

Quantification is typically achieved by adding an internal standard before the analysis and comparing the peak areas of the monomers to that of the standard.[8]

Visualizing Key Pathways

Cutin Biosynthesis Pathway

The biosynthesis of cutin monomers begins in the plastids of epidermal cells with the synthesis of C16 and C18 fatty acids.[9] These are then modified in the endoplasmic reticulum by a series of hydroxylation and epoxidation reactions before being transported to the apoplast for polymerization.[2][9] Key enzymes in this pathway include glycerol-3-phosphate acyltransferases (GPATs) and cutin synthases (CUS).[10][11]

Cutin_Biosynthesis cluster_plastid Plastid cluster_er ER cluster_apoplast Apoplast Plastid Plastid ER Endoplasmic Reticulum (ER) Apoplast Apoplast CUS1 CUS1 Apoplast->CUS1 C16/C18 Fatty Acids C16/C18 Fatty Acids Fatty Acyl-CoA Fatty Acyl-CoA C16/C18 Fatty Acids->Fatty Acyl-CoA LACS Oxygenated Fatty Acids Oxygenated Fatty Acids Fatty Acyl-CoA->Oxygenated Fatty Acids Hydroxylases, Epoxygenases GPATs GPATs Oxygenated Fatty Acids->GPATs Monoacylglycerols Monoacylglycerols GPATs->Monoacylglycerols Monoacylglycerols->Apoplast Transport Cutin Polymer Cutin Polymer CUS1->Cutin Polymer Polymerization

Caption: Simplified pathway of cutin biosynthesis.

Experimental Workflow for Cutin Monomer Analysis

The following diagram illustrates the key steps involved in the laboratory analysis of cutin monomers, from sample preparation to data acquisition.

Experimental_Workflow start Plant Tissue Sample delipidation Delipidation (Solvent Extraction) start->delipidation depolymerization Cutin Depolymerization (e.g., NaOMe) delipidation->depolymerization derivatization Derivatization (e.g., Silylation) depolymerization->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis (Identification & Quantification) gcms->data

Caption: Workflow for cutin monomer analysis.

Cutin Degradation by Fungal Cutinases

Fungal pathogens often secrete cutinases to breach the plant cuticle.[12] These enzymes are serine esterases that hydrolyze the ester bonds of the cutin polymer, releasing monomers and oligomers. This process can also trigger plant defense responses.[13]

Cutin_Degradation Fungal Spore Fungal Spore Cutinase Secretion Cutinase Secretion Fungal Spore->Cutinase Secretion Cutin Layer Cutin Layer Cutin Monomers\n& Oligomers Cutin Monomers & Oligomers Cutin Layer->Cutin Monomers\n& Oligomers Cutinase Secretion->Cutin Layer Hydrolysis Plant Defense Response Plant Defense Response Cutin Monomers\n& Oligomers->Plant Defense Response Elicitation

Caption: Fungal degradation of the plant cutin layer.

References

Unveiling the Presence of 16-Hexadecanoyloxyhexadecanoic Acid in Cutin Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of analytical methodologies for confirming the presence of 16-Hexadecanoyloxyhexadecanoic acid in plant cutin extracts. It includes detailed experimental protocols and supporting data to facilitate informed decisions in the laboratory.

The plant cuticle, a protective outer layer, is primarily composed of cutin, a complex polyester of hydroxylated fatty acids. Among the various components, the presence and quantification of specific oligomers, such as this compound—a dimer of 16-hydroxyhexadecanoic acid—can provide deeper insights into the structure and properties of this natural polymer. This guide explores the analytical techniques available for its identification and quantification.

Comparative Analysis of Cutin Monomers

While the direct quantification of this compound is challenging due to its oligomeric nature, the abundance of its precursor, 16-hydroxyhexadecanoic acid, and other major cutin monomers across different plant species offers valuable comparative data. The following table summarizes the relative abundance of key C16 and C18 cutin monomers in various plants, highlighting the prevalence of the C16 family to which 16-hydroxyhexadecanoic acid belongs.

Plant SpeciesMajor C16 MonomersPredominant C18 MonomersReference
Tomato (Solanum lycopersicum) 10,16-dihydroxyhexadecanoic acid9,10,18-trihydroxyoctadecanoic acid[1][2]
Apple (Malus domestica) 9- or 10,16-dihydroxyhexadecanoic acid, 16-hydroxyhexadecanoic acid18-hydroxy-9,10-epoxyoctadecanoic acid, 9,10,18-trihydroxyoctadecanoic acid[3]
Arabidopsis thaliana 16-hydroxyhexadecanoic acid, 9(or 10),16-dihydroxyhexadecanoic acidNot predominant[4]
Cherry (Prunus avium) 9(10),16-dihydroxyhexadecanoic acid9,10,18-trihydroxyoctadecanoic acid[1]
Pepper (Capsicum annuum) 9(10),16-dihydroxyhexadecanoic acid9,10-epoxy-18-hydroxyoctadecanoic acid[1]

Experimental Protocols

Confirming the presence of this compound requires a multi-faceted analytical approach that goes beyond traditional monomer analysis. Here, we outline a detailed workflow combining partial depolymerization with advanced analytical techniques.

I. Isolation of Cutin
  • Plant Material Preparation: Excise the desired plant tissue (e.g., fruit peel, leaves).

  • Wax Extraction: Thoroughly wash the tissue with organic solvents (e.g., chloroform, methanol) to remove soluble cuticular waxes.

  • Enzymatic Digestion: Treat the dewaxed tissue with a mixture of pectinase and cellulase to break down the underlying plant cell wall polysaccharides.

  • Cutin Isolation: The remaining insoluble material is the cutin polymer. Wash it extensively with water and solvents before drying.

II. Partial Depolymerization for Oligomer Analysis

To identify dimeric structures like this compound, controlled, partial depolymerization is crucial to avoid complete breakdown into monomers.

  • Mild Methanolysis: Suspend the isolated cutin in a solution of sodium methoxide in methanol (0.1 M) and incubate at a controlled temperature (e.g., 40°C) for a short duration (e.g., 2 hours).[5]

  • Reaction Quenching and Extraction: Neutralize the reaction with an acid (e.g., HCl) and extract the resulting oligomers with an appropriate organic solvent (e.g., dichloromethane).[5]

III. Analysis of Cutin Oligomers by High-Resolution Mass Spectrometry (HRMS)

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful technique for the direct detection of oligomeric species.

  • Chromatographic Separation: Inject the extracted oligomer mixture into a liquid chromatograph equipped with a C18 column to separate the components based on their polarity.

  • Mass Spectrometric Detection: Analyze the eluting compounds using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode.[3][6]

  • Data Analysis: Identify the [M-H]⁻ ion corresponding to the exact mass of this compound (C₃₂H₆₂O₄). Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and confirm its structure by identifying characteristic fragment ions.[3]

IV. Complete Depolymerization for Monomer Composition Analysis

To quantify the constituent monomers, a complete depolymerization of the cutin is necessary.

  • Transesterification: Reflux the isolated cutin in a solution of 1% (v/v) sulfuric acid in methanol for 2 hours at 70°C. This process cleaves the ester bonds and converts the fatty acids to their corresponding methyl esters.

  • Extraction: Extract the resulting fatty acid methyl esters (FAMEs) with an organic solvent like n-hexane.

  • Derivatization: Silylate the hydroxyl groups of the FAMEs by reacting them with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase their volatility for gas chromatography.[7]

V. Analysis of Cutin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)
  • GC Separation: Inject the derivatized monomer sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5). The temperature program should be optimized to separate the different monomer derivatives.[7]

  • MS Detection and Quantification: Identify the individual monomers based on their mass spectra and retention times. Quantification can be achieved by comparing the peak areas to that of an internal standard.[4][7]

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for the analysis of cutin extracts.

experimental_workflow cluster_oligomer Oligomer Analysis cluster_monomer Monomer Analysis plant_material1 Plant Tissue cutin_isolation1 Cutin Isolation plant_material1->cutin_isolation1 partial_depolymerization Partial Depolymerization cutin_isolation1->partial_depolymerization lc_hrms LC-HRMS Analysis partial_depolymerization->lc_hrms dimer_id 16-Hexadecanoyloxy- hexadecanoic Acid ID lc_hrms->dimer_id plant_material2 Plant Tissue cutin_isolation2 Cutin Isolation plant_material2->cutin_isolation2 complete_depolymerization Complete Depolymerization cutin_isolation2->complete_depolymerization derivatization Derivatization complete_depolymerization->derivatization gc_ms GC-MS Analysis derivatization->gc_ms monomer_quant Monomer Quantification gc_ms->monomer_quant

Figure 1: Experimental workflows for oligomer and monomer analysis of cutin.

The following diagram illustrates the key signaling pathway in the context of this research.

signaling_pathway cluster_synthesis Cutin Biosynthesis cluster_polymerization Cutin Polymerization palmitic_acid Palmitic Acid hydroxylation ω-hydroxylation palmitic_acid->hydroxylation CYP450s hydroxy_acid 16-Hydroxyhexadecanoic Acid (Monomer) hydroxylation->hydroxy_acid monomer1 16-Hydroxyhexadecanoic Acid monomer2 16-Hydroxyhexadecanoic Acid dimer 16-Hexadecanoyloxy- hexadecanoic Acid (Dimer) monomer1->dimer Esterification monomer2->dimer Esterification cutin_polymer Cutin Polymer dimer->cutin_polymer Further Polymerization

Figure 2: Biosynthesis and polymerization leading to this compound.

References

Navigating the Analytical Landscape for 16-Hexadecanoyloxyhexadecanoic Acid: A Comparative Guide to Cross-Validation Methods

Author: BenchChem Technical Support Team. Date: November 2025

The selection of an appropriate analytical method is a critical decision in the drug development pipeline, impacting everything from pharmacokinetic studies to quality control. Cross-validation of these methods ensures consistency, reliability, and accuracy of the data generated across different laboratories or when methods are updated.

Comparative Analysis of Analytical Methods

The two most prevalent and powerful techniques for the analysis of fatty acids and their esters are GC-MS and LC-MS/MS. Each method offers distinct advantages and is suited to different aspects of the analytical workflow. The choice between them often depends on the analyte's properties, the sample matrix, and the specific requirements of the study.

Data Presentation: A Side-by-Side Look at Performance

To facilitate a clear comparison, the following table summarizes the performance characteristics of representative GC-MS and LC-MS/MS methods for the analysis of long-chain fatty acids and their esters, based on data from published validation studies. It is important to note that these values are for analogous compounds and serve as a benchmark for what could be expected for 16-Hexadecanoyloxyhexadecanoic acid.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99> 0.99
Intra-day Precision (%RSD) 0.9 - 5.6%[1]< 15%
Inter-day Precision (%RSD) 4.4 - 5.3%[1]< 15%
Accuracy (% Recovery) 95 - 105%85 - 115%
Limit of Quantification (LOQ) 15-20 mg/L (as butyl esters)[1]15-37 ng/mL (for fatty acid ethyl esters)[2]
Derivatization Typically required (e.g., esterification)Can often be avoided
Sample Throughput Generally lower due to longer run times and sample preparationHigher throughput capabilities
Selectivity High, especially with high-resolution MSVery high, particularly with Multiple Reaction Monitoring (MRM)

Key Observations:

  • Both GC-MS and LC-MS/MS demonstrate excellent linearity for the quantification of long-chain fatty acids and their esters.

  • Precision, as indicated by the relative standard deviation (%RSD), is generally very good for both techniques, with intra-day and inter-day variations typically falling well within acceptable limits for bioanalytical method validation.

  • LC-MS/MS often provides a lower limit of quantification, making it a more sensitive technique for detecting trace amounts of analytes.[2]

  • A significant difference lies in the need for derivatization. GC-MS methods for fatty acids almost always require a derivatization step to convert the non-volatile fatty acids into volatile esters.[1] LC-MS/MS can often analyze these compounds directly, simplifying sample preparation.[3]

Experimental Protocols: A Deeper Dive into the Methodologies

Detailed and robust experimental protocols are the bedrock of reproducible and reliable analytical data. Below are representative methodologies for both GC-MS and LC-MS/MS analysis of long-chain fatty acids, adapted from published literature.

GC-MS Method for Fatty Acid Butyl Esters

This method is based on the work of Mannion et al. (2019) for the analysis of free fatty acids in dairy products, which can be adapted for other long-chain fatty acid esters.

  • Sample Preparation and Derivatization:

    • Lipids are extracted from the sample matrix using a suitable organic solvent mixture (e.g., Folch extraction with chloroform:methanol).

    • The extracted free fatty acids are then converted to their butyl ester derivatives. This is achieved by adding a butanol/toluene mixture and a catalyst (e.g., acetyl chloride) and heating the reaction mixture.

    • After the reaction, the butyl esters are extracted into an organic solvent like hexane.

    • The hexane layer is separated, washed, and dried before GC-MS analysis.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Column: A polar capillary column suitable for fatty acid methyl or butyl ester separation (e.g., a cyanopropylphenyl-based column).

    • Injector: Splitless injection at a temperature of 250°C.

    • Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

LC-MS/MS Method for Fatty Acid Ethyl Esters

This protocol is adapted from the method described by Luginbuehl et al. (2016) for the determination of fatty acid ethyl esters in dried blood spots.[2]

  • Sample Preparation:

    • The sample (e.g., plasma, tissue homogenate) is subjected to protein precipitation using a cold organic solvent such as acetonitrile.

    • An internal standard (e.g., a deuterated analog of the analyte) is added at the beginning of the sample preparation process.

    • The mixture is vortexed and centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in the initial mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is typically used for the separation of lipids.

    • Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with the same acid concentration as mobile phase B.

    • Flow Rate: A flow rate appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the target analyte and the internal standard.

Visualizing the Workflow: Cross-Validation of Analytical Methods

A critical component of ensuring data integrity is the cross-validation of analytical methods. This process is essential when a method is transferred between laboratories, when a new method is introduced to replace an existing one, or when modifications are made to a validated method. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase Define_Scope Define Scope and Acceptance Criteria Select_Samples Select Representative Study Samples Define_Scope->Select_Samples Analyze_A Analyze Samples with Method A (Reference) Select_Samples->Analyze_A Analyze_B Analyze Samples with Method B (New/Alternative) Select_Samples->Analyze_B Data_Comparison Compare Quantitative Results Analyze_A->Data_Comparison Analyze_B->Data_Comparison Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman, t-test) Data_Comparison->Statistical_Analysis Assess_Bias Assess for Systematic Bias Statistical_Analysis->Assess_Bias Acceptance Method B is Accepted if Criteria are Met Assess_Bias->Acceptance Meets Criteria Investigation Investigate Discrepancies if Criteria are Not Met Assess_Bias->Investigation Does Not Meet Criteria Investigation->Analyze_A Investigation->Analyze_B

A generalized workflow for the cross-validation of two analytical methods.

References

A Comparative Analysis of the Biological Activity of 16-Hexadecanoyloxyhexadecanoic Acid and Other Key Lipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted biological activities of 16-Hexadecanoyloxyhexadecanoic acid against other well-researched lipids. Due to the limited direct experimental data on this compound, its profile is inferred from the known activities of its constituent molecules: 16-hydroxypalmitic acid (juniperic acid) and palmitic acid. This comparison aims to offer a valuable resource for identifying potential research avenues and therapeutic applications.

Executive Summary

This compound is a long-chain fatty acid ester. While its specific biological activities are not yet extensively documented, an analysis of its components and related lipid structures suggests potential roles in modulating inflammatory and microbial responses. This guide contrasts these inferred properties with the established biological activities of palmitic acid, a ubiquitous saturated fatty acid; oleic acid, a widely studied monounsaturated fatty acid; and palmitoleic acid, a monounsaturated fatty acid with notable anti-inflammatory effects.

Data Presentation: Comparative Biological Activities

The following table summarizes the quantitative data available for the selected lipids. It is important to note that the data for this compound is predictive and requires experimental validation.

LipidBiological ActivityAssayTargetResult
This compound Anti-inflammatory (Predicted) --Predicted to have anti-inflammatory properties, potentially through modulation of inflammatory signaling pathways.
Antimicrobial (Predicted) --May exhibit antimicrobial activity, influenced by its long alkyl chain and ester linkage.
Palmitic Acid Pro-inflammatory LPS-stimulated macrophagesTLR4 signalingActivates TLR4, leading to increased production of pro-inflammatory cytokines like TNF-α and IL-6[1][2].
Antimicrobial Broth microdilutionStaphylococcus aureusMIC: >1024 μg/mL[3]
Broth microdilutionEscherichia coliMIC: >1024 μg/mL[3]
Broth microdilutionCandida tropicalisMIC: 1 mg/mL[4]
Oleic Acid Anti-inflammatory LPS-stimulated macrophagesNF-κB pathwayInhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines[5][6][7].
Antimicrobial Broth microdilutionPseudomonas aeruginosaMIC: 1024 μg/mL (as free acid), reduced to 67.4 μg/mL in a liposomal formulation[3].
Palmitoleic Acid Anti-inflammatory LPS-induced inflammation in ratsInflammatory cytokinesInhibited the release of TNF-α (73.14%), IL-1β (66.19%), and IL-6 (75.19%)[8].
TNF-α stimulated endothelial cellsInflammatory mediatorsDecreased the production of MCP-1, IL-6, and IL-8[9].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay is a standard in vitro method to screen for the anti-inflammatory potential of compounds.

a. Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2[10].

b. Treatment and Stimulation: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well. After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test lipid. Following a pre-incubation period (typically 1-2 hours), inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. A control group with LPS but without the test lipid is also included[11].

c. Measurement of Nitric Oxide: After a 24-hour incubation period with LPS, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). 100 µL of the supernatant is mixed with 100 µL of the Griess reagent and incubated at room temperature for 10 minutes. The absorbance is then measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve[11].

d. Cell Viability Assay: To ensure that the observed reduction in NO production is not due to cytotoxicity, a cell viability assay, such as the MTT assay, is performed in parallel. RAW 264.7 cells are treated with the test lipids at the same concentrations used in the NO assay. After 24 hours, MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 540 nm[11].

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

a. Inoculum Preparation: The test microorganism is grown on an appropriate agar medium. A few colonies are then used to inoculate a sterile broth, which is incubated to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL)[12].

b. Serial Dilution of the Test Compound: The test lipid is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing a specific growth medium for the test microorganism. The concentrations typically range from a high to a low level in a two-fold dilution series[13].

c. Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The final volume in each well is typically 100-200 µL. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria)[12][13].

d. Determination of MIC: The MIC is defined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism. Growth is assessed visually or by measuring the optical density at 600 nm using a microplate reader[13].

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Lipid_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events cluster_output Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 binds PLA2 PLA2 TLR4->PLA2 activates MyD88 MyD88 TLR4->MyD88 activates AA Arachidonic Acid PLA2->AA releases from MembraneLipids Membrane Phospholipids NFkB NF-κB MyD88->NFkB activates GeneExpression Pro-inflammatory Gene Expression NFkB->GeneExpression translocates to nucleus COX COX AA->COX substrate for LOX LOX AA->LOX substrate for Prostaglandins Prostaglandins COX->Prostaglandins produces Leukotrienes Leukotrienes LOX->Leukotrienes produces Cytokines Cytokines (TNF-α, IL-6) GeneExpression->Cytokines leads to

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Inoculum Prepare Standardized Microbial Inoculum Plate Inoculate 96-well Plate with Dilutions and Inoculum Inoculum->Plate Compound Prepare Serial Dilutions of Test Lipid Compound->Plate Incubate Incubate under Optimal Conditions Plate->Incubate Observe Visually Inspect for Growth or Measure OD600 Incubate->Observe Determine Determine MIC (Lowest Concentration with No Growth) Observe->Determine

References

A Comparative Guide to the Structural Isomers of 16-Hexadecanoyloxyhexadecanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the key structural isomers of 16-Hexadecanoyloxyhexadecanoic acid, a long-chain fatty acid ester with potential applications in various research and pharmaceutical development contexts. Understanding the distinct analytical profiles of these isomers is crucial for their accurate identification, quantification, and characterization in complex biological and chemical matrices. This document outlines the primary structural isomers, details the experimental protocols for their analysis using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, and presents a comparative summary of their analytical data.

Introduction to Structural Isomerism in this compound

This compound is an ester formed from two molecules of hexadecanoic acid (palmitic acid). One molecule is functionalized with a hydroxyl group, which then forms an ester linkage with the carboxylic acid of the second hexadecanoic acid molecule. The primary source of structural isomerism in this molecule arises from the position of the hydroxyl group on the sixteen-carbon chain of the hydroxyhexadecanoic acid moiety. This guide will focus on three prominent positional isomers:

  • This compound: The hydroxyl group is at the terminal (ω) position (C16).

  • 2-Hexadecanoyloxyhexadecanoic acid: The hydroxyl group is at the alpha (α) position (C2).

  • 3-Hexadecanoyloxyhexadecanoic acid: The hydroxyl group is at the beta (β) position (C3).

The position of this ester linkage significantly influences the molecule's physicochemical properties and, consequently, its analytical characteristics.

Comparative Analytical Data

The following tables summarize the key analytical data for the three structural isomers of Hexadecanoyloxyhexadecanoic acid, based on experimental data for their hydroxyhexadecanoic acid precursors and extrapolated expectations for the final ester products.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data for Trimethylsilyl (TMS) Derivatized Isomers

IsomerExpected Retention Index (Relative)Key Mass Fragments (m/z) of TMS-derivatized Precursor (Hydroxyhexadecanoic acid methyl ester)Expected Key Mass Fragments (m/z) of TMS-derivatized Final Ester
This compound Highest[M-15]+, [M-31]+, 73, 117, [CH3OOC(CH2)14CH2OSi(CH3)3]+[M-15]+, [M-C15H31COO]+, [C15H31CO]+, 73
2-Hexadecanoyloxyhexadecanoic acid Lowest[M-15]+, [M-59 (COOCH3)]+, 175, [CH3(CH2)13CH(OSi(CH3)3)]+[M-15]+, [M-C15H31COO]+, [C15H31CO]+, [CH3(CH2)13CH(O-Ester)]+ fragment ions
3-Hexadecanoyloxyhexadecanoic acid Intermediate[M-15]+, [M-59 (COOCH3)]+, 131, [CH3(CH2)12CH(OSi(CH3)3)]+[M-15]+, [M-C15H31COO]+, [C15H31CO]+, [CH3(CH2)12CH(O-Ester)]+ fragment ions

Note: Retention indices are relative and depend on the specific GC column and conditions. The data for the final ester is extrapolated based on the fragmentation patterns of the precursor hydroxy acids and general principles of mass spectrometry for esters.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H and ¹³C) for Isomers

IsomerKey ¹H NMR Chemical Shifts (δ, ppm) of Precursor (Hydroxyhexadecanoic acid)Expected Key ¹H NMR Chemical Shifts (δ, ppm) of Final EsterKey ¹³C NMR Chemical Shifts (δ, ppm) of Precursor (Hydroxyhexadecanoic acid)Expected Key ¹³C NMR Chemical Shifts (δ, ppm) of Final Ester
This compound ~3.64 (t, -CH₂-OH)~4.05 (t, -CH₂-O-C=O)~63.1 (-CH₂-OH)~64.5 (-CH₂-O-C=O)
2-Hexadecanoyloxyhexadecanoic acid ~4.0-4.2 (dd, -CH(OH)-COOH)~5.0-5.2 (dd, -CH(O-C=O)-COOH)~70.5 (-CH(OH)-)~72.0 (-CH(O-C=O)-)
3-Hexadecanoyloxyhexadecanoic acid ~3.8-4.0 (m, -CH(OH)-)~4.9-5.1 (m, -CH(O-C=O)-)~68.2 (-CH(OH)-)~70.0 (-CH(O-C=O)-)

Note: Chemical shifts are approximate and can vary based on the solvent and instrument. The data for the final ester is an educated estimation based on the known shifts of the precursor hydroxy acids and the expected deshielding effect of the ester group.

Experimental Protocols

Detailed methodologies for the analysis of these isomers are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify the structural isomers of Hexadecanoyloxyhexadecanoic acid.

1. Sample Preparation and Derivatization:

  • Hydrolysis (Optional): To analyze the precursor hydroxyhexadecanoic acids, the ester can be hydrolyzed using a mild base (e.g., 0.5 M KOH in methanol) at room temperature for 1-2 hours. Neutralize the solution and extract the fatty acids.
  • Methylation: The carboxylic acid group is first converted to a methyl ester to increase volatility. This can be achieved by reaction with diazomethane or more safely with acetyl chloride in methanol.
  • Silylation: The hydroxyl group is derivatized to a trimethylsilyl (TMS) ether to improve thermal stability and chromatographic behavior. React the sample with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 70°C for 30 minutes.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Inlet Temperature: 280°C.
  • Oven Temperature Program:
  • Initial temperature: 150°C, hold for 2 minutes.
  • Ramp 1: Increase to 250°C at 10°C/min, hold for 5 minutes.
  • Ramp 2: Increase to 300°C at 5°C/min, hold for 10 minutes.
  • MS Transfer Line Temperature: 290°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-700.

3. Data Analysis:

  • Identify peaks based on their retention times and mass spectra.
  • Compare the obtained mass spectra with spectral libraries and the expected fragmentation patterns outlined in Table 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and differentiate the isomers based on the chemical environment of the protons and carbons near the ester linkage.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.
  • ¹H NMR:
  • Acquire spectra with a spectral width of 12 ppm.
  • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
  • Average 16-32 scans for a good signal-to-noise ratio.
  • ¹³C NMR:
  • Acquire spectra with a spectral width of 240 ppm.
  • Use a proton-decoupled sequence.
  • Average 1024 or more scans depending on the sample concentration.

3. Data Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
  • Assign the peaks based on their chemical shifts, multiplicities, and integration values, comparing them to the expected values in Table 2.

Visualizing the Isomers and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the chemical structures of the isomers and a generalized workflow for their analysis.

Caption: Chemical structures of the three primary structural isomers.

Analysis_Workflow Sample Sample containing Isomers Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (GC-MS) or Purification (NMR) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS NMR NMR Analysis Derivatization->NMR Data_GCMS Retention Time & Mass Spectra GCMS->Data_GCMS Data_NMR Chemical Shifts & Coupling Constants NMR->Data_NMR Comparison Isomer Identification and Quantification Data_GCMS->Comparison Data_NMR->Comparison

Unveiling the Role of BODYGUARD in Plant Cutin Biosynthesis: A Quantitative Comparison of 16-Hexadecanoyloxyhexadecanoic Acid in Mutant vs. Wild-Type Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

TARTU, Estonia – A detailed comparative analysis of the cutin monomer 16-Hexadecanoyloxyhexadecanoic acid in Arabidopsis thaliana reveals a significant reduction in the bodyguard (bdg) mutant compared to its wild-type counterpart. This finding, stemming from research on the role of the BODYGUARD protein in plant cuticle development, provides crucial insights for researchers in plant biology, pathology, and crop development. The study highlights the critical function of the BDG protein in the biosynthesis of cutin, a protective polyester that shields plants from environmental stresses.

The investigation centered on the quantitative analysis of cutin monomers in two mutant alleles, bdg-6 and bdg-7, versus the wild-type Col-0 strain of Arabidopsis thaliana. The results demonstrate a dramatic decrease in the total cutin monomer load in the leaves of the bdg mutants, underscoring the protein's essential role in cutin formation[1].

Quantitative Analysis of this compound

Analysis of leaf cutin composition revealed a substantial decrease in the amount of this compound in both bdg mutant lines when compared to the wild-type plants. The following table summarizes the quantitative data obtained from young leaves:

Plant LineThis compound (µg cm⁻²)Percentage of Wild-Type
Wild-Type (Col-0) 0.18 ± 0.02100%
bdg-6 Mutant 0.05 ± 0.0127.8%
bdg-7 Mutant 0.06 ± 0.0133.3%

Data presented as mean ± standard error from measurements of young leaves. The data was extracted and compiled from the findings presented in Jakobson et al., 2016.

Experimental Protocols

The quantification of this compound and other cutin monomers was achieved through a robust and detailed analytical procedure.

Cutin Monomer Analysis:

The analysis of cutin polyester monomers was conducted on the delipidated residues of young Arabidopsis leaves. The detailed protocol involved the following key steps:

  • Delipidation: Plant material was subjected to exhaustive solvent extraction to remove soluble lipids, including waxes.

  • Depolymerization: The remaining insoluble residue, rich in cutin, was depolymerized to release its constituent monomers.

  • Derivatization: The hydroxyl and carboxyl groups of the released monomers were derivatized to make them volatile for gas chromatography.

  • Quantification: The derivatized monomers were then identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). An internal standard was used for accurate quantification of each monomer.

This rigorous methodology ensures the accurate and reproducible quantification of cutin monomers, providing a solid foundation for the comparative analysis between the mutant and wild-type plants.

Logical Pathway of Cutin Biosynthesis and the Role of BODYGUARD

The BODYGUARD protein is an α/β-hydrolase fold protein that plays a crucial role in the proper formation of the plant cuticle[1]. A defect in this protein, as seen in the bdg mutants, disrupts the normal biosynthesis and/or assembly of the cutin polymer, leading to a significant reduction in its constituent monomers, including this compound.

Cutin_Biosynthesis_Pathway cluster_wild_type Wild-Type (Col-0) cluster_mutant bdg Mutant Fatty_Acid_Precursors Fatty Acid Precursors Monomer_Synthesis Cutin Monomer Synthesis Fatty_Acid_Precursors->Monomer_Synthesis BODYGUARD_Protein BODYGUARD (BDG) Protein Monomer_Synthesis->BODYGUARD_Protein Cutin_Polymerization Cutin Polymer Assembly BODYGUARD_Protein->Cutin_Polymerization Functional_Cuticle Functional Cuticle (Normal this compound levels) Cutin_Polymerization->Functional_Cuticle Fatty_Acid_Precursors_mut Fatty Acid Precursors Monomer_Synthesis_mut Cutin Monomer Synthesis Fatty_Acid_Precursors_mut->Monomer_Synthesis_mut Defective_BODYGUARD Defective BDG Protein Monomer_Synthesis_mut->Defective_BODYGUARD Impaired_Polymerization Impaired Cutin Polymer Assembly Defective_BODYGUARD->Impaired_Polymerization Defective_Cuticle Defective Cuticle (Reduced this compound levels) Impaired_Polymerization->Defective_Cuticle

Caption: Simplified workflow illustrating the impact of the bodyguard mutation on cutin biosynthesis.

Experimental Workflow for Cutin Analysis

The following diagram outlines the general workflow employed for the quantitative comparison of cutin monomers.

Experimental_Workflow Plant_Material Plant Material (Wild-Type & bdg Mutant Leaves) Delipidation Delipidation (Solvent Extraction) Plant_Material->Delipidation Depolymerization Cutin Depolymerization Delipidation->Depolymerization Derivatization Monomer Derivatization Depolymerization->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis Comparison Quantitative Comparison Data_Analysis->Comparison

Caption: General experimental workflow for the quantification of cutin monomers.

This comparative guide provides researchers with a clear and concise overview of the quantitative differences in this compound between wild-type and bdg mutant Arabidopsis thaliana, supported by detailed experimental context. These findings are instrumental for advancing our understanding of plant cuticle formation and its genetic regulation.

References

A Researcher's Guide to Assessing the Purity of 16-Hexadecanoyloxyhexadecanoic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount to the validity and reproducibility of experimental results. This guide provides a comparative framework for assessing the purity of the specialized fatty acid ester, 16-Hexadecanoyloxyhexadecanoic acid, and a common commercially available alternative, Oleic Acid.

Due to the limited commercial availability of this compound, this guide first outlines a standard laboratory synthesis approach. Subsequently, it details a suite of analytical methods for purity determination of the synthesized product, alongside a comparative analysis of a high-purity commercial Oleic Acid standard.

Synthesis of this compound

A common route to synthesize this compound is through the esterification of 16-hydroxyhexadecanoic acid with palmitoyl chloride. This reaction forms an ester linkage between the hydroxyl group of 16-hydroxyhexadecanoic acid and the acyl group of palmitoyl chloride.

Comparative Purity Analysis

The purity of the synthesized this compound and a commercial sample of Oleic Acid (≥99% purity) can be assessed and compared using a variety of analytical techniques. The following table summarizes the expected outcomes for a successfully synthesized and purified batch of this compound against a high-purity Oleic Acid standard.

Analytical MethodParameterThis compound (Synthesized)Oleic Acid (Commercial, ≥99%)
High-Performance Liquid Chromatography (HPLC) Purity (Area %)≥ 98%≥ 99%
Retention TimeCompound-specificCompound-specific
Gas Chromatography-Mass Spectrometry (GC-MS) Major Peak (m/z)Expected molecular ion peakExpected molecular ion peak
Fragmentation PatternConsistent with structureConsistent with structure
Fourier-Transform Infrared Spectroscopy (FTIR) Key Functional GroupsEster C=O stretch (~1740 cm⁻¹), Carboxylic Acid C=O stretch (~1700 cm⁻¹), C-O stretch (~1170 cm⁻¹)Carboxylic Acid C=O stretch (~1710 cm⁻¹), C=C stretch (~1655 cm⁻¹), =C-H bend (~3005 cm⁻¹)
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) Chemical ShiftsCharacteristic peaks for acyl chain protons, ester linkage protons, and carboxylic acid protonCharacteristic peaks for alkyl chain protons, olefinic protons, and carboxylic acid proton
Melting Point RangeExpected range for pure compound13-14 °C
Acid Value mg KOH/gTheoretical Value196 - 206[1]
Iodine Value g I₂/100gNot Applicable89 - 100

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure accurate and reproducible purity assessment.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the sample by separating it from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used for fatty acids and their esters.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 205 nm or ELSD.

  • Procedure:

    • Prepare a standard solution of the analyte at a known concentration in a suitable solvent (e.g., acetonitrile/isopropanol).

    • Prepare the sample solution at a similar concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • The purity is calculated based on the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify the compound and any volatile impurities based on their mass-to-charge ratio and fragmentation pattern. For fatty acids, derivatization to their more volatile methyl esters is common.[2]

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection.

  • Temperature Program: An initial temperature of 150°C, ramped to 300°C.

  • Mass Spectrometer: Electron ionization (EI) mode.

  • Procedure:

    • For free fatty acids, derivatize to fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol.

    • Dissolve the sample (or derivatized sample) in a volatile solvent (e.g., hexane).

    • Inject the sample into the GC-MS system.

    • Analyze the resulting total ion chromatogram and mass spectra of the peaks.

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: A thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr), or the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Acquire a background spectrum.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the chemical structure and assess the purity of the sample.

  • Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Procedure:

    • Dissolve a small amount of the sample in the deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to confirm the structure.

Experimental and Logical Workflow Diagrams

To visually represent the processes involved in the synthesis and analysis, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants 16-Hydroxyhexadecanoic Acid + Palmitoyl Chloride Reaction Esterification Reaction (Pyridine, DCM) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 16-Hexadecanoyloxy- hexadecanoic Acid Purification->Product

Synthesis workflow for this compound.

Purity_Analysis_Workflow cluster_analysis Purity Assessment Workflow cluster_methods Analytical Methods Sample_Synthesized Synthesized Product HPLC HPLC Sample_Synthesized->HPLC GCMS GC-MS Sample_Synthesized->GCMS FTIR FTIR Sample_Synthesized->FTIR NMR NMR Sample_Synthesized->NMR Sample_Alternative Oleic Acid (Alternative) Sample_Alternative->HPLC Sample_Alternative->GCMS Sample_Alternative->FTIR Sample_Alternative->NMR Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis GCMS->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis

Workflow for comparative purity analysis.

References

Safety Operating Guide

Navigating the Disposal of 16-Hexadecanoyloxyhexadecanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Actions and Procedural Workflow

When a Safety Data Sheet (SDS) for a specific chemical like 16-Hexadecanoyloxyhexadecanoic acid is not available, a systematic workflow must be initiated to ensure safety and compliance. The primary course of action is to contact the manufacturer or supplier of the chemical to request the specific SDS. This document is the definitive source for handling and disposal information.

In the interim, and for general laboratory practice, the following workflow should be adopted. This process is designed to guide the user through a series of logical steps to determine the appropriate disposal route for a chemical with incomplete documentation.

start Start: Need to Dispose of This compound sds_check Is the specific Safety Data Sheet (SDS) available for this chemical? start->sds_check sds_available Yes sds_check->sds_available Yes sds_not_available No sds_check->sds_not_available No contact_supplier Action: Contact the manufacturer/supplier to request the specific SDS. assess_properties Assess potential hazards based on chemical structure and related compounds. contact_supplier->assess_properties follow_sds Follow disposal instructions in Section 13 of the SDS. sds_available->follow_sds sds_not_available->contact_supplier waste_determination Is the substance likely hazardous? (e.g., flammable, corrosive, reactive, toxic) assess_properties->waste_determination non_hazardous No waste_determination->non_hazardous Unlikely hazardous Yes waste_determination->hazardous Likely/Unknown non_haz_disposal Consult with institutional EHS. May be suitable for general waste if confirmed. non_hazardous->non_haz_disposal package_label Package in a compatible, sealed container. Label clearly with chemical name and 'Hazardous Waste'. hazardous->package_label haz_disposal Treat as hazardous waste. Follow institutional protocols. store_safely Store in a designated hazardous waste accumulation area. package_label->store_safely request_pickup Arrange for disposal through your institution's Environmental Health & Safety (EHS) department. store_safely->request_pickup

Disposal Workflow for Chemicals Without an SDS

General Disposal Principles for Fatty Acid Derivatives

In the absence of a specific SDS, general principles for chemical waste disposal should be applied. This compound is a long-chain fatty acid ester. Compounds of this class are generally:

  • Of low water solubility.

  • Combustible, but not typically highly flammable.

  • Of low reactivity and toxicity.

However, without specific data, it is prudent to handle the material as a potentially hazardous chemical.

Step-by-Step General Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves (such as nitrile), and a lab coat.

  • Containment: Ensure the material is in a sealed, clearly labeled, and chemically compatible container. The original container is often the best choice.

  • Waste Classification: Treat the substance as chemical waste. Do not dispose of it down the drain or in regular trash.

  • Segregation: Store the waste container with other compatible organic waste, away from strong acids, bases, and oxidizers.[1][2]

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and marked as "Hazardous Waste".

  • Disposal Request: Contact your institution's Environmental Health & Safety (EHS) department to arrange for a hazardous waste pickup.[2] Provide them with as much information as possible about the compound.

Reference Data for a Related Compound

While not the exact substance, the properties of 16-hydroxyhexadecanoic acid can provide some context. It is crucial to note that the esterification to form this compound will alter these properties. The information below is for reference only and should not be used as a direct substitute for the specific SDS of the compound .

Property16-hydroxyhexadecanoic acid (CAS: 506-13-8)
GHS Classification Not classified as hazardous[3]
Primary Irritant Effect No irritant effect on skin[3]
Aquatic Toxicity Water hazard class 1 (Slightly hazardous)[3]
Disposal Consideration Do not allow to enter sewers or surface water[3]

This data is for the related compound 16-hydroxyhexadecanoic acid and is for informational purposes only.

The most critical step for ensuring the safe and proper disposal of this compound is to obtain the Safety Data Sheet from the supplier. This document will provide the specific handling instructions and disposal requirements necessary for regulatory compliance and laboratory safety.

References

Personal protective equipment for handling 16-Hexadecanoyloxyhexadecanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 16-Hexadecanoyloxyhexadecanoic acid.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications & Use
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids.[1][2] For incidental contact, disposable nitrile gloves are the minimum requirement and should be removed and replaced immediately after contact with the chemical.[3] For prolonged handling or when dispensing concentrated solutions, heavy-duty nitrile or other impervious gloves should be worn.[4]
Eye & Face Protection Safety glasses with side shields or chemical splash gogglesSafety glasses are the minimum requirement.[3] However, when there is a risk of splashing, splash-proof chemical goggles are required.[4] A face shield worn over safety glasses provides an additional layer of protection, especially when handling larger quantities or during transfers.[4][5]
Body Protection Laboratory coat or chemical-resistant apronA lab coat is the minimum required protection for handling acids.[1][4] An impervious or chemical-resistant apron should be worn over the lab coat when transferring acids or when there is a significant risk of splashing.[1][4]
Respiratory Protection Not generally required under normal use with adequate ventilationWork should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of any potential dust or vapors.[4] If significant aerosols or dust are expected to be generated, a risk assessment should be performed to determine if respiratory protection, such as an N95 mask or a respirator with appropriate cartridges, is necessary.[2]
Footwear Closed-toe shoesOpen-toed footwear is not appropriate for laboratory work at any time.[4]

II. Operational Plan: Step-by-Step Handling Procedure

Following a structured operational plan is critical for the safe handling of this compound.

1. Preparation:

  • Hazard Assessment: Before beginning any work, review this safety guide and any available information on similar fatty acids.

  • Work Area Setup: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, within the designated work area.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are accessible and operational.

2. Handling and Use:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: If the chemical is a solid, use a spatula or scoop to transfer the desired amount. Avoid creating dust. If it is a liquid or dissolved in a solvent, use appropriate volumetric glassware for transfers.

  • Adding to Solutions: When dissolving or mixing, always add the acid to the solvent, not the other way around, to avoid splashing.[4]

  • Heating: If heating is required, do so in a controlled manner using a heating mantle, water bath, or hot plate in a fume hood. Avoid direct flames.

3. Post-Handling:

  • Decontamination: Clean the work area and any non-disposable equipment thoroughly after use.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Conduct Hazard Assessment prep2 Set Up Work Area (Fume Hood) prep1->prep2 prep3 Gather All Materials prep2->prep3 prep4 Verify Emergency Equipment prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Dispense Chemical Carefully handle1->handle2 handle3 Add Acid to Solvent handle2->handle3 post1 Clean Work Area & Equipment handle3->post1 post2 Properly Remove PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Figure 1. Experimental workflow for handling this compound.

III. Disposal Plan

Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.

1. Waste Segregation:

  • Keep waste containers for this compound and its residues separate from other waste streams.

  • Do not mix with incompatible materials. The Safety Data Sheet for a similar compound, Hexadecanedioic acid, lists bases, reducing agents, and oxidizing agents as incompatible.[6]

2. Waste Collection:

  • Collect all waste, including contaminated consumables (e.g., gloves, paper towels), in a designated and clearly labeled, sealed container.

  • The container should be appropriate for chemical waste and stored in a secondary containment bin.

3. Neutralization (if required by institutional policy):

  • Some institutions may require the neutralization of acidic waste before disposal.

  • If so, always dilute the acid first and then slowly add a weak base (e.g., sodium bicarbonate) while monitoring the pH. This process should be carried out in a fume hood.

4. Final Disposal:

  • Dispose of the chemical waste through your institution's hazardous waste management program.

  • Follow all local, state, and federal regulations for chemical waste disposal.[1]

G cluster_collection Waste Collection cluster_treatment Pre-Disposal Treatment (If Required) cluster_disposal Final Disposal coll1 Segregate from Incompatible Waste coll2 Use Labeled, Sealed Container coll1->coll2 coll3 Store in Secondary Containment coll2->coll3 treat1 Dilute with Water coll3->treat1 treat2 Neutralize with Weak Base treat1->treat2 disp1 Follow Institutional Hazardous Waste Program treat2->disp1 disp2 Adhere to All Regulatory Requirements disp1->disp2

Figure 2. Disposal workflow for this compound waste.

References

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